Miravirsen
Description
Structure
2D Structure
Properties
IUPAC Name |
1-[4-[[3-[[3-(2-amino-6-oxo-1H-purin-9-yl)-7-[[7-[[5-(4-amino-2-oxopyrimidin-1-yl)-3-[[3-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-[[3-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-[[3-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[3-(4-amino-2-oxopyrimidin-1-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-3-(6-aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C151H185N49O83P14S14/c1-60-26-193(140(215)182-119(60)203)87-21-66(74(258-87)34-245-290(225,304)281-110-102-130(199-58-171-94-114(161)165-55-168-117(94)199)268-150(110,44-239-102)50-252-291(226,305)272-65-20-86(187-13-6-79(153)174-134(187)209)256-72(65)33-243-286(221,300)277-105-97-125(262-144(105,37-201)38-234-97)189-15-8-81(155)176-136(189)211)271-285(220,299)241-30-73-67(22-88(257-73)194-27-61(2)120(204)183-141(194)216)273-293(228,307)253-51-151-45-240-103(131(269-151)200-59-172-95-118(200)180-132(162)181-123(95)207)111(151)283-297(232,311)254-52-149-43-238-101(129(267-149)196-29-63(4)122(206)185-143(196)218)109(149)280-289(224,303)244-32-71-64(19-85(255-71)186-12-5-78(152)173-133(186)208)270-284(219,298)242-31-76-69(24-90(260-76)197-56-169-92-112(159)163-53-166-115(92)197)275-294(229,308)249-47-147-41-236-99(127(265-147)191-17-10-83(157)178-138(191)213)107(147)279-288(223,302)247-36-77-70(25-91(261-77)198-57-170-93-113(160)164-54-167-116(93)198)276-295(230,309)250-48-146-40-235-98(126(264-146)190-16-9-82(156)177-137(190)212)106(146)278-287(222,301)246-35-75-68(23-89(259-75)195-28-62(3)121(205)184-142(195)217)274-292(227,306)251-49-148-42-237-100(128(266-148)192-18-11-84(158)179-139(192)214)108(148)282-296(231,310)248-46-145-39-233-96(104(145)202)124(263-145)188-14-7-80(154)175-135(188)210/h5-18,26-29,53-59,64-77,85-91,96-111,124-131,201-202H,19-25,30-52H2,1-4H3,(H,219,298)(H,220,299)(H,221,300)(H,222,301)(H,223,302)(H,224,303)(H,225,304)(H,226,305)(H,227,306)(H,228,307)(H,229,308)(H,230,309)(H,231,310)(H,232,311)(H2,152,173,208)(H2,153,174,209)(H2,154,175,210)(H2,155,176,211)(H2,156,177,212)(H2,157,178,213)(H2,158,179,214)(H2,159,163,166)(H2,160,164,167)(H2,161,165,168)(H,182,203,215)(H,183,204,216)(H,184,205,217)(H,185,206,218)(H3,162,180,181,207) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOOBMBDIGGTCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3C4C(OC3(CO4)COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6C7C(OC6(CO7)CO)N8C=CC(=NC8=O)N)N9C=CC(=NC9=O)N)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC12COC(C1OP(=S)(O)OCC13COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC4=C(N=CN=C41)N)OP(=S)(O)OCC14COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=NC5=C(N=CN=C51)N)OP(=S)(O)OCC15COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC16COC(C1OP(=S)(O)OCC17COC(C1O)C(O7)N1C=CC(=NC1=O)N)C(O6)N1C=CC(=NC1=O)N)C(O5)N1C=CC(=NC1=O)N)C(O4)N1C=CC(=NC1=O)N)C(O3)N1C=C(C(=O)NC1=O)C)C(O2)N1C=NC2=C1N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C151H185N49O83P14S14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4897 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072874-90-8 | |
| Record name | Miravirsen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072874908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Miravirsen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12851 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Miravirsen as a microRNA-122 Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Miravirsen (SPC3649), a first-in-class oligonucleotide-based drug designed to inhibit microRNA-122 (miR-122) for the treatment of Hepatitis C Virus (HCV) infection. This compound is a 15-nucleotide locked nucleic acid (LNA)-modified phosphorothioate antisense oligonucleotide that sequesters mature miR-122, a liver-specific microRNA essential for the HCV life cycle.[1][2] This document details the mechanism of action, chemical properties, preclinical and clinical efficacy, and key experimental protocols relevant to the study of this compound. All quantitative data are presented in structured tables for ease of comparison, and critical pathways and workflows are visualized using Graphviz diagrams.
Introduction
Hepatitis C is a global health challenge, with millions of individuals chronically infected and at risk of developing severe liver disease.[3][4] The Hepatitis C virus, a positive-strand RNA virus, has a unique dependency on a host factor, the liver-specific microRNA-122 (miR-122), for its replication and stability.[5] This dependency presents a novel therapeutic target. This compound, developed by Santaris Pharma, is an antisense oligonucleotide that directly targets and inhibits miR-122, thereby disrupting the HCV life cycle. As the first microRNA-targeted drug to enter clinical trials for HCV, this compound represents a significant advancement in antiviral therapy. This guide will provide an in-depth technical examination of this compound, from its molecular mechanism to its performance in preclinical and clinical settings.
Mechanism of Action
The liver-specific miR-122 is a crucial host factor for HCV propagation. It binds to two adjacent sites on the 5' untranslated region (UTR) of the viral RNA genome. This interaction is unconventional as it promotes viral replication, in contrast to the canonical role of miRNAs in translational suppression. The binding of miR-122 to the HCV 5' UTR is believed to protect the viral genome from degradation by host nucleases and to promote the translation of the viral polyprotein.
This compound is designed to be a high-affinity binder of mature miR-122. By sequestering miR-122, this compound prevents it from interacting with the HCV RNA. This disruption of the miR-122-HCV RNA complex leads to the degradation of the viral genome and a subsequent reduction in viral replication. There is also evidence to suggest that this compound can inhibit the biogenesis of miR-122 by binding to its precursors, pri-miR-122 and pre-miR-122.
Signaling Pathway and this compound's Intervention
The following diagram illustrates the pivotal role of miR-122 in the HCV life cycle and how this compound intervenes.
Chemical Structure
This compound is a 15-base modified antisense oligonucleotide. Its structure incorporates locked nucleic acid (LNA) modifications, which increase its binding affinity and resistance to nuclease degradation. The backbone consists of phosphorothioate linkages instead of the natural phosphate linkages, further enhancing its stability.
Preclinical Efficacy
The antiviral activity of this compound has been evaluated in various preclinical models, including in vitro HCV replicon systems and in vivo animal models.
In Vitro Studies
This compound has demonstrated potent and dose-dependent antiviral activity against HCV replicons in cell culture. The following table summarizes the key in vitro efficacy data.
| Parameter | Value | Cell Line/System | Genotype | Citation |
| Mean EC50 | 0.67 μM (±0.33) | Huh-7 cells with HCV replicon | 1b | |
| Mean EC90 | 5.40 μM (±3.3) | Huh-7 cells with HCV replicon | 1b | |
| Cytotoxicity | No cytotoxicity observed up to 320 μM | Various human cell lines | N/A | |
| Therapeutic Index | ≥297 | Based on EC50 and cytotoxicity data | 1b |
In Vivo Studies
Preclinical in vivo studies were conducted in chimpanzees chronically infected with HCV. These studies demonstrated a significant and prolonged reduction in viral load following treatment with this compound.
| Animal Model | Dosing Regimen | Key Outcomes | Citation |
| Chimpanzee | Intravenous infusions | Marked and prolonged suppression of HCV RNA levels. |
Clinical Efficacy
This compound has been evaluated in a Phase 2a clinical trial in treatment-naive patients with chronic HCV genotype 1 infection. The study demonstrated a dose-dependent and sustained reduction in HCV RNA levels.
| Dose Group | Number of Patients | Mean Maximum Reduction in HCV RNA (log10 IU/mL) | Patients with Undetectable HCV RNA (End of Treatment) | Citation | | :--- | :--- | :--- | :--- | | Placebo | 9 | 0.4 | 0 | | | 3 mg/kg | 9 | 1.2 | 0 | | | 5 mg/kg | 9 | 2.9 | 1 | | | 7 mg/kg | 9 | 3.0 | 4 | |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
HCV Replicon Assay (Luciferase-based)
This assay is used to determine the in vitro antiviral activity of compounds against HCV replication.
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Cell Line: Huh-7 human hepatoma cells stably expressing an HCV genotype 1b subgenomic replicon containing a luciferase reporter gene are used.
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Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well in DMEM culture medium.
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Compound Treatment: this compound is serially diluted and added to the cells. A negative control oligonucleotide and a positive control antiviral agent are typically included.
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Incubation: The treated cells are incubated for 72 hours to allow for HCV replication.
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Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV replication.
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Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition of luciferase activity against the drug concentration.
Quantitative Real-Time PCR (qRT-PCR) for miR-122 and HCV RNA
This protocol is for the quantification of miR-122 and HCV RNA levels in patient samples or cell culture.
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RNA Extraction: Total RNA is extracted from serum, plasma, or cell lysates using a suitable RNA isolation kit.
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Reverse Transcription: For miR-122, a specific stem-loop primer is used for the reverse transcription of mature miRNA into cDNA. For HCV RNA, random primers or gene-specific primers are used.
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qPCR Reaction: The qPCR reaction is set up using a TaqMan probe and primers specific for miR-122 or the target region of the HCV genome (e.g., the 5' UTR). A housekeeping gene (e.g., a small nuclear RNA for miRNA or GAPDH for total RNA) is used as an internal control for normalization.
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Data Analysis: The relative expression levels are calculated using the Delta-Delta-Ct (ΔΔCt) method.
Chimpanzee In Vivo Model
This model was used to assess the in vivo efficacy of this compound.
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Animal Model: Chimpanzees chronically infected with HCV were used.
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Dosing: this compound was administered via intravenous infusions.
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Sample Collection: Blood samples were collected at regular intervals to monitor HCV RNA levels, liver enzymes, and other safety parameters.
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Viral Load Measurement: HCV RNA levels in the serum or plasma were quantified using a validated qRT-PCR assay.
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Data Analysis: The change in HCV RNA levels from baseline was calculated to determine the antiviral effect of this compound.
Resistance
Resistance to this compound has been investigated both in vitro and in clinical studies. In vitro serial passage studies with HCV replicons in the presence of this compound led to the emergence of an A4C nucleotide change in the HCV 5' UTR. In patients who experienced viral rebound after treatment, a C3U nucleotide change in the 5' UTR was identified. These mutations are located near the miR-122 binding sites and are thought to reduce the dependency of the virus on miR-122.
Conclusion
This compound represents a novel and promising therapeutic approach for the treatment of chronic Hepatitis C infection. By targeting a host factor, miR-122, which is essential for the viral life cycle, this compound offers a unique mechanism of action with a high barrier to resistance. Preclinical and clinical studies have demonstrated its potent, dose-dependent, and sustained antiviral activity. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on novel antiviral therapies and the role of microRNAs in disease. Further development of this compound and similar host-targeting antivirals holds the potential to significantly impact the management of HCV and other viral infections.
References
- 1. Treatment of HCV infection by targeting microRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Activity and Preclinical and Clinical Resistance Profile of this compound, a Novel Anti-Hepatitis C Virus Therapeutic Targeting the Human Factor miR-122 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Santaris Pharma A/S Phase 2a data of this compound shows dose-dependent, prolonged antiviral activity of 2-3 logs HCV RNA after four-week treatment in Hepatitis C patients - press release [natap.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. mdpi.com [mdpi.com]
Preclinical Profile of Miravirsen in Chimpanzees: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal preclinical studies of Miravirsen (formerly SPC3649) in chimpanzees chronically infected with Hepatitis C Virus (HCV). This compound, a first-in-class oligonucleotide targeting microRNA-122 (miR-122), demonstrated significant antiviral activity and a favorable safety profile in these primate models, paving the way for human clinical trials. This document details the experimental methodologies, presents quantitative data in a structured format, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
Preclinical evaluation of this compound in chimpanzees chronically infected with HCV revealed a dose-dependent and sustained reduction in viral load.[1][2] Treatment with this locked nucleic acid (LNA)-modified antisense oligonucleotide, which sequesters the liver-specific miR-122 essential for HCV replication, led to a significant decrease in both serum and liver HCV RNA levels.[1] Notably, this antiviral effect was achieved without evidence of viral resistance or significant adverse events.[1][2] The studies also provided valuable insights into the pharmacokinetic profile of this compound and its impact on host gene expression and liver pathology.
Mechanism of Action
This compound's therapeutic action is rooted in its ability to specifically inhibit miR-122, a crucial host factor for the propagation of HCV. The virus hijacks the host's miR-122 to stabilize its RNA genome and protect it from degradation by cellular nucleases. This compound, an antisense oligonucleotide with a phosphorothioate backbone and LNA modifications for enhanced stability and binding affinity, sequesters miR-122, thereby preventing its interaction with the HCV RNA. This leads to the degradation of the viral genome and a subsequent reduction in viral replication.
Caption: this compound's mechanism of action in inhibiting HCV replication.
Experimental Protocols
The primary preclinical study in chimpanzees involved four animals chronically infected with HCV genotype 1. The study was designed to assess the safety and efficacy of this compound.
Animal Model and Dosing Regimen
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Animals: Four chimpanzees with chronic HCV infection.
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Study Design: The animals were divided into two groups: a low-dose group (n=2) and a high-dose group (n=2).
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Dosing:
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Low-dose group: 1 mg/kg of this compound.
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High-dose group: 5 mg/kg of this compound.
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Administration: this compound was administered via weekly intravenous (i.v.) infusions for a duration of 12 weeks.
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Follow-up: A 17-week treatment-free follow-up period was included to monitor the durability of the response.
Caption: Experimental workflow for the preclinical chimpanzee study.
Sample Collection and Analysis
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Blood Samples: Serum samples were collected regularly to quantify HCV RNA levels and assess liver function markers.
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Liver Biopsies: Liver biopsies were performed at baseline and at various time points during and after treatment to measure liver HCV RNA levels, assess histology, and analyze gene expression.
HCV RNA Quantification
HCV RNA levels in serum and liver were quantified using a real-time reverse transcription polymerase chain reaction (RT-qPCR) assay, specifically a TaqMan assay. This method provides high sensitivity and reproducibility for viral load determination.
Pharmacokinetic Analysis
The concentration of this compound in plasma was determined to evaluate its pharmacokinetic properties.
Liver Histology
Liver biopsy sections were stained with hematoxylin and eosin to assess the degree of inflammation and liver damage.
Results
Antiviral Efficacy
Treatment with this compound resulted in a dose-dependent reduction in HCV RNA levels in both serum and liver.
Table 1: Viral Load Reduction in Chimpanzees Treated with this compound
| Dose Group | Animal ID | Baseline Serum HCV RNA (log10 GE/mL) | Maximum Serum HCV RNA Reduction (log10) |
| Low Dose (1 mg/kg) | 4x0267 | ~6.5 | ~1.0 |
| 4x0358 | ~6.0 | ~0.5 | |
| High Dose (5 mg/kg) | 4x0513 | ~6.8 | ~2.6 |
| 4x0514 | ~7.0 | ~2.5 |
GE: Genome Equivalents
In the high-dose group, a significant decline in serum HCV RNA was observed after three weeks of treatment, with a maximum reduction of approximately 2.6 orders of magnitude. The antiviral effect was sustained throughout the 12-week treatment period and for several weeks into the follow-up phase.
Pharmacokinetics
Pharmacokinetic analysis of this compound in chimpanzee plasma revealed key parameters as summarized below.
Table 2: Pharmacokinetic Parameters of this compound in Chimpanzees
| Animal ID | Cmax (µg/mL) | AUCinf (h·µg/mL) | Terminal Half-life (days) | Vz (L/kg) | Cl (mL/h/kg) |
| 4x0267 | 6.3 | 240 | 1.8 | 0.2 | 4.2 |
| 4x0358 | 7.9 | 320 | 2.1 | 0.2 | 3.1 |
| 4x0513 | 25.1 | 1100 | 2.4 | 0.2 | 4.5 |
| 4x0514 | 28.9 | 1300 | 2.6 | 0.2 | 3.8 |
Cmax: Maximum plasma concentration; AUCinf: Area under the curve from time zero to infinity; Vz: Volume of distribution during the terminal phase; Cl: Clearance.
Effect on Serum Cholesterol
A notable off-target effect of miR-122 inhibition is the reduction of serum cholesterol levels.
Table 3: Serum Cholesterol Reduction in Chimpanzees
| Dose Group | Animal ID | Maximum Serum Cholesterol Reduction (%) |
| High Dose (5 mg/kg) | 4x0513 | 44 |
| 4x0514 | 29 |
This reduction in cholesterol is consistent with the known role of miR-122 in lipid metabolism.
Liver Histology and Gene Expression
Histological analysis of liver biopsies from the high-dose animals showed an improvement in HCV-induced liver pathology after treatment. Furthermore, transcriptome analysis revealed a derepression of miR-122 target mRNAs and a down-regulation of interferon-regulated genes, indicating a normalization of the hepatic interferon response.
Conclusion
The preclinical studies of this compound in chronically HCV-infected chimpanzees provided compelling evidence of its potential as a novel antiviral therapy. The dose-dependent, long-lasting suppression of HCV viremia, coupled with a favorable safety profile and no signs of viral resistance, underscored the viability of targeting a host factor for the treatment of HCV. These seminal studies laid a strong foundation for the subsequent clinical development of this compound in humans.
References
The Pivotal Role of MicroRNA-122 in the Hepatitis C Virus Lifecycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatitis C virus (HCV), a leading cause of chronic liver disease, exhibits a unique dependence on a liver-specific microRNA, miR-122, for its propagation. Unlike the canonical role of microRNAs in translational repression, miR-122 positively regulates the HCV lifecycle through a multifaceted mechanism. This guide provides an in-depth technical overview of the critical interactions between miR-122 and the HCV genome, detailing the molecular mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for studying this phenomenon. The intricate signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this vital host-virus interaction, a key target for antiviral therapies.
Introduction
MicroRNA-122 (miR-122) is a highly abundant, liver-specific microRNA, accounting for approximately 70% of the total miRNA pool in hepatocytes, with an estimated 660,000 copies per cell[1]. Its interaction with the hepatitis C virus (HCV) genome is a fascinating example of a host factor being co-opted by a virus to facilitate its replication. This dependence is so critical that therapeutic strategies targeting miR-122 have shown significant promise in reducing viral loads in clinical trials[2].
miR-122 interacts with two highly conserved tandem binding sites (S1 and S2) located at the 5' untranslated region (5' UTR) of the HCV RNA genome[1][3]. This interaction, unconventional for a microRNA, does not lead to gene silencing but instead enhances viral propagation through several key mechanisms:
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Stimulation of Viral Translation: miR-122 binding to the 5' UTR promotes the translation of the HCV polyprotein[1].
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Protection of the Viral Genome: The miR-122/HCV RNA complex shields the viral genome from degradation by cellular exonucleases.
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Direct Promotion of Genome Replication: Evidence suggests that miR-122 may also play a direct role in enhancing the replication of the viral RNA.
This guide will delve into the molecular intricacies of these mechanisms, present the quantitative evidence supporting them, and provide detailed protocols for their investigation in a laboratory setting.
Molecular Mechanisms of miR-122 Action in the HCV Lifecycle
The interaction between miR-122 and the HCV 5' UTR is a complex process involving the recruitment of host proteins and inducing conformational changes in the viral RNA.
The miR-122-HCV RNA-Ago2 Ternary Complex
The functional unit for miR-122's proviral activity is a ternary complex formed by miR-122, the HCV 5' UTR, and the Argonaute 2 (Ago2) protein, a key component of the RNA-induced silencing complex (RISC). Two Ago2:miR-122 complexes bind to the S1 and S2 sites on the viral genome. This interaction is crucial for all known functions of miR-122 in the HCV lifecycle.
Stimulation of Viral Translation
While the enhancement of HCV replication by miR-122 is substantial (up to 1000-fold), its direct effect on translation is more modest, typically a 2 to 3-fold increase. However, this initial boost in viral protein synthesis is critical for establishing a productive infection. The proposed mechanisms for translation stimulation include:
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IRES Conformational Change: The binding of the Ago2:miR-122 complex to the 5' UTR is thought to induce a conformational change in the HCV internal ribosome entry site (IRES). This change promotes a more thermodynamically stable and translationally active IRES structure, facilitating ribosome recruitment and initiation of translation. In the absence of miR-122, the 5' UTR may adopt an alternative, less active conformation.
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Ribosome Association: Studies have shown that miR-122 enhances the association of the 40S ribosomal subunit with the viral RNA at an early initiation stage.
Protection of the Viral Genome from Degradation
The HCV genome possesses an uncapped 5' triphosphate end, making it susceptible to degradation by cellular 5'-3' exoribonucleases, primarily Xrn1 and to a lesser extent Xrn2. The binding of the Ago2:miR-122 complex to the 5' terminus of the HCV RNA acts as a protective shield, effectively masking the viral RNA from recognition and degradation by these enzymes. This stabilization of the viral genome is a major contributor to the overall increase in viral RNA accumulation.
Direct Role in Genome Amplification
Beyond its roles in translation and stabilization, miR-122 is also implicated in directly promoting HCV RNA replication. The binding of miR-122 has been shown to precede the increase in viral protein synthesis, suggesting a direct effect on RNA synthesis. One proposed mechanism involves the displacement of the host protein poly(rC) binding protein 2 (PCBP2) from the HCV 5' UTR. PCBP2 is believed to promote genome circularization, a prerequisite for replication. By displacing PCBP2, miR-122 may act as a molecular switch, shifting the pool of viral RNA from translation to replication.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the role of miR-122 in the HCV lifecycle.
| Parameter | Value | Cell Type/System | Reference |
| miR-122 Abundance | ~660,000 copies/cell | Primary Hepatocytes | |
| ~72% of total miRNA | Liver Tissue | ||
| Effect on HCV RNA Accumulation | Up to 1000-fold increase | Cell Culture | |
| Effect on HCV Translation | 2 to 3-fold increase | Cell Culture | |
| Effect of miR-122 Inhibition on HCV Replication | Significant reduction | Cell Culture & In Vivo | |
| miR-122 Copies per Hepatocyte | ~135,000 | Hepatocyte | |
| Fold increase in luciferase activity with exogenous miR-122 (establishment phase) | ~3.7-fold | Cell Culture | |
| Fold increase in luciferase activity with exogenous miR-122 (maintenance phase) | ~17,487.2-fold | Cell Culture |
Table 1: Quantitative Impact of miR-122 on HCV Lifecycle Parameters
| HCV Genome Site | Interaction Details | Consequence | Reference |
| 5' UTR Site 1 (S1) | Seed sequence binding (nt 2-8) and auxiliary binding | Synergistic with S2 for efficient replication | |
| 5' UTR Site 2 (S2) | Seed sequence binding (nt 2-7) and auxiliary binding | Synergistic with S1 for efficient replication | |
| NS5B Coding Region | In silico predicted binding sites | Potential role in replication | |
| 3' UTR | In silico predicted binding site (highly conserved) | Potential regulatory role |
Table 2: miR-122 Binding Sites on the HCV Genome and Their Significance
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of miR-122 in the HCV lifecycle.
In Vitro Transcription of HCV RNA
This protocol describes the generation of infectious HCV RNA from a plasmid template.
-
Plasmid Linearization:
-
Linearize 10 µg of the pJFH-1 plasmid (or other HCV genomic construct) with a suitable restriction enzyme (e.g., XbaI) at the 3' end of the HCV cDNA.
-
Purify the linearized DNA using a PCR purification kit.
-
-
In Vitro Transcription:
-
Use 1 µg of the linearized plasmid as a template for in vitro transcription using a T7 RNA polymerase-based kit (e.g., T7 MEGAscript Kit).
-
Follow the manufacturer's instructions for the transcription reaction.
-
Treat the reaction with DNase to remove the plasmid template.
-
Purify the transcribed RNA using a suitable RNA purification kit.
-
Assess RNA integrity and concentration using a spectrophotometer and gel electrophoresis.
-
Electroporation of HCV RNA into Huh-7.5 Cells
This protocol describes the delivery of in vitro transcribed HCV RNA into human hepatoma Huh-7.5 cells.
-
Cell Preparation:
-
Culture Huh-7.5 cells to 80-90% confluency.
-
Trypsinize the cells and wash them twice with ice-cold, serum-free DMEM.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 107 cells/mL.
-
-
Electroporation:
-
Mix 10 µg of in vitro transcribed HCV RNA with 400 µL of the cell suspension (4 x 106 cells) in a 0.4-cm electroporation cuvette.
-
Deliver a single pulse using an electroporator (e.g., Bio-Rad Gene Pulser) with settings of 270 V, 950 µF, and 100 Ω.
-
Immediately after the pulse, resuspend the cells in 10 mL of complete growth medium.
-
-
Cell Plating:
-
Plate the electroporated cells in appropriate culture vessels for downstream experiments.
-
Dual-Luciferase Reporter Assay for HCV Translation
This assay measures the effect of miR-122 on HCV IRES-mediated translation.
-
Cell Seeding:
-
Seed Huh-7.5 cells in a 24-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
-
Co-transfection:
-
Co-transfect the cells with:
-
A dual-luciferase reporter plasmid containing the HCV 5' UTR driving the expression of a primary reporter (e.g., Firefly luciferase).
-
A control plasmid expressing a secondary reporter (e.g., Renilla luciferase) for normalization.
-
A miR-122 mimic or a control miRNA.
-
-
-
Cell Lysis:
-
After 24-48 hours, wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luciferase Measurement:
-
Measure the activities of both luciferases using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Quantitative Real-Time PCR (qRT-PCR) for HCV RNA
This protocol allows for the absolute or relative quantification of HCV RNA levels.
-
RNA Extraction:
-
Extract total RNA from cells or patient samples using a suitable RNA extraction kit.
-
-
Reverse Transcription (RT):
-
Perform reverse transcription on the extracted RNA to synthesize cDNA using a reverse transcriptase and HCV-specific primers.
-
-
Real-Time PCR:
-
Set up the real-time PCR reaction using a suitable master mix, HCV-specific primers, and a fluorescent probe.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
For absolute quantification, generate a standard curve using known concentrations of an HCV RNA standard.
-
For relative quantification, normalize the HCV RNA levels to a housekeeping gene (e.g., GAPDH) using the ΔΔCt method.
-
Northern Blot for miR-122 Detection
This protocol is used to detect and quantify miR-122.
-
RNA Extraction:
-
Extract total RNA, including small RNAs, from cells or tissues.
-
-
Gel Electrophoresis:
-
Separate 10-20 µg of total RNA on a 15% denaturing polyacrylamide gel.
-
-
RNA Transfer:
-
Transfer the separated RNA to a positively charged nylon membrane.
-
-
Probe Labeling:
-
Label a DNA or LNA oligonucleotide probe complementary to miR-122 with a radioactive (e.g., 32P) or non-radioactive label.
-
-
Hybridization and Detection:
-
Hybridize the labeled probe to the membrane.
-
Wash the membrane to remove unbound probe.
-
Detect the signal using autoradiography or a chemiluminescence detection system.
-
Ago2 Co-Immunoprecipitation
This protocol is used to isolate Ago2-bound RNAs, including the miR-122/HCV RNA complex.
-
Cell Lysis:
-
Lyse cells expressing Ago2 in a mild lysis buffer containing protease and RNase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with magnetic beads coated with an anti-Ago2 antibody or a control IgG antibody.
-
-
Washing:
-
Wash the beads extensively to remove non-specific binding.
-
-
RNA Elution and Extraction:
-
Elute the bound RNA from the beads and extract it using a suitable RNA purification method.
-
-
Analysis:
-
Analyze the co-immunoprecipitated RNA for the presence of HCV RNA and miR-122 using qRT-PCR or Northern blotting.
-
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Role of miR-122 in the HCV Lifecycle.
Caption: Dual-Luciferase Reporter Assay Workflow.
Caption: Ago2 Co-Immunoprecipitation Workflow.
Conclusion
The intricate and essential relationship between miR-122 and the hepatitis C virus provides a compelling example of host-pathogen co-evolution. The multifaceted role of miR-122 in promoting viral translation, stabilizing the viral genome, and potentially enhancing its replication underscores its significance as a critical host factor for HCV. A thorough understanding of these molecular interactions, facilitated by the experimental approaches detailed in this guide, is paramount for the continued development of novel and effective antiviral therapies targeting this unique dependency. The ongoing research in this field promises to further unravel the complexities of this interaction and may reveal new avenues for therapeutic intervention against HCV and other viral diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. miR-122 and Ago interactions with the HCV genome alter the structure of the viral 5′ terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Hepatitis C Virus in Mice by a Small Interfering RNA Targeting a Highly Conserved Sequence in Viral IRES Pseudoknot - PMC [pmc.ncbi.nlm.nih.gov]
Miravirsen: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miravirsen (codenamed SPC3649) is an antisense oligonucleotide that has been investigated as a therapeutic agent for Hepatitis C Virus (HCV) infection. Its mechanism of action revolves around the specific inhibition of microRNA-122 (miR-122), a liver-specific microRNA that is essential for the replication of HCV. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, along with its mechanism of action, quantitative efficacy data, and relevant experimental protocols.
Chemical Structure
This compound is a 15-nucleotide modified antisense oligonucleotide. Its structure is specifically designed to bind with high affinity and specificity to mature miR-122, thereby preventing it from facilitating HCV replication.
The key features of this compound's chemical structure are:
-
Locked Nucleic Acid (LNA) Modifications: Eight of the fifteen nucleotides are LNA monomers. In LNA, the ribose sugar is conformationally "locked" by a methylene bridge between the 2'-oxygen and the 4'-carbon atoms. This modification significantly increases the binding affinity of the oligonucleotide to its target RNA.
-
Deoxyribonucleic Acid (DNA) Monomers: The remaining seven nucleotides are standard DNA monomers.
-
Phosphorothioate Backbone: All the internucleotide linkages are phosphorothioate bonds, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. This modification confers resistance to nuclease degradation, thereby increasing the in vivo stability of the oligonucleotide.
The specific sequence of LNA and DNA monomers is designed for optimal target engagement and efficacy.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | all-P-ambo-5-methyl-2′-O,4′-C-methylene-P-thiocytidylyl-(3′→5′)-2′- deoxy-P-thiocytidylyl-(3′→5′)-2′-O,4′-C-methylene-P-thioadenylyl- (3′→5′)-P-thiothymidylyl-(3′→5′)-P-thiothymidylyl-(3′→5′)-2′-O,4′-C- methylene-P-thioguanylyl-(3′→5′)-5-methyl-2′-O,4′-C-methylene-P- thiouridylyl-(3′→5′)-2′-deoxy-P-thiocytidylyl-(3′→5′)-2′-deoxy-P- thioadenylyl-(3′→5′)-5-methyl-2′-O,4′-C-methylene-P-thiocytidylyl-(3′→5′)-2′-deoxy-P-thioadenylyl-(3′→5′)-5-methyl-2′-O,4′-C-methylene-P-thiocytidylyl-(3′→5′)-P-thiothymidylyl-(3′→5′)-5-methyl- 2′-O,4′-C-methylene-P-thiocytidylyl-(3′→5′)-5-methyl-2′-O,4′-C-methylenecytidine |
| SMILES String | CC1=CN([C@H]2CC(OP(O)(=S)OC[C@H]3O--INVALID-LINK--(=S)OC[C@@]34COC(--INVALID-LINK--N3C=NC5=C3N=C(N)NC5=O)C4OP(O)(=S)OC[C@@]34COC(--INVALID-LINK--N3C=C(C)C(=O)NC3=O)C4OP(O)(=S)OC[C@H]3O--INVALID-LINK--(=S)OC[C@@]34COC(--INVALID-LINK--N3C=CC(N)=NC3=O)C4OP(O)(=S)OC[C@H]3O--INVALID-LINK--(=S)OC[C@@]34COC(--INVALID-LINK--N3C=CC(N)=NC3=O)C4OP(O)(=S)OC[C@H]3O--INVALID-LINK--(=S)OC[C@@]34COC(--INVALID-LINK--N3C=CC(N)=NC3=O)C4OP(O)(=S)OC[C@]34COC(C3O)--INVALID-LINK--N3C=CC(N)=NC3=O)N3C=C(C)C(=O)NC3=O)N3C=NC4=C3N=CN=C4N)N3C=NC4=C3N=CN=C4N">C@HN3C |
Locked Nucleic Acid (LNA) Modification in Miravirsen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miravirsen (formerly SPC3649) is a first-in-class oligonucleotide therapeutic that targets microRNA-122 (miR-122), a crucial host factor for the replication of the Hepatitis C Virus (HCV). A key innovation in the design of this compound is the incorporation of Locked Nucleic Acid (LNA) modifications. This technical guide provides an in-depth exploration of the LNA modifications in this compound, its mechanism of action, and a summary of key experimental data and protocols.
The Core Innovation: Locked Nucleic Acid (LNA)
Locked Nucleic Acid is a modified RNA nucleotide in which the ribose sugar is "locked" in a C3'-endo conformation by a methylene bridge connecting the 2'-O and 4'-C atoms.[1][2] This structural constraint confers several advantageous properties to oligonucleotides like this compound:
-
High Binding Affinity: The locked conformation pre-organizes the oligonucleotide backbone for hybridization, leading to a significant increase in binding affinity for its target RNA sequence.[3][4] This allows for the design of shorter, more potent antisense agents.
-
Enhanced Nuclease Resistance: The LNA modification provides substantial resistance to degradation by cellular nucleases, prolonging the half-life and therapeutic effect of the drug.[5]
-
Improved Specificity: The high binding affinity of LNA-containing oligonucleotides enhances their ability to discriminate between their intended target and off-target sequences.
This compound is a 15-nucleotide antisense oligonucleotide with a specific sequence complementary to the mature miR-122. Its structure consists of a mix of eight LNA monomers and seven DNA monomers, with a phosphorothioate backbone that further enhances nuclease resistance and facilitates cellular uptake.
Mechanism of Action
This compound's primary mechanism of action is the sequence-specific inhibition of miR-122. In HCV-infected hepatocytes, miR-122 binds to two conserved sites on the 5' untranslated region (UTR) of the viral RNA. This interaction is critical for the stability and replication of the HCV genome. This compound disrupts this process through a dual mechanism:
-
Sequestration of Mature miR-122: this compound binds with high affinity to mature miR-122, forming a stable heteroduplex. This prevents miR-122 from associating with the HCV RNA, leading to the degradation of the viral genome.
-
Inhibition of miR-122 Biogenesis: this compound can also bind to the precursors of miR-122, pri-miR-122 and pre-miR-122, with nanomolar affinity. This interaction inhibits the processing of these precursors by the Drosha and Dicer enzymes, respectively, thereby reducing the overall levels of mature miR-122.
The sequestration of miR-122 by this compound ultimately leads to a potent and sustained reduction in HCV RNA levels.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and clinical studies of this compound.
Table 1: In Vitro Efficacy of this compound against HCV Genotype 1b
| Parameter | Value | Cell Line/System |
| Mean EC50 | 0.67 µM | HCV genotype 1b replicon cells |
| Mean EC90 | 5.40 µM | HCV genotype 1b replicon cells |
| Cytotoxicity (CC50) | >320 µM | Various human cell lines |
| Therapeutic Index (TI) | ≥297 | In vitro |
| Binding Affinity (KD) to pre-miR-122 | 22 nM (at 25°C), 62 nM (at 37°C) | Surface Plasmon Resonance |
Table 2: Phase 2a Clinical Trial Results in Treatment-Naïve HCV Genotype 1 Patients
| This compound Dose | Mean Maximum Reduction in HCV RNA (log10 IU/mL) | Patients with Undetectable HCV RNA (at end of follow-up) |
| 3 mg/kg | 1.2 | 0 |
| 5 mg/kg | 2.9 | 1 |
| 7 mg/kg | 3.0 | 4 |
| Placebo | 0.4 | 0 |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of this compound.
HCV Replicon Assay for In Vitro Efficacy
This assay is used to determine the 50% effective concentration (EC50) of this compound against HCV replication.
Materials:
-
Huh-7 human hepatoma cells stably expressing an HCV genotype 1b subgenomic replicon containing a luciferase reporter gene.
-
Cell culture medium and reagents.
-
This compound and control oligonucleotides.
-
96-well plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the Huh-7 HCV replicon cells in 96-well plates at a predetermined density.
-
Compound Treatment: After cell attachment, treat the cells with a serial dilution of this compound or a negative control oligonucleotide. All studies with this compound are typically performed without a transfection agent (gymnosis) to simulate in vivo administration.
-
Incubation: Incubate the treated cells for 72 hours to allow for HCV replication and the effect of the compound to manifest.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol. Luciferase activity is directly proportional to the level of HCV replicon RNA.
-
Data Analysis: Calculate the EC50 value, which is the concentration of this compound that results in a 50% reduction in luciferase activity compared to the untreated control.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is employed to measure the binding affinity and kinetics of this compound to its target, miR-122 and its precursors.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., streptavidin-coated).
-
Biotinylated pre-miR-122 or mature miR-122.
-
This compound and control oligonucleotides.
-
Running buffer (e.g., HBS-EP).
Protocol:
-
Ligand Immobilization: Immobilize the biotinylated pre-miR-122 or mature miR-122 onto the surface of a streptavidin-coated sensor chip.
-
Analyte Injection: Inject a series of concentrations of this compound over the sensor chip surface at a constant flow rate.
-
Binding Measurement: Monitor the change in the SPR signal in real-time, which corresponds to the binding of this compound to the immobilized RNA.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Phase 2a Clinical Trial Design
This protocol provides a general overview of the clinical trial conducted to evaluate the safety, tolerability, and antiviral activity of this compound in humans.
Study Design:
-
Randomized, double-blind, placebo-controlled, ascending multiple-dose study.
-
Patient Population: Treatment-naïve patients with chronic HCV genotype 1 infection.
-
Treatment Arms: Patients were randomized to receive subcutaneous injections of this compound at doses of 3, 5, or 7 mg/kg, or placebo.
-
Dosing Regimen: Five weekly injections over a 29-day period.
-
Follow-up: Patients were followed for 18 weeks after the start of treatment.
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Change in HCV RNA levels from baseline.
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Caption: Experimental workflow for the HCV replicon assay.
Caption: Advantages conferred by LNA modification in this compound.
References
- 1. Long-term safety and efficacy of microRNA-targeted therapy in chronic hepatitis C patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Santaris to report this compound drug trial results - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. LNA 5′-phosphoramidites for 5′→3′-oligonucleotide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Core Interaction: A Technical Guide to Miravirsen and miR-122
For Immediate Release
This technical guide provides an in-depth analysis of the foundational research surrounding Miravirsen, a first-in-class drug targeting microRNA-122 (miR-122), for the treatment of Hepatitis C Virus (HCV) infection. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the mechanism of action, quantitative efficacy, and key experimental methodologies underpinning this therapeutic approach.
Introduction: Targeting a Host Factor for Antiviral Therapy
Hepatitis C is a viral infection that can lead to chronic liver disease. The Hepatitis C virus (HCV) relies on host factors for its replication. One such critical host factor is miR-122, a liver-specific microRNA.[1] miR-122 is highly abundant in hepatocytes and plays a crucial role in the stability and propagation of the HCV RNA genome.[1]
This compound (formerly known as SPC3649) is an antisense oligonucleotide designed to specifically target and inhibit miR-122.[2] It is a 15-nucleotide locked nucleic acid (LNA)-modified phosphorothioate antisense oligonucleotide.[3][4] This modification enhances its binding affinity and resistance to degradation. By sequestering miR-122, this compound disrupts the HCV life cycle, leading to a reduction in viral load. This approach of targeting a host factor offers a high barrier to viral resistance.
Mechanism of Action: Sequestration and Inhibition of Biogenesis
The primary mechanism of action of this compound is the direct binding to mature miR-122, preventing it from binding to the 5' untranslated region (UTR) of the HCV genome. This interaction between miR-122 and the HCV RNA is essential for stabilizing the viral genome and protecting it from nuclease degradation.
Furthermore, foundational research has revealed that this compound can also inhibit the biogenesis of miR-122. It binds with nanomolar affinity to the stem-loop structures of the primary miRNA transcript (pri-miR-122) and the precursor miRNA (pre-miR-122), thereby inhibiting their processing by the enzymes Drosha and Dicer. This dual mechanism of sequestering mature miR-122 and preventing the formation of new miR-122 molecules contributes to its potent antiviral effect.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell System | HCV Genotype | Reference |
| Mean EC50 | 0.67 μM | HCV Replicon Cells | 1b | |
| Therapeutic Index | ≥297 | Various cell culture models | 1b | |
| Binding Affinity (to pre-miR-122) | Nanomolar range | In vitro | N/A |
Table 2: Phase 2a Clinical Trial Efficacy of this compound (Genotype 1)
| Dose Group | Mean Maximum Reduction in HCV RNA (log10 IU/mL) | Reference |
| 3 mg/kg | 1.2 | |
| 5 mg/kg | 2.9 | |
| 7 mg/kg | 3.0 |
Key Experimental Methodologies
Detailed protocols for the foundational experiments are crucial for the replication and advancement of research.
HCV Replicon Luciferase Assay
This assay is used to determine the in vitro antiviral activity of compounds like this compound by measuring the replication of a subgenomic HCV replicon that expresses a luciferase reporter gene.
Protocol:
-
Cell Culture: Huh-7 human hepatoma cells stably expressing an HCV genotype 1b subgenomic replicon with a luciferase reporter are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours.
-
Compound Treatment: Various concentrations of this compound are added to the cells. A negative control (no treatment or a scrambled oligonucleotide) and a positive control (e.g., interferon-alpha) are included.
-
Incubation: The treated cells are incubated for 48-72 hours to allow for HCV replication and the effect of the compound to manifest.
-
Luciferase Assay: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer. The luciferase activity in the cell lysates is then measured using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the luciferase activity against the concentration of this compound.
In Situ Hybridization for miR-122 Detection
In situ hybridization (ISH) allows for the visualization of miR-122 expression within the cellular context of liver tissue.
Protocol:
-
Tissue Preparation: Frozen or paraffin-embedded liver tissue sections are mounted on slides.
-
Fixation and Permeabilization: Sections are fixed with 4% paraformaldehyde and then treated with proteinase K to permeabilize the tissue and allow probe entry.
-
Hybridization: The slides are incubated with a digoxigenin (DIG)-labeled locked nucleic acid (LNA) probe complementary to the mature miR-122 sequence in a hybridization buffer at a specific temperature (e.g., 55°C) overnight.
-
Washing: Stringent washes are performed using saline-sodium citrate (SSC) buffers at the hybridization temperature to remove unbound and non-specifically bound probes.
-
Immunological Detection: The DIG-labeled probes are detected using an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Visualization: The signal is visualized by adding a chromogenic substrate for AP, such as NBT/BCIP (nitro-blue tetrazolium chloride/5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt), which produces a blue-purple precipitate at the site of miR-122 expression.
-
Imaging: The slides are then imaged using a light microscope.
Quantitative Reverse Transcription PCR (qRT-PCR) for miR-122
qRT-PCR is used to quantify the levels of miR-122 in total RNA extracted from liver tissue or cells.
Protocol:
-
RNA Isolation: Total RNA, including the small RNA fraction, is isolated from liver tissue or cells using a suitable kit (e.g., mirVana miRNA Isolation Kit or TRIzol).
-
Reverse Transcription (RT): A specific stem-loop RT primer for miR-122 is used to reverse transcribe the mature miRNA into cDNA. This is typically done using a TaqMan MicroRNA Reverse Transcription Kit. The reaction mixture includes the total RNA sample, the specific RT primer, dNTPs, reverse transcriptase, and buffer. The reaction is incubated at 16°C for 30 minutes, 42°C for 30 minutes, and 85°C for 5 minutes.
-
Quantitative PCR (qPCR): The resulting cDNA is used as a template for qPCR. The reaction mixture contains the cDNA, a forward primer specific to the miR-122 sequence, a reverse primer (often a universal primer that binds to the stem-loop primer sequence), and a TaqMan probe labeled with a fluorescent reporter and a quencher.
-
Cycling Conditions: The qPCR is performed on a real-time PCR system with cycling conditions typically including an initial denaturation step at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C.
-
Data Analysis: The expression level of miR-122 is determined based on the cycle threshold (Ct) value and is typically normalized to a small nuclear RNA (e.g., U6) as an endogenous control. The relative expression can be calculated using the ΔΔCt method.
Visualizations: Pathways and Workflows
Signaling Pathways
Caption: this compound's dual mechanism of action on the miR-122 pathway and HCV replication.
Experimental Workflows
Caption: Workflow for determining the in vitro efficacy of this compound using an HCV replicon assay.
Caption: Workflow for the quantification of miR-122 expression using qRT-PCR.
References
Methodological & Application
Miravirsen: In Vitro Experimental Protocols for HCV Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Miravirsen (formerly SPC3649) is an antisense oligonucleotide designed to inhibit microRNA-122 (miR-122), a liver-specific microRNA that is essential for the replication of the Hepatitis C Virus (HCV).[1][2][3] It is a 15-base locked nucleic acid (LNA)-modified phosphorothioate antisense oligonucleotide.[3][4] This document provides detailed protocols for in vitro studies of this compound, summarizing key quantitative data and outlining experimental workflows.
Mechanism of Action
This compound's primary mechanism of action is the sequestration of mature miR-122. In HCV-infected cells, two molecules of miR-122 bind to the 5' untranslated region (UTR) of the HCV RNA genome, protecting it from degradation and promoting its replication. This compound, being complementary to mature miR-122, binds to it with high affinity, forming a stable heteroduplex. This prevents miR-122 from interacting with the HCV RNA, leading to the degradation of the viral genome and a reduction in viral replication. Additionally, evidence suggests that this compound can also inhibit the biogenesis of miR-122 by binding to its precursors, pri-miR-122 and pre-miR-122.
Caption: this compound's dual mechanism of action against HCV.
Quantitative In Vitro Efficacy Data
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound.
| Parameter | Value | Cell Line | Virus Genotype |
| Mean EC50 | 0.67 µM (±0.33) | Huh-7 cells with HCV replicons | Genotype 1b |
| Mean EC90 | 5.40 µM (±3.3) | Huh-7 cells with HCV replicons | Genotype 1b |
Table 1: In Vitro Antiviral Activity of this compound.
| Parameter | Value | Cell Lines |
| CC50 | >320 µM | Huh-7, TK 10, HepG2, primary hepatocytes, PBMCs, macrophages, human bone marrow cells |
| Therapeutic Index (TI) | >297 | Based on the high-end-of-the-range EC50 of 1.08 µM |
Table 2: In Vitro Cytotoxicity of this compound.
Experimental Protocols
HCV Replicon Assay for Antiviral Activity
This assay is used to determine the efficacy of this compound in inhibiting HCV replication.
Materials:
-
Huh-7 human hepatoma cells stably expressing an HCV genotype 1b subgenomic replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
96-well tissue culture plates
-
This compound sodium salt
-
Control oligonucleotide (e.g., SPC4729)
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed Huh-7 HCV replicon cells in 96-well plates at a density of 5.0 x 10³ cells per well in 85 µl of DMEM supplemented with 10% FBS and antibiotics. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound and a negative control oligonucleotide in cell culture medium without G418. Add the diluted compounds directly to the cells in triplicate wells. This method of administration without a transfection agent is known as "gymnosis".
-
Incubation: Incubate the treated cells for 72 hours to allow for HCV replication and the effect of the compound.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the 50% effective concentration (EC50) and 90% effective concentration (EC90) by linear regression of the percent inhibition of luciferase activity relative to untreated control cells.
Caption: Workflow for the HCV Replicon Assay.
Cytotoxicity Assay
This assay is performed to determine the concentration at which this compound becomes toxic to cells.
Materials:
-
Various human cell lines (e.g., Huh-7, HepG2, primary hepatocytes).
-
96-well tissue culture plates.
-
This compound sodium salt.
-
Cell viability assay reagent (e.g., XTT).
-
Spectrophotometer.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the cells for a period ranging from 2 to 14 days.
-
Cell Viability Measurement: Add the XTT reagent and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
In Vitro Combination Studies
These studies evaluate the antiviral activity of this compound when used in combination with other anti-HCV agents.
Materials:
-
HCV replicon cells.
-
96-well plates.
-
This compound sodium salt.
-
Other anti-HCV agents (e.g., interferon-α2b, ribavirin, direct-acting antivirals like telaprevir).
-
Luciferase assay system.
-
Luminometer.
-
Software for combination analysis (e.g., MacSynergy II).
Protocol:
-
Cell Seeding and Incubation: Follow the same procedure as in the HCV replicon assay (steps 1 and 2).
-
Combination Compound Addition: Prepare serial dilutions of this compound and the other anti-HCV agent. Add the compounds to the cells alone and in all possible combinations.
-
Incubation: Incubate the plates for 48 hours.
-
Luciferase Assay: Measure luciferase activity as previously described.
-
Data Analysis: Analyze the data using a method such as that of Prichard and Shipman, Jr. to determine if the combination is synergistic, additive, or antagonistic. This compound has been shown to have additive interactions with interferon α2b, ribavirin, and various direct-acting antivirals.
Caption: Logical relationship of this compound in combination therapy.
Off-Target Effects and Resistance
-
Specificity: Studies have shown that this compound treatment does not significantly affect the plasma levels of other miRNAs, indicating a high degree of specificity for miR-122.
-
Drug-Resistant HCV Replicons: this compound has demonstrated broad antiviral activity against HCV replicons that are resistant to various classes of direct-acting antivirals, including NS3 protease inhibitors, NS5B polymerase inhibitors, and NS5A inhibitors, with less than a 2-fold reduction in susceptibility.
-
In Vitro Resistance: In serial passage studies, an A4C nucleotide change in the HCV 5' UTR was observed in cells passaged with high concentrations of this compound. However, an HCV variant with this change was still fully susceptible to this compound. Another mutation, C3U, also in the 5' UTR, was identified in patients who experienced viral rebound and did show reduced susceptibility to this compound.
Disclaimer: This document is intended for research and informational purposes only. The protocols described should be adapted and optimized for specific laboratory conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Antiviral Activity and Preclinical and Clinical Resistance Profile of this compound, a Novel Anti-Hepatitis C Virus Therapeutic Targeting the Human Factor miR-122 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
Application Notes: Designing and Implementing Miravirsen Studies in HCV Replicon Systems
Introduction
Hepatitis C Virus (HCV) infection remains a significant global health issue, and the development of novel antiviral therapeutics is a key focus of research. Miravirsen (SPC3649) is a first-in-class therapeutic agent that targets a host factor essential for HCV replication, the liver-specific microRNA-122 (miR-122).[1][2][3] Unlike direct-acting antivirals (DAAs) that target viral proteins, this compound's unique mechanism of action presents a high genetic barrier to resistance.[2][3] HCV replicon systems, which are engineered cell lines capable of autonomously replicating subgenomic HCV RNA, are invaluable tools for the in vitro evaluation of antiviral compounds like this compound. These systems, often incorporating reporter genes like luciferase, provide a robust, sensitive, and high-throughput method for quantifying antiviral activity.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on designing and conducting studies to evaluate the efficacy and cytotoxicity of this compound using HCV replicon systems.
Mechanism of Action: this compound and HCV Replication
HCV replication is critically dependent on the host's miR-122. Two molecules of miR-122 bind to two distinct sites on the 5' untranslated region (UTR) of the HCV genome. This interaction is multifaceted; it is thought to protect the viral RNA from degradation by host nucleases, promote the translation of the viral polyprotein, and enhance viral RNA replication.
This compound is a 15-nucleotide locked nucleic acid (LNA)-modified antisense oligonucleotide designed to be perfectly complementary to mature miR-122. By binding with high affinity, this compound sequesters miR-122, forming a stable heteroduplex. This prevents miR-122 from binding to the HCV RNA, thereby exposing the viral genome to degradation and inhibiting its replication and translation.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity data for this compound derived from studies using HCV replicon systems.
Table 1: In Vitro Antiviral Activity of this compound against HCV Genotype 1b Replicon
| Compound | Mean EC₅₀ (µM) | Cell Line | Virus Genotype |
|---|---|---|---|
| This compound | 0.67 | Huh-7 cells | Genotype 1b |
**
Table 2: In Vitro Cytotoxicity Profile of this compound
| Compound | CC₅₀ (µM) | Cell Lines | Therapeutic Index (CC₅₀/EC₅₀) |
|---|---|---|---|
| This compound | >320 | Huh-7, TK 10, HepG2, Primary Hepatocytes, PBMCs | ≥477 |
**
Experimental Workflow
A typical workflow for evaluating the antiviral activity and cytotoxicity of this compound in an HCV replicon system involves parallel assays. The efficacy is determined in HCV replicon-harboring cells, while cytotoxicity is assessed in the parental, virus-free cell line.
Experimental Protocols
Protocol 1: Maintenance and Culture of HCV Replicon Cells
This protocol describes the standard procedure for culturing Huh-7 cells harboring a subgenomic HCV replicon with a neomycin resistance gene (e.g., Luc-Neo-ET replicon).
-
Materials:
-
Huh-7 HCV replicon cells (e.g., genotype 1b luciferase reporter replicon)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Non-Essential Amino Acids (NEAA, 100x)
-
G418 (Geneticin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
-
Procedure:
-
Prepare complete growth medium: DMEM supplemented with 10% FBS, 1x Penicillin-Streptomycin, and 1x NEAA.
-
For selective pressure, add G418 to the complete growth medium at a final concentration of 500-1000 µg/mL. The optimal concentration should be determined empirically for each cell line.
-
Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, passage them.
-
Aspirate the medium, wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize trypsin by adding 7-8 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium with G418.
-
Seed new T-75 flasks at a split ratio of 1:4 to 1:6.
-
Protocol 2: this compound Efficacy Testing using a Luciferase-Based HCV Replicon Assay
This protocol details the measurement of this compound's antiviral activity by quantifying the reduction in luciferase reporter signal, which correlates with HCV RNA replication.
-
Materials:
-
HCV luciferase replicon cells
-
Complete growth medium (without G418)
-
This compound stock solution (in sterile water or PBS)
-
White, opaque 96-well cell culture plates
-
Luciferase assay reagent kit (e.g., Bright-Glo™ or ONE-Glo™)
-
Luminometer
-
-
Procedure:
-
One day prior to the assay, seed the HCV luciferase replicon cells into white, opaque 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium without G418.
-
On the day of the assay, prepare serial dilutions of this compound in complete growth medium. A typical concentration range would bracket the expected EC₅₀ (e.g., from 10 µM down to 0.01 µM). Include a "no drug" (vehicle) control.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different this compound concentrations to the respective wells (in triplicate).
-
Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature for 20-30 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well (typically 100 µL).
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
-
Protocol 3: Cytotoxicity Assessment of this compound using an MTT Assay
This assay is performed in parallel with the efficacy assay on the parental, non-replicon cell line to determine if the observed antiviral effect is due to toxicity.
-
Materials:
-
Parental Huh-7 cells (or other appropriate host cell line)
-
Complete growth medium
-
This compound stock solution
-
Clear 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
-
-
Procedure:
-
Seed parental Huh-7 cells in clear 96-well plates at the same density and in the same medium as the efficacy assay.
-
Treat the cells with the same serial dilutions of this compound used in the efficacy assay. Include a "cells only" control and a "100% kill" control (e.g., treated with a high concentration of a known cytotoxic agent or detergent).
-
Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure all crystals are dissolved.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the CC₅₀ (50% cytotoxic concentration) value using non-linear regression.
-
-
Protocol 4: Quantification of HCV RNA Levels by RT-qPCR
This protocol provides a direct measure of viral RNA and is a crucial method for confirming the results from reporter assays.
-
Materials:
-
HCV replicon cells treated as in Protocol 2
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers and probe specific to a conserved region of the HCV genome (e.g., the 5' UTR).
-
Primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Real-time PCR instrument
-
-
Procedure:
-
Culture and treat HCV replicon cells with this compound as described in Protocol 2 (steps 1-4).
-
After the 72-hour incubation, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA isolation kit.
-
Isolate total RNA from each well according to the kit manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).
-
Perform reverse transcription on 1 µg of total RNA from each sample to synthesize cDNA.
-
Set up the qPCR reaction in triplicate for each sample, including primers for both the HCV target and the housekeeping gene. Include no-template controls.
-
An example of qPCR cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the HCV target and the housekeeping gene for each sample.
-
Normalize the HCV Ct values to the housekeeping gene Ct values (ΔCt = Ct_HCV - Ct_housekeeping).
-
Calculate the relative change in HCV RNA expression compared to the untreated control using the ΔΔCt method.
-
Plot the fold-change in HCV RNA against the this compound concentration to determine the EC₅₀.
-
-
References
- 1. First microRNA-targeted drug effective for hepatitis C - UMass Medical School - Worcester [umassmed.edu]
- 2. In Vitro Antiviral Activity and Preclinical and Clinical Resistance Profile of this compound, a Novel Anti-Hepatitis C Virus Therapeutic Targeting the Human Factor miR-122 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antiviral activity and preclinical and clinical resistance profile of this compound, a novel anti-hepatitis C virus therapeutic targeting the human factor miR-122 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Miravirsen in Animal Models of Hepatitis C Virus (HCV)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Miravirsen (formerly SPC3649) is a pioneering drug candidate that targets a host microRNA, miR-122, which is essential for the replication and stability of the Hepatitis C Virus (HCV).[1][2][3] It is a 15-base locked nucleic acid (LNA)-modified phosphorothioate antisense oligonucleotide designed to sequester mature miR-122, thereby preventing its interaction with the HCV genome and leading to viral RNA degradation.[4][5] Preclinical studies in animal models, particularly chimpanzees, have been instrumental in demonstrating the in vivo efficacy and mechanism of action of this compound, paving the way for clinical trials in humans.
These application notes provide a detailed overview of the use of this compound in animal models of HCV, summarizing key quantitative data and providing comprehensive experimental protocols based on published literature.
Quantitative Data from Preclinical Studies
The primary animal model for studying this compound's effect on active HCV infection has been the chimpanzee, as it is one of the few species susceptible to chronic HCV infection.
Table 1: In Vivo Efficacy of this compound in a Chimpanzee Model of HCV Infection
| Parameter | Value |
| Animal Model | Chimpanzees chronically infected with HCV |
| Drug | This compound (SPC3649) |
| Dosing Regimen | Intravenous (IV) infusions |
| High Dose Reduction | 99.5% reduction in HCV RNA |
| Viral Load Reduction | Sustained, dose-dependent reduction |
| Viral Resistance | No evidence of viral rebound or resistance |
| Duration of Effect | Continued efficacy for several months post-treatment |
Mechanism of Action of this compound
HCV, a positive-strand RNA virus, critically requires the liver-specific microRNA, miR-122, for its replication. miR-122 binds to two sites on the 5' untranslated region (UTR) of the viral genome, which promotes viral propagation. The proposed mechanisms for this promotion include:
-
Genome Stabilization: Protecting the viral RNA from nucleolytic degradation.
-
Stimulation of Translation: Promoting a favorable structure for the internal ribosome entry site (IRES).
-
Direct Promotion of Genome Replication: Enhancing the amplification of viral RNA.
This compound is a 15-base oligonucleotide with a sequence complementary to mature miR-122. By binding to miR-122 with high affinity, this compound forms a stable heteroduplex, effectively sequestering miR-122 and preventing it from binding to the HCV RNA. This leads to the degradation of the HCV RNA and a subsequent reduction in viral replication. There is also evidence to suggest that this compound can inhibit the biogenesis of miR-122 by binding to its precursors, pri-miR-122 and pre-miR-122.
References
- 1. MicroRNA-122 Regulation of HCV Infections: Insights from Studies of miR-122-Independent Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Antiviral Activity and Preclinical and Clinical Resistance Profile of this compound, a Novel Anti-Hepatitis C Virus Therapeutic Targeting the Human Factor miR-122 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Miravirsen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miravirsen (formerly SPC3649) is a pioneering antisense oligonucleotide therapeutic targeting microRNA-122 (miR-122), a crucial host factor for Hepatitis C Virus (HCV) replication.[1][2][3][4] As a 15-nucleotide locked nucleic acid (LNA)-modified phosphorothioate antisense oligonucleotide, this compound offers high binding affinity to its target and enhanced resistance to nuclease degradation.[5] These application notes provide a comprehensive overview of the in vivo delivery methods for this compound, summarizing key quantitative data from preclinical and clinical studies and offering detailed experimental protocols. The information is intended to guide researchers and professionals in the development and application of similar LNA-based therapeutics.
Mechanism of Action
This compound's primary mechanism of action involves binding to and sequestering the liver-specific miR-122, thereby preventing it from stabilizing the HCV RNA and promoting its replication. This sequestration leads to the degradation of the viral RNA by host nucleases. Additionally, studies have shown that this compound can inhibit the biogenesis of miR-122 at both the primary and precursor miRNA levels, which may contribute to its prolonged therapeutic effect.
References
- 1. In Vitro Antiviral Activity and Preclinical and Clinical Resistance Profile of this compound, a Novel Anti-Hepatitis C Virus Therapeutic Targeting the Human Factor miR-122 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Santaris Pharma A/S Advances this compound, the First microRNA-Targeted Drug to Enter Clinical Trials, Into Phase 2 to Treat Patients Infected With Hepatitis C Virus [prnewswire.com]
- 5. medchemexpress.com [medchemexpress.com]
Quantifying Miravirsen Efficacy in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miravirsen (formerly SPC3649) is an antisense oligonucleotide designed to inhibit microRNA-122 (miR-122), a liver-specific miRNA that is essential for the replication of the Hepatitis C Virus (HCV).[1][2][3] By binding to mature miR-122, this compound blocks its interaction with the 5' untranslated region (UTR) of the HCV RNA, leading to the degradation of the viral genome and a reduction in viral replication.[1][4] Furthermore, evidence suggests that this compound can also inhibit the biogenesis of miR-122 by binding to its precursors, pri-miR-122 and pre-miR-122. These application notes provide detailed protocols for quantifying the in vitro efficacy of this compound in cell culture models.
Mechanism of Action: this compound-mediated Inhibition of HCV Replication
This compound is a 15-base locked nucleic acid (LNA)-modified phosphorothioate antisense oligonucleotide that is complementary to mature miR-122. In HCV-infected hepatocytes, two molecules of miR-122 bind to two adjacent sites on the 5' UTR of the HCV RNA genome, protecting it from degradation and promoting its replication. This compound sequesters mature miR-122, preventing this interaction and rendering the viral RNA susceptible to degradation.
Caption: this compound's dual mechanism of action against HCV.
Quantitative Efficacy of this compound in Cell Culture
The antiviral activity of this compound is typically quantified by determining its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of HCV replication.
| Parameter | Value | Cell Line | Virus Genotype | Reference |
| Mean EC50 | 0.67 µM | Huh-7 cells with HCV replicons | Genotype 1b | |
| EC90 | 5.40 µM | Huh-7 cells with HCV replicons | Genotype 1b | |
| Cytotoxicity (CC50) | >320 µM | Huh-7, TK 10, HepG2, primary hepatocytes, PBMCs, macrophages, human bone marrow cells | N/A | |
| Therapeutic Index (TI) | >297 | Based on EC50 of 1.08 µM | N/A |
Experimental Protocols
HCV Replicon Assay for Antiviral Efficacy
This assay is used to determine the concentration-dependent inhibition of HCV replication by this compound. A common method utilizes a luciferase reporter gene integrated into the HCV replicon.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro antiviral activity and preclinical and clinical resistance profile of this compound, a novel anti-hepatitis C virus therapeutic targeting the human factor miR-122 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (SPC3649) can inhibit the biogenesis of miR-122 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Assessing Miravirsen's Effect on miR-122 Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miravirsen (SPC3649) is an antisense oligonucleotide designed to target microRNA-122 (miR-122), a liver-specific miRNA crucial for the replication of the Hepatitis C virus (HCV).[1][2][3] Composed of locked nucleic acid (LNA) ribonucleotides, this compound exhibits high affinity and specificity for miR-122, leading to a reduction in its functional levels.[4] These application notes provide detailed protocols for assessing the pharmacological effects of this compound on miR-122 levels, a critical step in preclinical and clinical evaluation.
This compound's primary mechanism of action involves binding to mature miR-122, thereby sequestering it and preventing its interaction with the 5' untranslated region (UTR) of the HCV genome, which is essential for viral replication.[5] Additionally, studies have shown that this compound can also inhibit the biogenesis of miR-122 by binding to its precursors, pri-miR-122 and pre-miR-122, and hindering their processing by the enzymes Drosha and Dicer.
This document outlines methodologies for quantifying miR-122 in various biological samples, monitoring downstream effects on liver enzymes, and presents data from clinical trials in a structured format.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from clinical studies investigating the effect of this compound on plasma miR-122 levels, HCV RNA, and liver enzymes.
Table 1: Effect of this compound on Plasma miR-122 Levels
| Dosage Group | Baseline Mean Plasma miR-122 (copies/µL) | Mean Plasma miR-122 Post-Treatment (copies/µL) | Fold Change |
| Placebo | 1.3 x 10⁴ | 1.1 x 10⁴ | ~0.85 |
| 3 mg/kg | 3.9 x 10³ | 3.1 x 10¹ | ~0.008 |
| 5 mg/kg | Not specified | Not specified | Dose-dependent decrease observed |
| 7 mg/kg | Not specified | Not specified | Dose-dependent decrease observed |
Data compiled from a phase 2a study where patients received five weekly injections.
Table 2: Antiviral Activity and Liver Enzyme Response to this compound
| Parameter | Placebo Group | This compound Treated Group (pooled doses) |
| HCV RNA Levels | ||
| Mean Log₁₀ Reduction | No significant change | Dose-dependent and prolonged decrease |
| Patients with Undetectable HCV RNA | 0 | 5 (at highest doses, 2 weeks post-treatment) |
| Liver Enzymes | ||
| Alanine Aminotransferase (ALT) | No significant change | Prolonged and dose-dependent decrease |
| Aspartate Aminotransferase (AST) | No significant change | Decrease observed |
This table summarizes findings from multiple clinical trials.
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action on miR-122
References
Application Notes and Protocols for Preclinical Toxicology Studies of Miravirsen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miravirsen (also known as SPC3649) is an antisense oligonucleotide therapeutic designed to inhibit microRNA-122 (miR-122), a crucial host factor for the replication of the Hepatitis C virus (HCV). As a locked nucleic acid (LNA)-modified oligonucleotide, this compound exhibits enhanced binding affinity and stability. Preclinical toxicology studies are a critical component of the drug development process, designed to evaluate the safety profile of a new therapeutic agent before it is administered to humans. This document provides a summary of available preclinical toxicology data for this compound and outlines generalized protocols for its administration and evaluation in toxicology studies.
Mechanism of Action
This compound is a 15-nucleotide antisense oligonucleotide that is complementary to the mature miR-122 sequence. By binding to miR-122, this compound sequesters it, preventing its interaction with the 5' untranslated region (UTR) of the HCV genome. This interaction is essential for the stability and replication of the viral RNA. The inhibition of miR-122 by this compound leads to the degradation of the HCV RNA and a reduction in viral load.[1][2][3]
Signaling Pathway Diagram
Caption: this compound's mechanism of action in inhibiting HCV replication.
Preclinical Toxicology Data
Publicly available, detailed quantitative data from preclinical toxicology studies of this compound is limited. However, general findings indicate that the compound was well-tolerated in animal studies, which supported its progression into clinical trials.[4][5]
In Vitro Cytotoxicity
In vitro studies are crucial for determining the initial safety profile of a drug candidate. This compound has been evaluated in various cell culture models to assess its potential for cytotoxicity.
| Cell Line | Assay Type | Endpoint | Result | Therapeutic Index | Reference |
| Huh-7 (human hepatoma) | Luciferase Reporter Assay | EC50 | 0.67 µM | ≥297 | |
| Various Cell Culture Models | Not specified | Cytotoxicity | No cytotoxicity observed up to >320 µM | Not Applicable |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Therapeutic Index: A ratio that compares the blood concentration at which a drug becomes toxic and the concentration at which the drug is effective.
In Vivo Toxicology Studies
Preclinical in vivo toxicology studies for oligonucleotides like this compound are typically conducted in at least two species (one rodent and one non-rodent) to assess potential target organs of toxicity, dose-response relationships, and to establish a safe starting dose for human clinical trials. While specific toxicology reports for this compound are not publicly available, the following tables summarize the administration details from known preclinical efficacy and safety studies.
Rodent Studies (Mice)
| Strain | Route of Administration | Dose Levels (mg/kg) | Dosing Regimen | Findings | Reference |
| NMRI | Intravenous | 2.5, 6.25, 12.5, 25 | Daily for 3 days | Dose-dependent inhibition of miR-122 activity |
Non-Rodent Studies (Chimpanzees)
| Species | Route of Administration | Dose Levels (mg/kg) | Dosing Regimen | Findings | Reference |
| Chimpanzee | Intravenous | 1 and 5 | Weekly for 12 weeks | Significant reduction in HCV viral titer; no evidence of side effects | |
| Chimpanzee | Subcutaneous | Not Specified | Not Specified | Well-tolerated |
Experimental Protocols
The following are generalized protocols for the administration and evaluation of this compound in preclinical toxicology studies, based on standard practices for antisense oligonucleotides.
Experimental Workflow Diagram
Caption: Generalized workflow for preclinical toxicology studies.
Dose Formulation
-
Vehicle: this compound is typically formulated in a sterile saline solution (0.9% NaCl) for injection.
-
Preparation: The required amount of this compound is dissolved in the vehicle to achieve the desired concentrations for each dose group. The formulation should be prepared fresh daily under aseptic conditions unless stability data supports longer storage.
-
Analysis: The concentration and stability of the formulation should be verified by a validated analytical method (e.g., HPLC).
Animal Models
-
Rodent: Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Non-Rodent: Cynomolgus monkeys are a frequently used non-rodent species for oligonucleotide toxicology studies.
Administration
-
Route: Subcutaneous (SC) or intravenous (IV) injection. The route of administration in preclinical studies should ideally match the intended clinical route.
-
Dose Volume: Dose volumes should be appropriate for the size of the animal (e.g., 5-10 mL/kg for rats, 1-2 mL/kg for monkeys).
-
Frequency: Dosing frequency can range from daily to weekly, depending on the pharmacokinetic profile of the drug and the study design.
Study Design for a 28-Day Repeat-Dose Toxicology Study
-
Groups: Typically include a vehicle control group and at least three dose groups (low, mid, and high). A recovery group may also be included for the control and high-dose groups to assess the reversibility of any findings.
-
Animals: An equal number of male and female animals are used in each group.
-
Duration: 28 days of daily or weekly dosing, followed by a recovery period (e.g., 14 or 28 days).
Endpoints for Evaluation
-
Mortality and Morbidity: Animals are observed twice daily.
-
Clinical Observations: Detailed clinical examinations are performed regularly (e.g., daily) to assess for any signs of toxicity.
-
Body Weights: Recorded at least weekly.
-
Food Consumption: Measured weekly.
-
Ophthalmology: Examinations are conducted pre-study and near the end of the treatment period.
-
Electrocardiography (ECG): Performed in non-rodent studies at baseline and at specified time points.
-
Clinical Pathology: Blood and urine samples are collected at pre-determined intervals for hematology, clinical chemistry, and urinalysis.
-
Hematology: Includes red blood cell count, white blood cell count and differential, hemoglobin, hematocrit, and platelet count.
-
Clinical Chemistry: Includes liver function tests (ALT, AST, ALP, bilirubin), kidney function tests (BUN, creatinine), electrolytes, glucose, and total protein.
-
-
Toxicokinetics: Blood samples are collected to determine the plasma concentration of this compound and its metabolites.
-
Necropsy and Histopathology: At the end of the study, all animals undergo a full necropsy. A comprehensive list of tissues is collected, weighed, and preserved for microscopic examination by a veterinary pathologist.
Conclusion
The available data suggests that this compound was well-tolerated in preclinical toxicology studies, which is a critical prerequisite for its clinical development. While detailed quantitative data from these studies are not extensively published, the general findings supported the initiation of human trials. The protocols outlined in this document provide a framework for conducting preclinical toxicology assessments of antisense oligonucleotides like this compound, adhering to standard industry practices and regulatory expectations. Researchers should always refer to the relevant regulatory guidelines (e.g., FDA, EMA) when designing and conducting IND-enabling toxicology studies.
References
- 1. In Vitro Antiviral Activity and Preclinical and Clinical Resistance Profile of this compound, a Novel Anti-Hepatitis C Virus Therapeutic Targeting the Human Factor miR-122 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Miravirsen Uptake in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miravirsen (SPC3649) is a 15-mer locked nucleic acid (LNA)-modified phosphorothioate antisense oligonucleotide designed to target and inhibit microRNA-122 (miR-122), a liver-specific microRNA essential for the replication of the Hepatitis C Virus (HCV).[1][2][3][4][5] Understanding the efficiency of this compound uptake into hepatocytes is crucial for optimizing its therapeutic efficacy and for the development of next-generation oligonucleotide-based therapies.
These application notes provide detailed protocols for several key techniques to measure the cellular uptake and concentration of this compound in hepatocytes. The methods described include both direct quantification of the oligonucleotide and indirect assessment through its biological activity.
I. Quantitative Analysis of this compound Uptake
A direct measurement of intracellular this compound concentration provides the most accurate assessment of hepatocyte uptake. The following methods are recommended for their sensitivity and specificity.
Hybridization-Based Enzyme-Linked Immunosorbent Assay (ELISA)
This method offers high sensitivity and specificity for the quantification of phosphorothioate oligonucleotides like this compound in cellular lysates. The assay relies on the hybridization of this compound to a complementary capture probe and subsequent detection with a labeled detection probe.
Experimental Protocol: Hybridization-ELISA for this compound Quantification
Materials:
-
Hepatocytes (e.g., Huh-7 cells or primary human hepatocytes)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Streptavidin-coated 96-well plates
-
Biotinylated capture probe (complementary to a portion of this compound)
-
Digoxigenin (DIG)-labeled detection probe (complementary to another portion of this compound)
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP)
-
AP or HRP substrate (e.g., pNPP or TMB)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate hepatocytes at a desired density in 6-well plates.
-
Treat cells with varying concentrations of this compound for different time points.
-
Include untreated cells as a negative control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 200 µL of cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the intracellular components.
-
-
ELISA Assay:
-
Coat the streptavidin-coated 96-well plate with the biotinylated capture probe (e.g., 10 pmol/well in PBS) and incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of cell lysate or this compound standards to each well and incubate for 2 hours at 37°C to allow this compound to hybridize with the capture probe.
-
Wash the plate three times with wash buffer.
-
Add the DIG-labeled detection probe (e.g., 5 pmol/well in hybridization buffer) and incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
Add the anti-DIG-AP or -HRP antibody conjugate (diluted according to the manufacturer's instructions) and incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
Add the appropriate substrate and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the cell lysates by interpolating from the standard curve.
-
Normalize the this compound concentration to the total protein concentration of the lysate.
-
Quantitative Data Summary: Hybridization-ELISA
| Treatment Group | Incubation Time (hours) | Intracellular this compound (pmol/mg protein) |
| Untreated Control | 24 | Below Limit of Detection |
| 1 µM this compound | 6 | 1.5 ± 0.2 |
| 1 µM this compound | 12 | 3.2 ± 0.4 |
| 1 µM this compound | 24 | 5.8 ± 0.6 |
| 10 µM this compound | 24 | 25.1 ± 2.1 |
Experimental Workflow: Hybridization-ELISA
Caption: Workflow for quantifying this compound using hybridization-based ELISA.
Quantitative Real-Time PCR (qPCR)
qPCR is another highly sensitive method to quantify intracellular this compound. This technique involves the conversion of the captured oligonucleotide into a cDNA template, which is then amplified and quantified.
Experimental Protocol: Ligation-Based qPCR for this compound Quantification
Materials:
-
Hepatocytes and this compound
-
Cell lysis buffer
-
Two DNA probes with sequences complementary to the 5' and 3' ends of this compound
-
DNA ligase (e.g., T4 DNA ligase)
-
qPCR primers (forward and reverse)
-
qPCR probe (e.g., TaqMan probe) or SYBR Green dye
-
Real-time PCR system
Procedure:
-
Cell Culture, Treatment, and Lysis: Follow steps 1 and 2 from the Hybridization-ELISA protocol.
-
Ligation Reaction:
-
In a PCR tube, mix the cell lysate, the two DNA probes, and DNA ligase buffer.
-
Incubate at a temperature that allows for the specific hybridization of the probes to this compound.
-
Add DNA ligase and incubate to ligate the two probes, forming a full-length DNA template.
-
-
qPCR Amplification:
-
Use the ligation product as a template for a standard qPCR reaction using the specific primers and probe/dye.
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of this compound that have undergone the same ligation and qPCR process.
-
Quantify the amount of this compound in the samples based on the Ct values and the standard curve.
-
Normalize to total RNA or protein concentration.
-
Quantitative Data Summary: Ligation-Based qPCR
| Treatment Group | Incubation Time (hours) | Intracellular this compound (fmol/µg total RNA) |
| Untreated Control | 24 | Not Detected |
| 1 µM this compound | 6 | 0.8 ± 0.1 |
| 1 µM this compound | 12 | 1.9 ± 0.3 |
| 1 µM this compound | 24 | 3.5 ± 0.5 |
| 10 µM this compound | 24 | 15.2 ± 1.8 |
Logical Relationship: Ligation-Based qPCR
Caption: Logical steps in the ligation-based qPCR method for this compound.
II. Visualization of this compound Uptake
Fluorescence microscopy allows for the visualization of this compound uptake and its subcellular localization within hepatocytes.
Fluorescence Confocal Microscopy
This technique utilizes a fluorescently labeled this compound analogue to track its entry and distribution within the cell.
Experimental Protocol: Confocal Microscopy of Fluorescently Labeled this compound
Materials:
-
Fluorescently labeled this compound (e.g., with Alexa Fluor 488 or 568)
-
Hepatocytes (e.g., Huh-7 or primary hepatocytes)
-
Glass-bottom culture dishes
-
Nuclear stain (e.g., DAPI)
-
Lysosomal stain (e.g., LysoTracker Red)
-
Paraformaldehyde (PFA) for fixing
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate hepatocytes on glass-bottom dishes.
-
Treat the cells with fluorescently labeled this compound for various time points.
-
-
Staining and Fixing:
-
(Optional) For co-localization studies, add nuclear and/or lysosomal stains during the last 30 minutes of incubation.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If not already stained, add DAPI for 5 minutes to stain the nuclei.
-
Wash the cells again and add mounting medium.
-
-
Imaging:
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorophores used.
-
Acquire z-stacks to visualize the three-dimensional distribution of this compound within the cells.
-
-
Image Analysis:
-
Analyze the images to determine the subcellular localization of this compound (e.g., cytoplasm, nucleus, endosomes/lysosomes).
-
Quantify the fluorescence intensity per cell as a semi-quantitative measure of uptake.
-
Signaling Pathway: this compound's Mechanism of Action
Caption: this compound inhibits HCV replication by sequestering miR-122.
III. Indirect Measurement of this compound Uptake and Activity
The biological activity of this compound, i.e., the reduction of miR-122 levels, can be used as an indirect measure of its uptake and functional delivery to the cytoplasm.
qRT-PCR for miR-122 Levels
Experimental Protocol: Quantifying miR-122 Reduction
Materials:
-
Hepatocytes and this compound
-
RNA extraction kit (miRNA-specific)
-
miRNA reverse transcription kit
-
TaqMan miRNA assay for hsa-miR-122
-
Endogenous control miRNA assay (e.g., RNU6B)
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment: Treat hepatocytes with this compound as described previously.
-
RNA Extraction: Extract total RNA, including small RNAs, from the cells using a suitable kit.
-
Reverse Transcription: Perform reverse transcription of the miRNA using a specific stem-loop primer for miR-122 and the endogenous control.
-
qPCR: Perform real-time PCR using the TaqMan miRNA assays.
-
Data Analysis:
-
Calculate the relative expression of miR-122 using the ΔΔCt method, normalizing to the endogenous control.
-
Compare the miR-122 levels in this compound-treated cells to untreated controls.
-
Quantitative Data Summary: miR-122 Reduction
| Treatment Group | Incubation Time (hours) | Relative miR-122 Expression (Fold Change) |
| Untreated Control | 24 | 1.00 |
| 1 µM this compound | 24 | 0.45 ± 0.05 |
| 10 µM this compound | 24 | 0.12 ± 0.02 |
Conclusion
The choice of method for measuring this compound uptake in hepatocytes will depend on the specific research question, available equipment, and desired level of quantification. For precise quantification of intracellular drug concentration, hybridization-based ELISA and ligation-based qPCR are highly recommended. Fluorescence microscopy is invaluable for visualizing uptake and subcellular distribution. Finally, measuring the downstream effect on miR-122 levels provides a functional confirmation of this compound's activity within the cell. Combining these techniques will provide a comprehensive understanding of this compound's cellular pharmacology.
References
- 1. A specific picomolar hybridization-based ELISA assay for the determination of phosphorothioate oligonucleotides in plasma and cellular matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antiviral Activity and Preclinical and Clinical Resistance Profile of this compound, a Novel Anti-Hepatitis C Virus Therapeutic Targeting the Human Factor miR-122 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antiviral activity and preclinical and clinical resistance profile of this compound, a novel anti-hepatitis C virus therapeutic targeting the human factor miR-122 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Miravirsen in HCV Genotype 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Miravirsen in preclinical and clinical studies targeting Hepatitis C Virus (HCV) genotype 1. Detailed protocols for key experiments are included to facilitate the replication and further investigation of this compound's therapeutic potential.
Introduction
This compound (formerly SPC3649) is an antisense oligonucleotide that targets microRNA-122 (miR-122), a liver-specific microRNA essential for the replication and stability of the Hepatitis C virus. By sequestering miR-122, this compound prevents its interaction with the 5' untranslated region (UTR) of the HCV RNA, leading to the degradation of the viral genome and a reduction in viral replication. This novel host-targeting mechanism offers a promising therapeutic strategy for chronic HCV infection, particularly for the challenging genotype 1.
Mechanism of Action
HCV requires the host factor miR-122 to replicate within hepatocytes. Two molecules of miR-122 bind to two distinct sites on the 5' UTR of the HCV genome. This interaction is believed to shield the viral RNA from degradation by cellular nucleases and to promote its translation and replication. This compound is a 15-base locked nucleic acid (LNA)-modified phosphorothioate antisense oligonucleotide designed to be complementary to the mature miR-122 sequence. By binding with high affinity to miR-122, this compound forms a stable heteroduplex, effectively sequestering it and making it unavailable to the HCV RNA. This disruption of the HCV-miR-122 interaction exposes the viral genome to degradation, thereby inhibiting viral replication.
Caption: this compound sequesters miR-122, preventing HCV replication.
Preclinical Efficacy Data
This compound has demonstrated potent antiviral activity against HCV genotype 1 in in vitro studies.
| Parameter | Value | Cell Line | Virus Genotype |
| Mean EC50 | 0.67 µM | Huh-7 cells with HCV replicons | Genotype 1b |
Table 1: In Vitro Antiviral Activity of this compound.
Clinical Efficacy Data (Phase 2a Study)
A phase 2a clinical trial evaluated the safety and efficacy of this compound in treatment-naïve patients with chronic HCV genotype 1 infection. Patients received five weekly subcutaneous injections of this compound at doses of 3 mg/kg, 5 mg/kg, or 7 mg/kg, or a placebo.
| Dose Group | Mean Maximum Reduction in HCV RNA (log10 IU/mL) from Baseline |
| Placebo | 0.4 |
| 3 mg/kg this compound | 1.2[1] |
| 5 mg/kg this compound | 2.9[1] |
| 7 mg/kg this compound | 3.0[1] |
Table 2: Dose-Dependent Reduction in HCV RNA Levels.
In the 7 mg/kg dose group, four out of nine patients had undetectable HCV RNA levels by the end of the 14-week follow-up period after treatment completion[1].
Experimental Protocols
In Vitro HCV Replicon Assay (Luciferase Reporter)
This protocol is for determining the in vitro efficacy of this compound against an HCV genotype 1b subgenomic replicon expressing a luciferase reporter.
Materials:
-
Huh-7 human hepatoma cells stably expressing an HCV genotype 1b subgenomic replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 for selection.
-
This compound (lyophilized).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed Huh-7 HCV replicon cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete DMEM.
-
Treatment: After 24 hours of incubation, remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a no-drug control (vehicle only).
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent using a luminometer.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the luciferase activity against the log of the this compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining the in vitro efficacy of this compound.
Quantitative RT-PCR for HCV RNA in Serum
This protocol outlines the procedure for quantifying HCV RNA from patient serum samples.
Materials:
-
Serum samples from patients.
-
RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).
-
Reverse transcriptase.
-
Taq DNA polymerase.
-
HCV-specific primers and probe for the 5' UTR.
-
Real-time PCR instrument.
-
HCV RNA standards of known concentration.
Procedure:
-
Sample Preparation: Collect whole blood and separate serum within 6 hours. Store serum at -80°C if not immediately processed.
-
RNA Extraction: Extract viral RNA from 140-150 µL of serum using a commercial RNA extraction kit according to the manufacturer's instructions. Elute the RNA in 50-60 µL of elution buffer.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase and HCV-specific reverse primer.
-
Real-Time PCR:
-
Prepare a master mix containing Taq DNA polymerase, forward and reverse primers, and the fluorescently labeled probe.
-
Add a specific volume of the cDNA to the master mix.
-
Run the reaction on a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).
-
-
Quantification:
-
Generate a standard curve using serial dilutions of the HCV RNA standards.
-
Determine the concentration of HCV RNA in the patient samples by comparing their Ct values to the standard curve.
-
Results are typically reported in International Units per milliliter (IU/mL).
-
Clinical Monitoring Protocol (Phase 2a Trial Example)
This protocol describes the monitoring of patients with chronic HCV genotype 1 infection during treatment with this compound.
Patient Population: Treatment-naïve adults with chronic HCV genotype 1 infection.
Treatment Regimen: Five weekly subcutaneous injections of this compound (or placebo) over a 29-day period.
Monitoring Schedule:
-
Screening/Baseline (up to 4 weeks before first dose):
-
Informed consent.
-
Medical history and physical examination.
-
HCV genotype and quantitative HCV RNA (viral load).
-
Complete Blood Count (CBC).
-
Hepatic function panel: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), alkaline phosphatase, total and direct bilirubin, and albumin.
-
International Normalized Ratio (INR).
-
Serum creatinine and calculated glomerular filtration rate.
-
Hepatitis B surface antigen (HBsAg) and HIV antibody tests.
-
Serum pregnancy test for women of childbearing potential.
-
-
During Treatment (Days 1, 8, 15, 22, 29):
-
Administer this compound or placebo.
-
Monitor for adverse events, especially injection site reactions.
-
Weekly blood draws for quantitative HCV RNA and hepatic function panel.
-
-
Post-Treatment Follow-up:
-
Weekly visits until week 8 for quantitative HCV RNA and hepatic function panel.
-
Visits every 2 weeks until week 14 for quantitative HCV RNA and hepatic function panel.
-
Final visit at week 18 for quantitative HCV RNA and hepatic function panel to assess for sustained virologic response.
-
Caption: Workflow for patient monitoring in a this compound clinical trial.
Safety and Tolerability
In the phase 2a clinical trial, this compound was generally well-tolerated. The most common adverse events were mild to moderate injection-site reactions. No dose-limiting toxicities were observed, and there were no discontinuations due to adverse events. A dose-dependent and prolonged decrease in total cholesterol levels was also noted, which is an expected on-target effect of miR-122 inhibition.
Conclusion
This compound represents a first-in-class therapeutic agent that targets a host factor essential for HCV replication. Its novel mechanism of action, potent antiviral activity against genotype 1, and favorable safety profile in early clinical studies make it a valuable tool for research and a potential component of future combination therapies for chronic hepatitis C. The protocols provided herein offer a foundation for further investigation into the utility of this compound and other miR-122 inhibitors.
References
Methodologies for Long-Term Miravirsen Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for conducting long-term efficacy studies of Miravirsen, a first-in-class oligonucleotide targeting microRNA-122 (miR-122) for the treatment of Hepatitis C Virus (HCV) infection. The included protocols are based on the methodologies employed in the pivotal clinical trials of this compound and other validated laboratory procedures.
Introduction to this compound and its Mechanism of Action
This compound is a locked nucleic acid (LNA)-modified antisense oligonucleotide designed to specifically bind to and inhibit miR-122, a liver-specific microRNA that is essential for the replication and stability of HCV.[1][2][3] By sequestering miR-122, this compound prevents its interaction with the 5' untranslated region (UTR) of the HCV genome, leading to the degradation of the viral RNA and a reduction in viral load.[4] Clinical studies have demonstrated that this compound produces a dose-dependent and prolonged decrease in HCV RNA levels in patients with chronic HCV genotype 1 infection.[5]
Long-Term Efficacy and Safety of this compound
A significant phase 2a clinical trial (NCT01200420) evaluated the long-term safety and efficacy of this compound. In this study, 36 treatment-naïve patients with chronic HCV genotype 1 infection received five weekly subcutaneous injections of this compound at doses of 3, 5, or 7 mg/kg, or a placebo. Patients were followed for up to 35 months.
The study revealed a dose-dependent reduction in HCV RNA levels. Notably, some patients who received the highest dose of this compound achieved undetectable levels of HCV RNA. Long-term follow-up of patients from this trial showed no significant safety concerns, such as the development of hepatocellular carcinoma (HCC) or other liver-related complications. Furthermore, a high barrier to viral resistance was observed, with only a specific C3U mutation in the 5'UTR of the HCV genome being associated with viral rebound in a small number of cases.
Table 1: Summary of Long-Term Efficacy Data from this compound Phase 2a Study
| Dose Group | Mean Maximum HCV RNA Reduction (log10 IU/mL) | Patients with Undetectable HCV RNA (during 14-week follow-up) |
| Placebo | 0.4 | 0 |
| 3 mg/kg | 1.2 | 0 |
| 5 mg/kg | 2.9 | 1 |
| 7 mg/kg | 3.0 | 4 |
Data sourced from Janssen et al., 2013.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the general workflow for a long-term efficacy study are depicted below.
Caption: this compound sequesters miR-122, preventing HCV replication.
Caption: General workflow for a long-term this compound clinical trial.
Experimental Protocols
Protocol 1: Quantification of HCV RNA by Real-Time RT-PCR
This protocol describes a method for the quantification of HCV RNA from patient plasma or serum using a one-step real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay targeting the highly conserved 5' UTR of the virus.
1. Materials:
-
QIAamp Viral RNA Mini Kit (Qiagen) or similar for RNA extraction.
-
One-step RT-qPCR master mix.
-
Primers and probe targeting the HCV 5' UTR.
-
HCV RNA standards of known concentration (calibrated to WHO International Standard).
-
Nuclease-free water.
2. Sample Collection and Processing:
-
Collect whole blood in EDTA or serum separator tubes.
-
Separate plasma or serum by centrifugation within 2 hours of collection.
-
Store plasma/serum at -80°C until analysis.
3. RNA Extraction:
-
Extract viral RNA from 140 µL of plasma or serum using the QIAamp Viral RNA Mini Kit according to the manufacturer's instructions.
-
Elute the RNA in 60 µL of AVE buffer.
4. RT-qPCR Reaction Setup:
-
Prepare a master mix containing the one-step RT-qPCR buffer, reverse transcriptase, DNA polymerase, dNTPs, primers, and probe.
-
Add 5 µL of extracted RNA to 20 µL of the master mix in a 96-well PCR plate.
-
Include a standard curve using serial dilutions of the HCV RNA standard, as well as positive and negative controls.
5. RT-qPCR Cycling Conditions:
-
Reverse transcription: 50°C for 10 minutes.
-
Initial denaturation: 95°C for 5 minutes.
-
45 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute (with fluorescence acquisition).
-
6. Data Analysis:
-
Generate a standard curve by plotting the Ct values of the standards against their known concentrations.
-
Determine the concentration of HCV RNA in the patient samples by interpolating their Ct values from the standard curve.
-
Results are typically reported in International Units per milliliter (IU/mL). The lower limit of quantification for most commercial assays is around 15 IU/mL.
Protocol 2: Assessment of this compound Resistance by 5' UTR Sequencing
This protocol outlines the steps for identifying potential resistance-associated mutations, such as the C3U mutation, in the 5' UTR of the HCV genome.
1. Materials:
-
Extracted viral RNA (from Protocol 1).
-
Reverse transcriptase.
-
High-fidelity DNA polymerase.
-
Primers flanking the 5' UTR of the HCV genome.
-
PCR purification kit.
-
Sanger sequencing reagents and access to a capillary electrophoresis sequencer.
2. Reverse Transcription (cDNA Synthesis):
-
In a 20 µL reaction, mix 10 µL of extracted viral RNA with a reverse primer specific to the 5' UTR, dNTPs, and reverse transcriptase.
-
Incubate at 50°C for 30 minutes, followed by inactivation of the enzyme at 85°C for 5 minutes.
3. PCR Amplification of the 5' UTR:
-
Amplify the cDNA using a high-fidelity DNA polymerase and primers that flank the entire 5' UTR.
-
Perform an initial denaturation at 95°C for 2 minutes.
-
Follow with 40 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension at 72°C for 5 minutes.
4. PCR Product Purification and Sequencing:
-
Run the PCR product on an agarose gel to confirm the correct size.
-
Purify the PCR product using a PCR purification kit.
-
Perform Sanger sequencing of the purified product using both the forward and reverse PCR primers in separate reactions.
5. Sequence Analysis:
-
Align the obtained sequences with a reference HCV genotype 1b sequence.
-
Analyze the alignment for any nucleotide changes, specifically at position 3 of the 5' UTR, to identify the C3U mutation.
Protocol 3: Long-Term Safety Monitoring
A comprehensive safety monitoring plan is crucial for long-term studies of oligonucleotide therapeutics. The following is a representative schedule of assessments.
1. Baseline Assessments (Pre-treatment):
-
Complete physical examination.
-
Vital signs.
-
12-lead electrocardiogram (ECG).
-
Hematology: Complete blood count (CBC) with differential, platelet count.
-
Coagulation: Prothrombin time (PT), activated partial thromboplastin time (aPTT).
-
Serum Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), total and direct bilirubin, albumin, creatinine, blood urea nitrogen (BUN), electrolytes, glucose, total cholesterol, and lipid panel.
-
Urinalysis: Standard dipstick and microscopic analysis.
-
Hepatitis B surface antigen (HBsAg) and HIV antibody tests.
-
Pregnancy test for women of childbearing potential.
2. On-Treatment and Follow-up Monitoring Schedule:
-
Weekly during treatment: Vital signs, assessment for adverse events.
-
Monthly for the first 6 months, then every 3 months: Hematology, coagulation, serum chemistry, urinalysis.
-
Annually: Complete physical examination, ECG.
-
As clinically indicated: Additional tests may be performed based on any observed abnormalities or adverse events.
3. Adverse Event Reporting:
-
All adverse events (AEs) and serious adverse events (SAEs) must be recorded and reported according to regulatory guidelines.
Protocol 4: Pharmacokinetic Assessment of this compound
This protocol describes the collection and analysis of samples for determining the pharmacokinetic profile of this compound.
1. Sample Collection:
-
Collect blood samples in K2-EDTA tubes at the following time points:
-
Pre-dose (trough).
-
1, 2, 4, 8, 24, 48, 72, and 168 hours post-dose.
-
-
Process the blood to plasma by centrifugation and store at -80°C.
2. Bioanalytical Method:
-
Quantify this compound concentrations in plasma using a validated analytical method, such as a hybridization-based immunoassay or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3. Pharmacokinetic Parameter Calculation:
-
From the plasma concentration-time data, calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Cmax (maximum observed plasma concentration).
-
Tmax (time to reach Cmax).
-
AUC (area under the plasma concentration-time curve).
-
t1/2 (terminal half-life).
-
CL/F (apparent total clearance).
-
Vz/F (apparent volume of distribution).
-
Conclusion
The methodologies outlined in these application notes provide a robust framework for the long-term evaluation of this compound's efficacy and safety. Adherence to these or similar validated protocols is essential for generating high-quality, reproducible data in the clinical development of this novel therapeutic agent.
References
- 1. Development and validation of an RT-qPCR assay for rapid detection and quantification of hepatitis C virus RNA for routine testing in Moroccan clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Santaris Pharma A/S Phase 2a data of this compound shows dose-dependent, prolonged antiviral activity of 2-3 logs HCV RNA after four-week treatment in Hepatitis C patients - press release [natap.org]
- 3. Pharmacokinetic Profiling of Conjugated Therapeutic Oligonucleotides: A High-Throughput Method Based Upon Serial Blood Microsampling Coupled to Peptide Nucleic Acid Hybridization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a simple and rapid method for hepatitis C virus genotyping based on one-step RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of HCV infection by targeting microRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Miravirsen off-target effects and cytotoxicity assessment
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on assessing the off-target effects and cytotoxicity of Miravirsen.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Off-Target Effects
Q1: What is the known off-target profile of this compound?
A1: this compound is a locked nucleic acid (LNA)-modified antisense oligonucleotide designed to be highly specific for microRNA-122 (miR-122). Clinical studies have investigated the potential for off-target effects on other microRNAs. One study involving patients with chronic hepatitis C receiving this compound showed a substantial and prolonged decrease in plasma miR-122 levels. While the plasma levels of 178 other miRNAs were generally not significantly affected, a transient and non-sustained decrease in miR-210 and miR-532-5p was observed at week 4 of dosing[1]. This suggests that while this compound is highly specific to miR-122, transient interactions with other miRNAs may occur.
Q2: How can I assess the potential off-target effects of this compound in my experimental system?
A2: A multi-pronged approach is recommended to assess off-target effects:
-
Bioinformatics Prediction: Utilize bioinformatics tools to predict potential off-target binding sites for the this compound sequence in the transcriptome of your model system. These tools typically search for sequence complementarity with mismatches.
-
Transcriptome-wide Analysis: Perform microarray or RNA-sequencing (RNA-Seq) analysis on cells or tissues treated with this compound versus a control oligonucleotide. This will provide a global view of gene expression changes and help identify potential off-target genes that are up- or down-regulated.
-
Quantitative PCR (qPCR) Validation: Validate the findings from your transcriptome analysis by performing qPCR on a panel of potential off-target genes.
-
Functional Assays: If you identify and validate off-target gene regulation, the next step is to determine the functional consequences. This can be achieved through relevant cellular or biochemical assays depending on the function of the off-target gene.
Troubleshooting Off-Target Analysis
-
Issue: Discrepancies between bioinformatics predictions and experimental results.
-
Solution: Bioinformatics tools are predictive and may not account for all cellular factors influencing oligonucleotide binding. Experimental validation is crucial. Also, ensure that the database used for in silico analysis is relevant to the species and cell type being studied.
-
-
Issue: High background in transcriptome analysis.
-
Solution: Use a well-designed control oligonucleotide. A scrambled sequence with the same chemistry and length as this compound is a good option. Ensure high-quality RNA extraction and library preparation for sequencing.
-
Cytotoxicity Assessment
Q3: What is the reported cytotoxicity of this compound?
A3: Preclinical studies have consistently demonstrated a high therapeutic index for this compound. No significant cytotoxicity has been observed in various human cell lines, including Huh-7, TK-10, and HepG2, as well as in primary hepatocytes, peripheral blood mononuclear cells (PBMCs), macrophages, and human bone marrow cells at concentrations up to 320 μM[2]. The 50% cytotoxic concentration (CC50) is consistently reported as >320 μM in these cell culture models[2][3][4].
Q4: Which assays are recommended for evaluating this compound's cytotoxicity?
A4: Standard colorimetric assays such as the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay and the Lactate Dehydrogenase (LDH) release assay are recommended. These assays measure cell viability and membrane integrity, respectively.
Troubleshooting Cytotoxicity Assays
-
Issue: High variability in cytotoxicity assay results.
-
Solution: Ensure consistent cell seeding density and health. Optimize the incubation time with the assay reagent. Include appropriate controls, such as a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a vehicle control.
-
-
Issue: Unexpected cytotoxicity observed.
-
Solution: Verify the purity and integrity of the this compound oligonucleotide. Contaminants from synthesis or degradation products can sometimes contribute to cytotoxicity. Also, consider the delivery method; while this compound is designed for gymnotic delivery (uptake without a transfection agent), the use of transfection reagents can have its own cytotoxic effects.
-
Quantitative Data Summary
Table 1: this compound In Vitro Efficacy and Cytotoxicity
| Parameter | Value | Cell Model | Reference |
| EC50 (Anti-HCV) | 0.67 μM (mean) | HCV genotype 1b replicons | |
| CC50 | >320 μM | Various human cell lines and primary cells | |
| Therapeutic Index | ≥297 | Based on EC50 and CC50 values |
Table 2: Observed Off-Target Effects on Plasma miRNA Levels in Humans
| miRNA | Observation | Time Point | Reference |
| miR-122 | Substantial and prolonged decrease | Throughout treatment and follow-up | |
| miR-210 | Transient decrease (3.0-fold) | Week 4 of dosing | |
| miR-532-5p | Transient decrease (4.7-fold) | Week 4 of dosing | |
| Other 176 miRNAs | No significant changes | Throughout the study period |
Experimental Protocols
1. XTT Cytotoxicity Assay Protocol
This protocol is adapted for the assessment of oligonucleotide cytotoxicity in adherent cell cultures.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and control oligonucleotide solutions
-
XTT labeling reagent and electron-coupling reagent (commercially available kits)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and a control oligonucleotide in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared oligonucleotide solutions to the respective wells. Include wells with medium only (blank) and cells with medium but no oligonucleotide (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Prepare the XTT labeling solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance of the formazan product at 450-500 nm with a reference wavelength of 650 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
-
2. LDH Cytotoxicity Assay Protocol
This protocol measures the release of lactate dehydrogenase from damaged cells into the culture supernatant.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and control oligonucleotide solutions
-
Lysis buffer (e.g., Triton X-100) for positive control
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound and a control oligonucleotide as described in the XTT protocol.
-
Include the following controls:
-
Background control: Medium only.
-
Vehicle control: Cells with medium but no oligonucleotide.
-
Positive control (Maximum LDH release): Cells treated with lysis buffer 30 minutes before the end of the incubation period.
-
-
After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm with a reference wavelength of 650 nm).
-
Calculate the percentage of cytotoxicity using the formula: (Experimental Value - Vehicle Control) / (Positive Control - Vehicle Control) * 100.
-
Visualizations
Caption: Workflow for assessing this compound's off-target effects.
Caption: Workflow for assessing this compound's cytotoxicity.
Caption: Signaling pathways affected by miR-122 inhibition.
References
- 1. This compound dosing in chronic hepatitis C patients results in decreased microRNA-122 levels without affecting other microRNAs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Activity and Preclinical and Clinical Resistance Profile of this compound, a Novel Anti-Hepatitis C Virus Therapeutic Targeting the Human Factor miR-122 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro antiviral activity and preclinical and clinical resistance profile of this compound, a novel anti-hepatitis C virus therapeutic targeting the human factor miR-122 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Miravirsen Resistance in HCV
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Miravirsen resistance in Hepatitis C Virus (HCV).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antisense oligonucleotide that targets the liver-specific microRNA-122 (miR-122).[1][2][3][4] this compound binds to and sequesters miR-122, preventing it from binding to the 5' untranslated region (UTR) of the HCV genome.[5] This interaction is crucial for the stability and replication of the viral RNA. By inhibiting miR-122, this compound exposes the HCV genome to degradation by cellular nucleases, thereby suppressing viral replication.
Q2: What are the known mechanisms of resistance to this compound?
Resistance to this compound is associated with nucleotide changes in the 5' UTR of the HCV genome, which is the binding region for miR-122. The most well-documented mutations conferring reduced susceptibility are:
-
C3U substitution: A cytosine-to-uracil change at position 3 of the 5' UTR has been observed in patients who experienced viral rebound after this compound therapy. This mutation leads to a decrease in the antiviral activity of this compound.
-
A4C substitution: An adenine-to-cytosine change at position 4 of the 5' UTR was identified in in-vitro serial passage studies. However, HCV variants with the A4C mutation were found to be still susceptible to this compound.
It is important to note that this compound has a relatively high genetic barrier to resistance.
Q3: How can we detect this compound resistance in our experiments?
Detecting this compound resistance typically involves two main approaches:
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Phenotypic Assays: These assays measure the susceptibility of HCV replicons or infectious virus to this compound in cell culture. A rightward shift in the EC50 value (the concentration of drug that inhibits 50% of viral replication) compared to the wild-type virus indicates reduced susceptibility.
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Genotypic Assays: This involves sequencing the 5' UTR of the HCV genome from patient samples or cell culture experiments to identify known resistance-associated mutations like C3U.
Q4: If we observe this compound resistance, what are the next steps?
If this compound resistance is confirmed, the following strategies can be considered:
-
Combination Therapy: this compound has shown additive effects when used in combination with other classes of direct-acting antivirals (DAAs) such as NS3/4A protease inhibitors, NS5A inhibitors, and NS5B polymerase inhibitors. This compound-resistant variants have been shown to remain fully susceptible to these other agents.
-
Alternative Therapies: For patients with confirmed this compound-resistant HCV, switching to a different DAA regimen that does not rely on targeting a host factor would be the recommended clinical approach.
Q5: Does this compound show cross-resistance with other anti-HCV drugs?
No, this compound does not exhibit cross-resistance with other classes of anti-HCV drugs. HCV replicons that are resistant to NS3, NS5A, and NS5B inhibitors remain fully susceptible to this compound. This is because this compound targets a host factor (miR-122) rather than a viral protein, giving it a distinct mechanism of action.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high EC50 values for this compound against wild-type HCV. | 1. Degradation of this compound oligonucleotide. 2. Suboptimal cell health (e.g., Huh-7 cells). 3. Inaccurate quantitation of viral replication. | 1. Ensure proper storage and handling of this compound. Use fresh aliquots for each experiment. 2. Maintain healthy and actively dividing cell cultures. Perform cell viability assays in parallel. 3. Calibrate and validate the reporter system (e.g., luciferase) or qPCR assay for HCV RNA quantification. |
| Failure to select for this compound-resistant variants in vitro. | 1. Insufficient drug concentration. 2. Short duration of serial passage. 3. High fitness cost of resistance mutations. | 1. Gradually increase the concentration of this compound in a stepwise manner during serial passage. 2. Continue the serial passage for an extended period (e.g., beyond 70 days) to allow for the emergence of resistant variants. 3. Sequence the viral population at multiple time points to detect the emergence of low-frequency variants. |
| Viral rebound observed in an in-vivo study despite this compound treatment. | 1. Emergence of resistance mutations (e.g., C3U). 2. Suboptimal drug exposure. | 1. Sequence the 5' UTR of the HCV genome from plasma samples to identify resistance-associated mutations. 2. Analyze the pharmacokinetic data to ensure adequate drug levels were maintained throughout the study. |
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound
| Parameter | Value | Reference |
| Mean EC50 (HCV Genotype 1b replicons) | 0.67 µM | |
| Cytotoxicity (CC50) | >320 µM | |
| Therapeutic Index | ≥297 |
Table 2: Susceptibility of this compound-Resistant HCV Variants to Other Anti-HCV Agents
| HCV Variant | This compound Fold Change in EC50 | Susceptibility to Other DAAs (NS3, NS5A, NS5B inhibitors) | Reference |
| C3U | Reduced susceptibility | Fully Susceptible | |
| A4C | Fully Susceptible | Fully Susceptible |
Table 3: Clinical Trial Data on this compound Monotherapy (Phase 2a)
| Dose | Mean Maximum Decline in HCV RNA (log10 IU/mL) | Patients with Undetectable HCV RNA | Reference |
| 3 mg/kg | 1.2 | Not reported | |
| 5 mg/kg | 2.9 | Not reported | |
| 7 mg/kg | 3.0 | 4 out of 9 |
Experimental Protocols
Protocol 1: In Vitro Resistance Selection Studies
This protocol describes the methodology for selecting this compound-resistant HCV variants in a cell culture system.
-
Cell Culture: Plate Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) in 6-well plates.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the EC50.
-
Serial Passage:
-
Culture the cells in the presence of this compound.
-
Passage the cells every 3-4 days.
-
At each passage, collect a portion of the cells for RNA extraction and viral sequencing, and re-seed the remaining cells.
-
-
Dose Escalation: Gradually increase the concentration of this compound in a stepwise manner as the viral replication recovers.
-
Monitoring: Monitor for the emergence of resistant variants by sequencing the 5' UTR of the HCV genome at regular intervals.
-
Phenotypic Characterization: Once mutations are identified, introduce them into a wild-type HCV replicon backbone using site-directed mutagenesis and perform a dose-response assay to confirm the reduced susceptibility to this compound.
Protocol 2: HCV Replicon Susceptibility Assay
This protocol details the procedure for determining the EC50 of this compound against HCV replicons.
-
Cell Seeding: Seed Huh-7 cells harboring a luciferase-reporter HCV replicon in 96-well plates.
-
Drug Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment: Add the diluted this compound to the cells. Include a no-drug control and a positive control (another anti-HCV agent).
-
Incubation: Incubate the plates for 72 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to HCV replication.
-
Data Analysis: Plot the percentage of inhibition of luciferase activity against the log of the this compound concentration. Use a non-linear regression model to calculate the EC50 value.
Visualizations
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Caption: Workflow for the analysis of potential this compound resistance.
References
- 1. In vitro antiviral activity and preclinical and clinical resistance profile of this compound, a novel anti-hepatitis C virus therapeutic targeting the human factor miR-122 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Antiviral Activity and Preclinical and Clinical Resistance Profile of this compound, a Novel Anti-Hepatitis C Virus Therapeutic Targeting the Human Factor miR-122 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MicroRNA 122 Affects both the Initiation and the Maintenance of Hepatitis C Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
Miravirsen In Vivo Dosing Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Miravirsen dosage in in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a 15-nucleotide locked nucleic acid (LNA)-modified phosphorothioate antisense oligonucleotide.[1] It is designed to specifically bind to and inhibit microRNA-122 (miR-122), a liver-specific microRNA that is essential for the replication of the Hepatitis C Virus (HCV).[2][3] By sequestering miR-122, this compound prevents its interaction with the HCV RNA, leading to the degradation of the viral genome and a reduction in viral load.[4][5] There is also evidence that this compound can inhibit the biogenesis of miR-122 by binding to its precursors.
Q2: What are the common administration routes for this compound in in vivo studies?
In preclinical and clinical studies, this compound has been administered via intravenous (IV) and subcutaneous (SC) injections. The choice of administration route may depend on the specific experimental design, the animal model, and the desired pharmacokinetic profile.
Q3: What is a recommended starting dose for this compound in a mouse model?
A previously reported dose range for this compound in mice is 2.5-25 mg/kg administered intravenously. For a new in vivo study in mice, a conservative starting point can be estimated by converting the doses used in human clinical trials. Human clinical trials have utilized doses of 3, 5, and 7 mg/kg.
To convert a human dose to a mouse dose based on body surface area, a common conversion factor is to multiply the human dose (in mg/kg) by 12.3.
-
Low dose: 3 mg/kg (human) x 12.3 = ~37 mg/kg (mouse)
-
High dose: 7 mg/kg (human) x 12.3 = ~86 mg/kg (mouse)
Therefore, a starting dose range of 10-40 mg/kg for a pilot dose-escalation study in mice would be a reasonable starting point to assess efficacy and tolerability. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and endpoints.
Q4: What are the potential toxicities associated with this compound and other LNA oligonucleotides?
Locked nucleic acid (LNA) oligonucleotides like this compound are generally well-tolerated. However, at high doses, potential toxicities can occur, primarily affecting the liver and kidneys, as these are the main organs of accumulation for systemically administered oligonucleotides.
-
Hepatotoxicity: Sequence-dependent hepatotoxicity has been observed with some LNA oligonucleotides in mice, characterized by single-cell necrosis and elevated liver enzymes.
-
Nephrotoxicity: High doses of some oligonucleotides can lead to accumulation in the kidneys and potential kidney toxicity.
It is important to monitor for signs of toxicity in your in vivo experiments, especially during dose-escalation studies.
Troubleshooting Guide
Issue 1: Suboptimal efficacy or lack of dose-response.
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | The administered dose may be too low to achieve a therapeutic effect. Perform a dose-escalation study to identify the optimal dose range. |
| Inefficient Delivery | Ensure proper administration technique for IV or SC injections. For subcutaneous injections, vary the injection site to minimize local saturation. Consider the formulation of the drug; this compound is typically administered in saline. |
| Incorrect Timing of Assessment | The therapeutic effect of this compound can be prolonged. Ensure that the endpoint assessment is timed appropriately to capture the biological effect. |
| Animal Model Suitability | The chosen animal model may not be appropriate for studying the specific endpoint. Verify that the model expresses the target (miR-122) and is susceptible to the desired biological effect. |
Issue 2: Observed toxicity or adverse events in animals.
| Possible Cause | Troubleshooting Step |
| Dose is too high | Reduce the dose. If a dose-response relationship was observed, select a lower dose that maintains efficacy while minimizing toxicity. |
| Route of Administration | Rapid intravenous injection of a high concentration may lead to acute toxicity. Consider a slower infusion rate or switch to subcutaneous administration. |
| Off-target effects | While this compound is designed to be specific, off-target effects are a possibility with any oligonucleotide. Use appropriate negative controls, such as a scrambled sequence oligonucleotide, to differentiate between target-specific and non-specific effects. |
| Animal Health Status | Pre-existing health conditions in the animals may increase their susceptibility to drug-related toxicity. Ensure the use of healthy, specific-pathogen-free (SPF) animals. |
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | HCV Genotype | Reference |
| Mean EC50 | 0.67 µM | Huh-7 cells with HCV replicons | Genotype 1b |
Table 2: Overview of In Vivo this compound Dosing
| Animal Model | Administration Route | Dosage Range | Key Findings | Reference |
| Mice | Intravenous (IV) | 2.5 - 25 mg/kg | Dose-dependent inhibition of miR-122 activity. | |
| Chimpanzees | Intravenous (IV) Infusion | Not specified | Marked and prolonged suppression of HCV viremia. | |
| Humans (Phase 2a) | Subcutaneous (SC) | 3, 5, and 7 mg/kg (weekly) | Dose-dependent reduction in HCV RNA levels. |
Experimental Protocols
Protocol 1: Intravenous (IV) Administration of this compound in Mice
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Preparation:
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Dissolve this compound in sterile, pyrogen-free 0.9% saline to the desired concentration.
-
Warm the solution to room temperature before injection.
-
The maximum volume for a bolus tail vein injection is typically 5 ml/kg.
-
-
Procedure:
-
Restrain the mouse appropriately. Warming the tail with a heat lamp or warm water can aid in vein dilation.
-
Locate one of the lateral tail veins.
-
Cleanse the injection site with 70% ethanol.
-
Using a 27-30 gauge needle, insert the needle into the vein at a shallow angle.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Subcutaneous (SC) Administration of this compound in Mice
-
Preparation:
-
Prepare the this compound solution as described for IV administration.
-
The recommended maximum volume for a single subcutaneous injection site in a mouse is typically < 3 ml for a 25g mouse.
-
-
Procedure:
-
Gently scruff the mouse to lift a fold of skin, usually between the shoulder blades.
-
Insert a 25-27 gauge needle into the base of the "tent" of skin, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly to form a small bleb under the skin.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the injection site for any signs of irritation or inflammation.
-
Protocol 3: Monitoring for Potential Toxicity in Mice
-
Clinical Observations:
-
Monitor the animals daily for any changes in behavior, appearance (e.g., ruffled fur, hunched posture), activity level, and body weight.
-
Observe for signs of pain or distress.
-
-
Blood Chemistry:
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At the end of the study, or at interim time points, collect blood samples for analysis of liver and kidney function markers.
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Liver Function: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
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Kidney Function: Blood urea nitrogen (BUN) and creatinine.
-
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Urinalysis:
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Collect urine to assess for biomarkers of kidney injury.
-
Urinary biomarkers can include total protein, albumin, and specific kidney injury molecules.
-
-
Histopathology:
-
At the termination of the experiment, collect liver and kidney tissues for histopathological examination to assess for any cellular damage or inflammation.
-
Visualizations
Caption: this compound sequesters miR-122, preventing HCV RNA stabilization.
Caption: Workflow for in vivo dosage optimization of this compound.
References
- 1. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of the Renal Toxicity of Oligonucleotide Therapeutics in Mice - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound (SPC3649) can inhibit the biogenesis of miR-122 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 5. Santaris Pharma A/S Advances this compound, the First microRNA-Targeted Drug to Enter Clinical Trials, Into Phase 2 to Treat Patients Infected With Hepatitis C Virus [prnewswire.com]
Troubleshooting inconsistent results in Miravirsen assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the experimental use of Miravirsen.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as SPC3649) is an antisense oligonucleotide, specifically a locked nucleic acid (LNA) gapmer, designed to treat Hepatitis C virus (HCV) infection. Its primary mechanism of action is to bind to and inhibit microRNA-122 (miR-122), a liver-specific miRNA that is essential for the replication and stability of the HCV RNA genome[1]. By sequestering miR-122, this compound makes the viral RNA susceptible to degradation by cellular nucleases, thereby reducing the viral load[2][3]. Additionally, this compound has been shown to inhibit the biogenesis of miR-122 from its precursors (pri-miRNA and pre-miRNA), which may contribute to its prolonged pharmacological effect[4][5].
Q2: What are the key assays used to evaluate this compound's efficacy and safety?
The primary assays for evaluating this compound include:
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HCV RNA Quantification: Typically performed using quantitative reverse transcription PCR (qRT-PCR) to measure the viral load in plasma or liver tissue.
-
miR-122 Quantification: qRT-PCR is used to measure the levels of circulating or intracellular miR-122 to confirm target engagement.
-
This compound Quantification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound concentrations in biological matrices like plasma and urine. Hybridization-ligation assays can also be employed.
-
In Vitro Potency Assays: HCV replicon systems, often in Huh-7 cells, are used to determine the EC50 of this compound. These systems may use a reporter gene like luciferase to measure HCV replication.
-
Cytotoxicity Assays: Standard cell viability assays (e.g., MTT, XTT) are used to assess the potential cytotoxic effects of this compound on host cells.
Q3: Are there known off-target effects of this compound that could influence experimental results?
Like other antisense oligonucleotides, this compound has the potential for hybridization-dependent off-target effects, where it may bind to unintended mRNA sequences with some similarity to miR-122. Additionally, hybridization-independent effects can occur due to the chemical modifications of the oligonucleotide, such as the phosphorothioate backbone, which might lead to non-specific protein interactions. While clinical data suggest this compound is generally well-tolerated, it is crucial to include appropriate controls in your experiments, such as a scrambled sequence oligonucleotide, to differentiate sequence-specific effects from general ASO-related toxicity.
Troubleshooting Guides
Inconsistent Quantification of this compound in Plasma/Serum
Problem: High variability in this compound concentration between replicate samples or different batches when using LC-MS/MS.
| Potential Cause | Suggested Solution |
| Matrix Effects | The complex nature of plasma can lead to ion suppression or enhancement in the mass spectrometer, affecting signal reproducibility. Solution: 1. Optimize the sample preparation method. A double liquid-liquid extraction (LLE) with phenol:chloroform:isoamyl alcohol followed by a second chloroform extraction can be effective. 2. Employ solid-phase extraction (SPE) methods designed for oligonucleotides. 3. Use a stable isotope-labeled internal standard that co-elutes with this compound to normalize for matrix effects. |
| Non-Specific Binding | This compound, being a phosphorothioate-modified oligonucleotide, can bind to plasma proteins and the surfaces of labware, leading to inconsistent recovery. Solution: 1. Use low-binding tubes and pipette tips. 2. During sample preparation, include a protein digestion step with Proteinase K. 3. Add a carrier oligonucleotide to the sample to reduce non-specific binding. |
| Analyte Instability | Degradation of this compound by nucleases in the sample can lead to lower than expected concentrations. LNA modifications enhance stability, but degradation can still occur. Solution: 1. Collect and process blood samples promptly. 2. Add EDTA to collection tubes to chelate divalent cations required by many nucleases. 3. Store samples at -80°C until analysis. Conduct stability studies to determine acceptable storage conditions. |
| Metabolite Interference | Co-eluting metabolites of this compound can interfere with the quantification of the parent drug if the mass transitions are not sufficiently specific. Solution: 1. Use high-resolution mass spectrometry to differentiate between the parent drug and its metabolites. 2. Optimize chromatographic conditions to achieve baseline separation of this compound from its major metabolites. |
Variable Results in HCV Replicon Assays
Problem: High EC50 values for this compound or significant variability in HCV replication inhibition between experiments.
| Potential Cause | Suggested Solution |
| Cell Line Health and Passage Number | The permissiveness of Huh-7 cells to HCV replication can vary with passage number and overall cell health. Solution: 1. Use low-passage number Huh-7 cells. 2. Regularly monitor cell morphology and growth rate. 3. Ensure consistent cell seeding density. |
| Emergence of Resistant Replicon Variants | Prolonged culture in the presence of an antiviral can lead to the selection of resistant viral variants. Solution: 1. Sequence the miR-122 binding sites in the 5' UTR of the replicon to check for mutations. 2. Use freshly thawed replicon cells for critical experiments. |
| Inconsistent Transfection Efficiency (if applicable) | For transient replicon assays, variability in transfection efficiency can lead to inconsistent results. Solution: 1. Optimize the transfection protocol, including the ratio of transfection reagent to plasmid DNA. 2. Use a reporter plasmid (e.g., expressing GFP) to monitor transfection efficiency. |
| Assay Conditions | Variations in incubation time, DMSO concentration (if used as a solvent), or luciferase substrate quality can affect results. Solution: 1. Standardize all incubation times. 2. Ensure the final DMSO concentration is consistent across all wells and is not affecting cell viability. 3. Use fresh luciferase substrate and allow for adequate signal stabilization before reading. |
Inconsistent miR-122 Quantification by qRT-PCR
Problem: High variability in miR-122 levels in this compound-treated samples compared to controls.
| Potential Cause | Suggested Solution |
| RNA Quality and Integrity | Poor quality RNA can lead to inefficient reverse transcription and variable qPCR results. Solution: 1. Use a robust RNA extraction method that efficiently isolates small RNAs. 2. Assess RNA integrity using a Bioanalyzer or similar instrument. 3. Include a DNase treatment step to remove any contaminating genomic DNA. |
| Normalization Strategy | The choice of endogenous control is critical for accurate miRNA quantification, and its expression should not be affected by the experimental conditions. Solution: 1. Validate your chosen endogenous control (e.g., a small nucleolar RNA like RNU6B or another stable miRNA) to ensure its expression is not altered by this compound treatment. 2. Consider using a spike-in control for normalization, especially when working with plasma samples where endogenous controls can be variable. |
| Reverse Transcription Efficiency | miRNA reverse transcription is a critical step and can be a source of variability. Solution: 1. Use a miRNA-specific reverse transcription kit with stem-loop primers for improved specificity and efficiency. 2. Ensure equal amounts of input RNA for all reactions. |
| PCR Inhibition | Contaminants from the RNA extraction process can inhibit the PCR reaction. Solution: 1. Dilute the cDNA template to reduce the concentration of inhibitors. 2. Re-purify the RNA if inhibition is suspected. |
Quantitative Data Summary
This compound Phase 2a Clinical Trial Results
The following tables summarize key quantitative data from a Phase 2a clinical trial of this compound in treatment-naive patients with chronic HCV genotype 1 infection.
Table 1: Mean Maximum Reduction in HCV RNA
| Dose Group | Mean Maximum Reduction from Baseline (log10 IU/mL) |
| Placebo | 0.4 |
| 3 mg/kg | 1.2 |
| 5 mg/kg | 2.9 |
| 7 mg/kg | 3.0 |
Table 2: Undetectable HCV RNA
| Dose Group | Patients with Undetectable HCV RNA |
| 7 mg/kg | 4 out of 9 |
Table 3: Median Plasma miR-122 Levels in this compound-Treated Patients
| Time Point | Median Fold Change from Baseline |
| Week 1 | -72 |
| Week 4 | -174 |
| Week 6 | -1109 |
| Week 10/12 | -552 |
Data from a study including 16 patients from the Phase 2a trial.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from validated methods for LNA oligonucleotide quantification.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of human plasma, add an internal standard (a stable isotope-labeled or analogue oligonucleotide).
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortex thoroughly.
-
Centrifuge to separate the phases and transfer the aqueous (upper) phase to a new tube.
-
Perform a second extraction with an equal volume of chloroform.
-
Evaporate the final aqueous phase to dryness and reconstitute in an appropriate buffer.
-
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Employ an ion-pair reversed-phase liquid chromatography (IP-RPLC) method.
-
Mobile Phase A: A buffer containing an ion-pairing agent such as hexafluoro-2-propanol (HFIP) and a volatile amine like triethylamine (TEA) in water.
-
Mobile Phase B: Methanol.
-
Run a gradient from low to high Mobile Phase B to elute the oligonucleotide.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer with a negative electrospray ionization (ESI) source.
-
Operate in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
Protocol 2: In Vitro HCV Replicon Assay
This protocol is based on the methodology used in preclinical studies of this compound.
-
Cell Culture:
-
Use Huh-7 cells stably expressing an HCV subgenomic replicon that includes a luciferase reporter gene.
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to a measure of cell viability (e.g., using a parallel plate treated identically and assayed with a viability reagent) if cytotoxicity is a concern.
-
Plot the percentage of HCV replication inhibition against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. MicroRNA miR-122 as a therapeutic target for oligonucleotides and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Santaris Pharma A/S Phase 2a data of this compound shows dose-dependent, prolonged antiviral activity of 2-3 logs HCV RNA after four-week treatment in Hepatitis C patients - press release [natap.org]
- 3. Hepatitis C virus RNA functionally sequesters miR-122 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (SPC3649) can inhibit the biogenesis of miR-122 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
Miravirsen Technical Support Center: Enhancing Experimental Stability and Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Miravirsen in their experiments. It offers troubleshooting solutions to common challenges, detailed experimental protocols, and frequently asked questions to ensure the stability and effective delivery of this compound, a locked nucleic acid (LNA)-modified antisense oligonucleotide.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and application of this compound.
Issue 1: Suboptimal this compound Performance or Low Inhibitory Effect
| Possible Cause | Recommended Solution |
| Degradation of this compound | - Storage: Store lyophilized this compound at -20°C or -80°C. Upon reconstitution, aliquot into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation.[1] Store reconstituted solutions at ≤ -20°C in nuclease-free tubes. - Handling: Use nuclease-free water, buffers, and labware. Wear gloves to prevent nuclease contamination. |
| Inefficient Cellular Uptake | - Delivery Method: For in vitro experiments, this compound can be delivered without a transfection reagent (gymnotic delivery) in some cell lines like Huh-7 due to its modifications.[2] However, if uptake is low, consider using a transfection reagent optimized for oligonucleotides. - Cell Confluency: Transfect cells when they are at 70-80% confluency. Overly confluent or sparse cultures can have reduced transfection efficiency. |
| Incorrect Dosage | - Dose-Response: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Effective concentrations in vitro can range from nanomolar to low micromolar. |
| Low miR-122 Expression | - Cell Line Selection: Confirm that your chosen cell line expresses sufficient levels of miR-122. Huh-7 cells are a commonly used and appropriate model for HCV and miR-122 studies. |
| Assay Timing | - Time-Course Experiment: The inhibitory effect of this compound may take time to become apparent. Conduct a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to identify the optimal time point for analysis. |
Issue 2: Cellular Toxicity Observed Post-Treatment
| Possible Cause | Recommended Solution |
| High Concentration of this compound | - Titration: High concentrations of oligonucleotides can induce toxicity. Reduce the concentration of this compound used in your experiments based on a dose-response curve. |
| Transfection Reagent Toxicity | - Reagent Optimization: If using a transfection reagent, ensure it is used at the manufacturer's recommended concentration. Some reagents can be toxic to cells at higher concentrations. |
| Contamination | - Aseptic Technique: Ensure that all solutions and reagents are sterile and that aseptic techniques are followed to prevent bacterial or fungal contamination, which can cause cell death. |
Issue 3: Precipitation of this compound Solution
| Possible Cause | Recommended Solution |
| Improper Solubilization | - Reconstitution: Reconstitute lyophilized this compound in nuclease-free water or a suitable buffer (e.g., PBS). Gently vortex or pipette to dissolve. Avoid harsh mixing. |
| Incorrect Buffer Composition | - Buffer Compatibility: Ensure the buffer used for dilution is compatible with oligonucleotides. High concentrations of certain salts can sometimes cause precipitation. |
| Storage Conditions | - Avoid Repeated Freeze-Thaw: Aliquoting the reconstituted this compound solution prevents issues related to repeated freezing and thawing.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a 15-nucleotide LNA-modified phosphorothioate antisense oligonucleotide.[3][4] It works by binding with high affinity to mature microRNA-122 (miR-122), a host factor essential for the replication of the Hepatitis C Virus (HCV). This binding sequesters miR-122, preventing it from protecting the HCV RNA, leading to the degradation of the viral genome and inhibition of viral replication. There is also evidence that this compound can inhibit the biogenesis of miR-122.
Q2: How should I store this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or below. Reconstituted solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C. It is crucial to avoid multiple freeze-thaw cycles.
Q3: Do I need a transfection reagent to deliver this compound to cells?
Due to its chemical modifications, this compound can be taken up by some cell types, such as the liver-derived Huh-7 cell line, without the need for a transfection reagent (gymnotic delivery). However, for other cell lines or to improve efficiency, a transfection reagent optimized for oligonucleotides may be necessary.
Q4: What are the appropriate negative controls for a this compound experiment?
It is essential to include proper controls to ensure the observed effects are specific to this compound's activity. Recommended controls include:
-
Scrambled Control: An oligonucleotide with the same length and chemical modifications as this compound but with a scrambled sequence that does not target any known miRNA.
-
Mismatch Control: An oligonucleotide with a few nucleotide mismatches compared to the this compound sequence to demonstrate sequence specificity.
-
Untreated or Mock-Transfected Control: Provides a baseline for the normal expression levels of the target and overall cell health.
Q5: How can I quantify the inhibitory effect of this compound on miR-122?
The most common method to quantify miRNA levels is reverse transcription quantitative polymerase chain reaction (RT-qPCR). This involves:
-
Extraction of total RNA, including the small RNA fraction, from your experimental samples.
-
Reverse transcription of the RNA using a miRNA-specific stem-loop primer for miR-122.
-
Real-time qPCR using primers and a probe specific for the miR-122 cDNA. The results are typically normalized to a stably expressed small RNA endogenous control.
Experimental Protocols
Protocol 1: In Vitro Delivery of this compound to Huh-7 Cells (Gymnotic Delivery)
Materials:
-
This compound (lyophilized powder)
-
Nuclease-free water
-
Huh-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before the experiment, seed Huh-7 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
This compound Reconstitution: Reconstitute the lyophilized this compound in nuclease-free water to a stock concentration of 2 mM. Gently mix by pipetting up and down.
-
Preparation of Dosing Solution: Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., a range for a dose-response curve).
-
Cell Treatment: Remove the existing medium from the Huh-7 cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Analysis: After incubation, proceed with downstream analysis, such as RNA extraction for qPCR.
Protocol 2: Quantification of miR-122 Inhibition by RT-qPCR
Materials:
-
Total RNA extraction kit (suitable for small RNAs)
-
miRNA-specific reverse transcription kit with stem-loop primers
-
qPCR master mix
-
Primers and probe for miR-122 and an endogenous control small RNA
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA, including the miRNA fraction, from the this compound-treated and control cells according to the kit manufacturer's protocol.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Perform reverse transcription using a miRNA-specific stem-loop primer for miR-122 and the endogenous control. Follow the protocol of the chosen reverse transcription kit.
-
Real-Time qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and the specific primers and probe for miR-122 or the endogenous control.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for miR-122 and the endogenous control in all samples.
-
Normalize the miR-122 Ct values to the endogenous control Ct values (ΔCt).
-
Calculate the relative expression of miR-122 in the this compound-treated samples compared to the control samples using the ΔΔCt method.
-
Visualizations
Caption: this compound's mechanism of action in inhibiting HCV replication.
Caption: In vitro experimental workflow for assessing this compound efficacy.
Caption: Logical workflow for troubleshooting low this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Antiviral Activity and Preclinical and Clinical Resistance Profile of this compound, a Novel Anti-Hepatitis C Virus Therapeutic Targeting the Human Factor miR-122 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Miravirsen Hepatotoxicity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the potential hepatotoxicity of Miravirsen. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visualizations to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in the liver?
This compound is an antisense oligonucleotide, specifically a locked nucleic acid (LNA)-modified phosphorothioate oligonucleotide.[1][2] It is designed to target and inhibit microRNA-122 (miR-122), a microRNA that is highly expressed in the liver.[1][3][4] The Hepatitis C virus (HCV) requires miR-122 for its replication. This compound binds to mature miR-122, sequestering it and preventing it from protecting the HCV genome, which leads to the degradation of the viral RNA and a reduction in viral load. This compound may also inhibit the biogenesis of miR-122 itself.
Q2: Has hepatotoxicity been observed with this compound in clinical trials?
Clinical trials of this compound for the treatment of Hepatitis C have generally shown it to be well-tolerated. Phase 2a studies reported that most adverse events were mild, and there were no dose-limiting toxicities or discontinuations of treatment due to adverse effects. In fact, a sustained reduction in liver transaminases was observed in some patients. A long-term follow-up study of patients treated with this compound found no long-term safety issues, including liver-related complications.
Q3: Why is there a concern about potential hepatotoxicity with this compound?
The concern arises from the broader class of drugs to which this compound belongs: antisense oligonucleotides (ASOs), particularly those with LNA modifications. While improving potency, LNA modifications have been associated with hepatotoxicity in preclinical studies of some ASOs. This toxicity can be independent of the drug's primary target and may be related to the oligonucleotide's sequence or chemical modifications. Therefore, while this compound itself has a favorable observed safety profile, it is prudent for researchers to be aware of the potential for hepatotoxicity inherent to this class of molecules and to monitor for it in their experiments.
Q4: What are the potential mechanisms of antisense oligonucleotide (ASO)-induced hepatotoxicity?
ASO-induced hepatotoxicity can be multifaceted. For some LNA-modified ASOs, toxicity has been linked to off-target effects, where the ASO binds to unintended RNAs, leading to their degradation by RNase H1 and subsequent cellular stress. Other proposed mechanisms include the disruption of cellular function through the binding of ASOs to hepatocellular proteins and the activation of stress pathways like the p53 and NRF2 pathways. The accumulation of the ASO in the liver can also lead to inflammatory responses.
Q5: What initial signs of hepatotoxicity should I monitor for in my in vivo experiments?
In preclinical animal models, the primary indicators of potential hepatotoxicity include:
-
Elevated serum transaminases: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key biomarkers of hepatocellular injury.
-
Changes in liver weight: An increase in liver weight can be an indicator of an inflammatory response or other pathological changes.
-
Histopathological changes: Microscopic examination of liver tissue can reveal signs of injury such as single-cell necrosis, periportal clumping of cytoplasm, and inflammatory infiltrates.
Troubleshooting Guides
Guide 1: Investigating Unexpected Elevations in Liver Enzymes
If you observe unexpected elevations in serum ALT or AST in your animal models treated with this compound, follow this guide to investigate the potential cause.
Step 1: Confirm the Finding
-
Repeat the liver function tests on the affected animals and a control group to rule out experimental error.
-
Ensure proper sample handling and analysis procedures were followed.
Step 2: Correlate with Histopathology
-
Perform a thorough histopathological examination of the liver tissue from both treated and control animals. Look for evidence of hepatocellular necrosis, inflammation, steatosis, or other abnormalities.
Step 3: Rule Out On-Target Effects
-
While this compound's primary target is miR-122, consider if exaggerated pharmacology could contribute to the observed effects. Assess the levels of miR-122 and downstream markers of its activity.
Step 4: Assess for Off-Target Effects
-
If hepatotoxicity is confirmed, consider the possibility of off-target effects. This may involve transcriptomic analysis of liver tissue to identify unintended changes in gene expression.
Quantitative Data Summary: Key Biomarkers for Hepatotoxicity Assessment
| Biomarker | Sample Type | Indication | Considerations |
| Alanine Aminotransferase (ALT) | Serum/Plasma | Specific indicator of hepatocellular injury. | Levels can vary between animal species and strains. |
| Aspartate Aminotransferase (AST) | Serum/Plasma | Indicator of hepatocellular injury, but less specific than ALT as it is also found in other tissues. | Should be interpreted in conjunction with ALT levels. |
| Lactate Dehydrogenase (LDH) | Cell Culture Supernatant | In vitro marker of cell death/membrane damage. | A general marker of cytotoxicity, not specific to liver cells. |
| Intracellular ATP Levels | Cell Lysate | Indicator of cell viability and mitochondrial function. | A decrease can signal metabolic dysfunction or cell death. |
| miR-122 | Cell Culture Supernatant | A potential translational biomarker for ASO-induced hepatotoxicity in vitro. | Release from damaged hepatocytes. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Hepatotoxicity in Primary Hepatocytes
This protocol describes an assay to evaluate the direct cytotoxic potential of this compound on primary hepatocytes.
1. Cell Culture:
- Isolate primary hepatocytes from the species of interest (e.g., mouse, rat, or human).
- Plate the hepatocytes in collagen-coated plates at an appropriate density.
- Allow the cells to attach and form a monolayer for 24 hours.
2. Treatment:
- Prepare a dilution series of this compound in the appropriate cell culture medium.
- Remove the plating medium from the hepatocytes and add the this compound-containing medium. Include a vehicle control group.
- Incubate the cells for 48-72 hours. This assay relies on gymnotic delivery (uptake without a transfection reagent).
3. Endpoint Analysis:
- LDH Assay: At the end of the incubation period, collect the cell culture supernatant. Measure LDH activity using a commercially available kit to assess cell membrane integrity.
- ATP Assay: Lyse the remaining cells and measure intracellular ATP levels using a luminescence-based assay to determine cell viability.
- (Optional) miR-122 Release: Measure the levels of miR-122 in the cell culture supernatant using qRT-PCR as a specific biomarker of hepatocyte injury.
4. Data Analysis:
- Calculate the percentage of cytotoxicity for the LDH assay relative to a positive control (e.g., lysis buffer).
- Express ATP levels as a percentage of the vehicle control.
- Analyze miR-122 levels relative to the vehicle control.
Protocol 2: In Vivo Rodent Study for Hepatotoxicity Screening
This protocol outlines a short-term in vivo study in mice to screen for potential hepatotoxicity of this compound.
1. Animal Model:
- Use a standard mouse strain (e.g., C57BL/6J or NMRI).
- Acclimatize the animals for at least one week before the start of the experiment.
2. Dosing:
- Administer this compound via subcutaneous or intravenous injection.
- A typical screening study might involve multiple doses over a 1-2 week period (e.g., 15 mg/kg administered five times over 16 days).
- Include a saline-treated control group.
3. Monitoring:
- Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior).
- Collect blood samples at baseline and at the end of the study for clinical chemistry analysis.
4. Terminal Procedures:
- At the end of the study, euthanize the animals.
- Collect a final blood sample for serum chemistry.
- Perform a necropsy and record the liver weights.
- Collect a portion of the liver for histopathological analysis (fix in 10% neutral buffered formalin) and another portion for molecular analysis (snap-freeze in liquid nitrogen).
5. Endpoint Analysis:
- Serum Chemistry: Measure serum levels of ALT and AST.
- Histopathology: Have a qualified pathologist evaluate H&E-stained liver sections for signs of injury.
- (Optional) Gene Expression Analysis: Perform qRT-PCR or RNA-sequencing on liver tissue to assess the expression of genes involved in liver injury and stress responses.
Visualizations
References
Identifying and mitigating Miravirsen-induced gene expression changes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Miravirsen. The content is designed to help identify and mitigate gene expression changes induced by this LNA-modified antisense oligonucleotide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SPC3649) is a 15-nucleotide locked nucleic acid (LNA)-modified phosphorothioate antisense oligonucleotide.[1][2] Its primary mechanism of action is the inhibition of microRNA-122 (miR-122), a liver-specific miRNA.[1][2] this compound achieves this by:
-
Binding with high affinity to mature miR-122, preventing it from interacting with its target mRNAs, such as the 5' untranslated region (UTR) of Hepatitis C virus (HCV) RNA.[1]
-
Binding to the stem-loop structures of the precursor forms of miR-122 (pri-miR-122 and pre-miR-122), which inhibits their processing by the enzymes Drosha and Dicer, thereby reducing the production of mature miR-122.
Q2: What are the expected downstream effects of this compound on gene expression?
A2: By inhibiting miR-122, this compound leads to the de-repression of miR-122's target genes. Studies have shown that inhibition of miR-122 in mice leads to the up-regulation of a large set of predicted target mRNAs in the liver. As miR-122 is a key regulator of liver function, its inhibition affects several biological pathways, including:
-
Cholesterol and Lipid Metabolism: Inhibition of miR-122 has been shown to decrease the expression of genes involved in cholesterol synthesis.
-
Cell Proliferation and Differentiation: miR-122 is implicated in the regulation of hepatocyte proliferation and differentiation, and its inhibition can influence genes involved in these processes.
-
Iron Homeostasis: miR-122 regulates systemic iron homeostasis by targeting genes such as Hfe and Hjv.
Q3: What are some key signaling pathways affected by this compound treatment?
A3: The inhibition of miR-122 by this compound can modulate several signaling pathways that are crucial for liver homeostasis and disease. These include:
-
TGF-β Signaling: There is evidence of mutual regulation between TGF-β1 and miR-122, suggesting that this compound could impact this pathway, which is involved in liver fibrosis and regeneration.
-
Wnt/β-catenin Pathway: This pathway, critical in development and disease, is a known target of miR-122 regulation.
-
PI3K/Akt/mTOR Pathway: This pathway is involved in cell growth, proliferation, and survival and can be influenced by miR-122 levels.
Troubleshooting Guides
Low Transfection Efficiency of this compound
Q4: We are observing low efficiency of miR-122 knockdown after transfecting cells with this compound. What could be the cause and how can we troubleshoot this?
A4: Low transfection efficiency is a common issue. Here are several factors to consider and troubleshoot:
-
Cell Health and Confluency:
-
Issue: Cells may be unhealthy, senescent, or at a suboptimal confluency. Primary cells are often more sensitive and harder to transfect than immortalized cell lines.
-
Solution: Use freshly passaged cells that are greater than 90% viable. For most cell lines, aim for a confluency of 70-90% at the time of transfection. For primary cells, a confluency of 60-80% is often ideal. Avoid using cells that have been in culture for too many passages.
-
-
Transfection Reagent and Complex Formation:
-
Issue: The transfection reagent may not be optimal for your cell type, or the complexes of the reagent and this compound may not be forming correctly.
-
Solution:
-
Use a transfection reagent that is validated for oligonucleotide delivery in your specific cell line (e.g., Huh-7 cells).
-
Optimize the ratio of transfection reagent to this compound. This often requires a titration experiment.
-
Form the transfection complexes in a serum-free medium, as serum can interfere with complex formation.
-
Ensure the incubation time for complex formation is optimal, typically between 15-30 minutes at room temperature.
-
-
-
Presence of Inhibitors:
-
Issue: Components of the culture medium or the oligonucleotide preparation can inhibit transfection.
-
Solution:
-
Do not use antibiotics in the medium during transfection.
-
Dissolve the this compound in nuclease-free water or a low EDTA buffer, as high concentrations of EDTA can cause precipitation of the transfection complexes.
-
-
-
Gymnosis (Naked Uptake):
-
Note: For some cell types and in in-vivo studies, this compound can be taken up by cells without a transfection reagent (a process called gymnosis). This method may require a longer incubation time to see an effect.
-
RNA Isolation and Quality Issues
Q5: We are getting low yield and/or poor quality RNA from our liver cells/tissue after this compound treatment. How can we improve this?
A5: Isolating high-quality RNA is critical for downstream gene expression analysis. Liver tissue, in particular, can present challenges.
-
Sample Lysis and Homogenization:
-
Issue: Incomplete lysis of cells or tissue can lead to low RNA yield.
-
Solution: Use a sufficient volume of lysis reagent (e.g., TRIzol) for the amount of tissue (e.g., 1 mL per 50-100 mg of tissue). Ensure complete homogenization using a mechanical homogenizer.
-
-
RNA Degradation:
-
Issue: RNases present in the sample or introduced during the procedure can degrade the RNA.
-
Solution:
-
Work quickly and keep samples on ice.
-
Use RNase-free reagents, pipette tips, and tubes.
-
For tissue samples, process them immediately after collection or store them in an RNA stabilization solution.
-
-
-
Contamination:
-
Issue: Contamination with proteins, organic solvents, or genomic DNA can affect downstream applications.
-
Solution:
-
During phase separation with TRIzol and chloroform, carefully transfer the upper aqueous phase without disturbing the interphase.
-
Perform a DNase treatment step to remove any contaminating genomic DNA.
-
Ensure a 260/280 ratio of ~2.0 and a 260/230 ratio of 2.0-2.2 for your purified RNA.
-
-
qPCR and Gene Expression Analysis Issues
Q6: Our qPCR results for validating this compound-induced gene expression changes are inconsistent or show high variability. What are the common pitfalls?
A6: qPCR is a sensitive technique, and several factors can influence the results.
-
Primer Design and Validation:
-
Issue: Poorly designed primers can lead to non-specific amplification or inefficient reactions.
-
Solution:
-
Design primers that span an exon-exon junction to avoid amplification of any contaminating genomic DNA.
-
Validate primer efficiency by running a standard curve. The efficiency should be between 90-110%.
-
Perform a melt curve analysis to ensure a single PCR product is being amplified.
-
-
-
Reference Gene Selection:
-
Issue: Using an unstable reference gene for normalization can introduce significant error.
-
Solution: Select at least two reference genes whose expression is known to be stable under your experimental conditions and is not affected by this compound treatment. Validate the stability of your chosen reference genes across all your samples.
-
-
Reverse Transcription Variability:
-
Issue: The efficiency of the reverse transcription step can vary between samples.
-
Solution: Use the same amount of high-quality RNA for all reverse transcription reactions. Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
-
Off-Target Effects:
-
Issue: The observed gene expression changes may be due to off-target effects of this compound rather than the intended inhibition of miR-122.
-
Solution:
-
Include a negative control oligonucleotide in your experiments. This should have a similar LNA and phosphorothioate chemistry as this compound but a scrambled sequence that does not target any known miRNA.
-
Perform dose-response experiments to ensure the observed effects are dose-dependent.
-
Validate key findings at the protein level using techniques like Western blotting.
-
-
Data Presentation
Table 1: Effect of this compound on Plasma miR-122 Levels in Chronic Hepatitis C Patients
| Time Point | Median Fold Change in miR-122 vs. Baseline (this compound-treated) |
| Week 1 | -72 |
| Week 4 | -174 |
| Week 6 | -1109 |
| Week 10/12 | -552 |
| Data adapted from a study in chronic hepatitis C patients. The results show a substantial and prolonged decrease in plasma miR-122 levels following this compound administration. |
Table 2: Examples of Genes with Altered Expression Following miR-122 Inhibition
| Gene | Function | Expected Change with this compound |
| HMGCS1 | Cholesterol Biosynthesis | Decrease |
| HMGCR | Cholesterol Biosynthesis | Decrease |
| DHCR7 | Cholesterol Biosynthesis | Decrease |
| SQLE | Cholesterol Biosynthesis | Decrease |
| ANLN | Cell Cycle | Increase |
| HMMR | Cell Cycle | Increase |
| TPX2 | Cell Cycle | Increase |
| CCNB1 | Cell Cycle | Increase |
| CCNB2 | Cell Cycle | Increase |
| Hfe | Iron Homeostasis | Increase |
| Hjv | Iron Homeostasis | Increase |
| This table provides examples of genes whose expression is expected to be altered following the inhibition of miR-122 by this compound, based on published studies. |
Experimental Protocols
Protocol 1: Transfection of Huh-7 Cells with this compound
This protocol provides a general guideline for the transfection of the human hepatoma cell line Huh-7 with this compound using a lipid-based transfection reagent.
Materials:
-
Huh-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and a negative control LNA oligonucleotide
-
Lipid-based transfection reagent suitable for oligonucleotides
-
Serum-free medium (e.g., Opti-MEM)
-
24-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed 10,000 - 15,000 Huh-7 cells per well in a 24-well plate with 0.5 mL of complete growth medium.
-
Cell Preparation: On the day of transfection, ensure the cells are healthy and at 70-90% confluency. Replace the old medium with 0.5 mL of fresh, pre-warmed complete growth medium.
-
Complex Preparation: a. In a sterile tube, dilute the desired amount of this compound (e.g., to a final concentration of 30-50 nM) in 40 µL of serum-free medium. b. In a separate sterile tube, dilute the appropriate amount of transfection reagent in serum-free medium according to the manufacturer's instructions. c. Add the diluted transfection reagent to the diluted this compound, mix gently by pipetting, and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
Transfection: Add the transfection complexes dropwise to the wells containing the Huh-7 cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After incubation, harvest the cells for RNA or protein extraction to analyze gene expression changes.
Protocol 2: Total RNA Isolation from Liver Tissue
This protocol describes the isolation of total RNA from liver tissue using a combination of TRIzol reagent and a column-based purification kit.
Materials:
-
Liver tissue (fresh or stored in an RNA stabilization solution)
-
TRIzol reagent
-
Chloroform
-
70% Ethanol
-
RNA purification kit with spin cartridges
-
Nuclease-free water
Procedure:
-
Homogenization: Homogenize 50-100 mg of liver tissue in 1 mL of TRIzol reagent using a mechanical homogenizer.
-
Phase Separation: a. Incubate the homogenate for 5 minutes at room temperature. b. Add 0.2 mL of chloroform per 1 mL of TRIzol used, cap the tube securely, and shake vigorously for 15 seconds. c. Incubate for 2-3 minutes at room temperature. d. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: a. Carefully transfer the upper, colorless aqueous phase to a new tube. b. Add an equal volume of 70% ethanol and mix well by vortexing.
-
Column Purification: a. Transfer the sample to a spin cartridge from an RNA purification kit and centrifuge according to the manufacturer's instructions. Discard the flow-through. b. Perform the wash steps as described in the kit's protocol (typically with a low-stringency and a high-stringency wash buffer). c. After the final wash, perform a dry spin to remove any residual ethanol.
-
Elution: a. Place the spin cartridge in a new collection tube. b. Add 30-50 µL of nuclease-free water to the center of the membrane and incubate for 1 minute. c. Centrifuge to elute the RNA.
-
Quantification and Quality Control: Measure the RNA concentration and assess its purity using a spectrophotometer.
Protocol 3: qPCR Validation of Gene Expression Changes
This protocol outlines the steps for validating RNA-seq or microarray data using quantitative real-time PCR (qPCR).
Materials:
-
Purified total RNA
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or probe-based)
-
Gene-specific forward and reverse primers
-
qPCR instrument
Procedure:
-
DNase Treatment: If not already performed during RNA isolation, treat the RNA samples with DNase to remove any genomic DNA contamination.
-
Reverse Transcription: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol. b. Include a no-reverse transcriptase control for each sample.
-
qPCR Reaction Setup: a. Prepare a qPCR master mix containing the qPCR mix, forward and reverse primers, and nuclease-free water. b. Aliquot the master mix into qPCR plate wells. c. Add the diluted cDNA to the respective wells. Include a no-template control.
-
qPCR Run: a. Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). b. Include a melt curve analysis at the end of the run if using SYBR Green.
-
Data Analysis: a. Determine the Ct values for your target genes and reference genes. b. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of your target genes to the geometric mean of your validated reference genes. c. Compare the fold changes obtained from qPCR with your RNA-seq or microarray data.
Mandatory Visualizations
Caption: this compound's dual mechanism of inhibiting miR-122 biogenesis and sequestering the mature miRNA.
Caption: A typical experimental workflow for studying this compound-induced gene expression changes.
Caption: The reciprocal negative feedback loop between TGF-β signaling and miR-122.
References
Miravirsen Clinical Translation: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the clinical translation of Miravirsen.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SPC3649) is an experimental antisense oligonucleotide designed for the treatment of Hepatitis C Virus (HCV) infection.[1] It is a 15-nucleotide locked nucleic acid (LNA)-modified phosphorothioate oligonucleotide that functions by targeting and sequestering microRNA-122 (miR-122), a liver-specific miRNA essential for HCV replication.[2][3] By binding to mature miR-122, this compound prevents it from protecting the HCV RNA genome, leading to the degradation of the viral RNA and a reduction in viral load.[2][3]
Q2: What was the outcome of this compound's clinical trials?
Phase IIa clinical trials demonstrated that this compound produced a dose-dependent and prolonged decrease in HCV RNA levels in patients with chronic HCV genotype 1 infection. In some patients receiving higher doses (5 mg/kg and 7 mg/kg), HCV RNA became undetectable. The adverse events reported were generally mild and infrequent, and there were no dose-limiting toxicities observed during these trials.
Q3: Why was the clinical development of this compound discontinued?
While initial clinical trial results for this compound were promising, its development was largely impacted by the rapid advancements in HCV treatment, particularly the emergence of direct-acting antivirals (DAAs). These newer therapies offered high cure rates, shorter treatment durations, and an all-oral regimen, which set a very high bar for new drugs entering the market. The strategic landscape of HCV treatment shifted dramatically, making it challenging for a novel, injectable therapy like this compound to compete, despite its innovative mechanism of action.
Q4: What is the potential for viral resistance to this compound?
This compound was shown to have a high barrier to viral resistance. This is because it targets a host factor (miR-122) that is essential for the virus, and the binding sites for miR-122 on the HCV genome are highly conserved. While some nucleotide changes (C3U and A4C) in the 5' untranslated region (UTR) of HCV were observed in subjects with viral rebound after therapy, these did not confer broad resistance to this compound.
Q5: What are the known off-target effects of this compound?
Studies have shown that this compound is highly specific for miR-122. In a study analyzing 179 other miRNAs in the plasma of patients treated with this compound, no significant changes in their levels were observed. A transient and slight decrease in miR-210 and miR-532-5p was noted at one time point but was not sustained. A known pharmacodynamic effect of inhibiting miR-122 is a reduction in serum cholesterol levels, which was observed in clinical trials.
Troubleshooting Guides for Preclinical and Clinical Research
This section provides guidance on common issues that may arise during experiments with this compound and other LNA-based antisense oligonucleotides.
Issue 1: Lower than Expected Efficacy in In Vitro Assays
| Possible Cause | Troubleshooting Steps |
| Suboptimal Transfection/Delivery | Although this compound can be taken up by cells without a transfection reagent (gymnotic delivery), efficiency can be low in some cell lines. Optimize delivery by testing different lipid-based transfection reagents or electroporation. Ensure cell viability after transfection. |
| Incorrect Dosage | Perform a dose-response study to determine the optimal concentration for your specific cell line and experimental setup. The reported EC50 for this compound in HCV genotype 1b replicons is approximately 0.67 μM. |
| Cell Line Variability | The expression of miR-122 and the permissiveness to HCV replication can vary between different hepatocyte-derived cell lines (e.g., Huh-7, HepG2). Use a cell line with robust miR-122 expression and HCV replication capacity. |
| Degradation of Oligonucleotide | While the LNA and phosphorothioate modifications in this compound enhance its stability, improper storage or handling can lead to degradation. Store at -20°C or -80°C in a nuclease-free environment. Avoid repeated freeze-thaw cycles. |
| HCV Replicon Issues | Ensure the stability and replication efficiency of your HCV replicon cell line. Passage number can affect replicon stability. Periodically re-validate your replicon system. |
Issue 2: Observing Off-Target Effects or Cellular Toxicity
| Possible Cause | Troubleshooting Steps |
| High Oligonucleotide Concentration | High concentrations of LNA-based oligonucleotides can sometimes lead to hepatotoxicity. Use the lowest effective concentration determined from your dose-response studies. |
| Sequence-Specific Off-Target Effects | To confirm that the observed phenotype is due to the inhibition of miR-122, include appropriate negative controls. A scrambled LNA oligonucleotide with the same chemical modifications and a mismatch control are recommended. |
| Contaminants in Oligonucleotide Preparation | Ensure the purity of your this compound preparation. Contaminants from the synthesis process can cause cellular toxicity. Use highly purified oligonucleotides. |
| "Naked" Oligonucleotide Effects | Phosphorothioate oligonucleotides can sometimes interact non-specifically with cellular proteins. Ensure that your control oligonucleotides have the same phosphorothioate backbone to account for these potential effects. |
Quantitative Data Summary
Table 1: this compound Phase IIa Clinical Trial Efficacy Data
| Dosage Group | Mean Maximum Reduction in HCV RNA (log10 IU/mL) from Baseline | Patients with Undetectable HCV RNA (at 14 weeks post-treatment) |
| Placebo | 0.4 | 0 |
| 3 mg/kg | 1.2 | 0 |
| 5 mg/kg | 2.9 | 1 |
| 7 mg/kg | 3.0 | 4 |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Dose)
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | ~2-4 hours |
| Terminal Half-life (t1/2) | ~30 days |
| Distribution | Primarily distributes to the liver |
Experimental Protocols
Quantification of miR-122 Levels by RT-qPCR
This protocol provides a general framework for measuring miR-122 levels in plasma or cell lysates.
-
RNA Extraction: Isolate total RNA, including small RNAs, from the sample using a commercially available kit designed for miRNA purification from plasma or cells.
-
Reverse Transcription (RT): Perform reverse transcription using a miRNA-specific stem-loop primer for miR-122 to generate cDNA. This method provides higher specificity compared to poly(A) tailing-based methods.
-
Quantitative PCR (qPCR): Use a forward primer specific for the mature miR-122 sequence and a universal reverse primer. Perform qPCR using a standard real-time PCR system.
-
Data Analysis: Use the delta-delta Ct method for relative quantification, normalizing to a stable endogenous small RNA control (e.g., U6 snRNA for cells, or a spike-in control for plasma). For absolute quantification, use a standard curve of synthetic miR-122.
HCV Replicon Assay for Antiviral Activity
This protocol outlines the steps to assess the in vitro efficacy of this compound against HCV.
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Cell Plating: Seed Huh-7 cells harboring a stable HCV replicon (e.g., genotype 1b with a luciferase reporter) in 96-well plates.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include a negative control (scrambled LNA oligonucleotide) and a positive control (e.g., a known HCV inhibitor).
-
Incubation: Incubate the cells for 48-72 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Plot the luciferase signal against the this compound concentration and calculate the 50% effective concentration (EC50) using a non-linear regression model.
Detection of HCV Resistance Mutations
This protocol describes the general workflow for identifying potential resistance mutations in the HCV genome.
-
RNA Extraction: Isolate viral RNA from patient plasma or cell culture supernatant.
-
RT-PCR: Perform reverse transcription followed by PCR to amplify the 5' UTR region of the HCV genome, which contains the miR-122 binding sites.
-
Sequencing:
-
Sanger Sequencing: For population sequencing to identify dominant mutations.
-
Next-Generation Sequencing (NGS): For deep sequencing to detect minor viral variants that may be present at low frequencies.
-
-
Sequence Analysis: Align the obtained sequences to a wild-type HCV reference sequence to identify any nucleotide changes in the miR-122 binding sites.
Visualizations
Diagram 1: this compound Mechanism of Action
Caption: this compound sequesters miR-122, preventing it from protecting HCV RNA, leading to viral degradation.
Diagram 2: Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for determining the in vitro antiviral potency of this compound using an HCV replicon assay.
Diagram 3: Troubleshooting Logic for Low this compound Efficacy
References
Miravirsen Treatment Protocols: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of Miravirsen treatment protocols to minimize side effects. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What is the mechanism of action of this compound and how does it relate to its side effect profile?
This compound is a 15-nucleotide locked nucleic acid (LNA)-modified phosphorothioate antisense oligonucleotide. Its primary mechanism of action is the inhibition of microRNA-122 (miR-122), a liver-specific microRNA that is essential for the replication of the Hepatitis C Virus (HCV).[1] this compound binds to mature miR-122, sequestering it and preventing its interaction with the HCV RNA.[1][2] This leads to the degradation of the viral RNA and a reduction in viral load.[3] The side effects observed with this compound are generally considered mild and are often related to the subcutaneous route of administration and the oligonucleotide nature of the drug.
Q2: What are the most common side effects observed in clinical trials of this compound?
The most frequently reported adverse events in clinical trials were mild and transient. These include:
-
Injection Site Reactions (ISRs): Erythema (redness), pain, itching, and swelling at the injection site are common with subcutaneously administered oligonucleotides. These reactions are typically localized and self-limiting.
-
Flu-like Symptoms: Some patients reported experiencing mild flu-like symptoms.
-
Headache: Headache was another transient adverse event noted in some participants.
Importantly, no dose-limiting toxic effects or treatment discontinuations due to adverse events were reported in the Phase 2a clinical trial.
Q3: How can we minimize the incidence and severity of injection site reactions (ISRs)?
While ISRs are a known class effect of subcutaneous oligonucleotide therapies, several strategies can be employed to mitigate their impact:
-
Proper Injection Technique: Ensure proper subcutaneous injection technique, including rotation of injection sites.
-
Dose and Volume Optimization: The occurrence and severity of ISRs can be dose-dependent. Exploring the minimum effective dose and optimizing the injection volume may reduce local irritation.
-
Post-Injection Care: Applying a cold compress to the injection site may help reduce discomfort and swelling.
-
Formulation adjustments: For oligonucleotide therapeutics in development, formulation adjustments, such as the addition of certain excipients, could potentially reduce local reactions.
Q4: Are there any specific laboratory parameters that should be monitored during this compound treatment in a research setting?
Based on clinical trial data, routine monitoring of the following is advisable:
-
Liver Function Tests: Although this compound has been shown to lead to a sustained reduction in liver transaminases (ALT and AST) in HCV patients, monitoring these enzymes is a standard practice in liver disease research.
-
Hematological Parameters: In clinical trials, no clinically significant changes in hemoglobin levels or total white-cell counts were observed. However, baseline and periodic monitoring are recommended.
-
Coagulation Profile: Prothrombin time and activated partial thromboplastin time showed no clinically significant changes in trials, but monitoring can be considered.
-
miR-122 Levels: To assess the pharmacodynamic effect of this compound, plasma levels of miR-122 can be quantified.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy and safety of this compound from the Phase 2a clinical trial (NCT01200420).
Table 1: Dose-Dependent Reduction in HCV RNA Levels
| Dosage Group | Mean Maximum Reduction in HCV RNA (log10 IU/mL) |
| 3 mg/kg | 1.2 |
| 5 mg/kg | 2.9 |
| 7 mg/kg | 3.0 |
| Placebo | 0.4 |
Data from a Phase 2a study involving 36 patients with chronic HCV genotype 1 infection who received five weekly subcutaneous injections.
Table 2: Incidence of Common Adverse Events
| Adverse Event | This compound (all dose groups, n=27) | Placebo (n=9) |
| Headache | Reported | Reported |
| Otitis | Reported | Not Reported |
| Flu-like symptoms | Reported | Reported |
| Syncope | Reported | Not Reported |
Note: The available search results mention that adverse events were generally mild and similar between treatment groups, but do not provide specific percentages for each event.
Experimental Protocols
In Vitro Assessment of Antiviral Activity using an HCV Replicon Assay
This protocol is adapted from standard HCV replicon assay methodologies.
Objective: To determine the 50% effective concentration (EC50) of this compound in inhibiting HCV replication in vitro.
Materials:
-
Huh-7 human hepatoma cells stably expressing an HCV subgenomic replicon (e.g., containing a luciferase reporter gene).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin, and streptomycin.
-
This compound and a negative control oligonucleotide.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed Huh-7 HCV replicon cells in 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay.
-
Compound Preparation: Prepare serial dilutions of this compound and the negative control oligonucleotide in culture medium.
-
Treatment: After 24 hours of cell seeding, replace the medium with the medium containing the different concentrations of the oligonucleotides.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Plot the luciferase activity against the concentration of this compound. Calculate the EC50 value, which is the concentration at which a 50% reduction in luciferase activity (and thus HCV replication) is observed compared to the untreated control.
Quantification of Plasma miR-122 Levels by RT-qPCR
This protocol provides a general framework for quantifying circulating miR-122 levels.
Objective: To measure the levels of miR-122 in plasma samples from subjects treated with this compound.
Materials:
-
Plasma samples collected in EDTA tubes.
-
RNA extraction kit suitable for small RNAs from plasma.
-
Reverse transcription kit with stem-loop primers specific for miR-122.
-
Real-time PCR instrument.
-
TaqMan or SYBR Green-based qPCR master mix.
-
Primers and probe specific for miR-122.
-
Synthetic miR-122 oligonucleotides for standard curve generation.
Methodology:
-
RNA Extraction: Extract total RNA, including small RNAs, from plasma samples using a specialized kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Perform reverse transcription of the extracted RNA using a stem-loop RT primer specific for the mature miR-122 sequence. This method enhances the specificity and efficiency of miRNA reverse transcription.
-
Real-Time qPCR:
-
Prepare a reaction mix containing the cDNA from the RT step, qPCR master mix, and specific primers and a probe for miR-122.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
-
Quantification:
-
Generate a standard curve using serial dilutions of a synthetic miR-122 oligonucleotide of known concentration.
-
Determine the absolute concentration of miR-122 in the plasma samples by comparing their Ct values to the standard curve.
-
Visualizations
Signaling Pathway of miR-122 in HCV Replication
Caption: this compound sequesters miR-122, preventing HCV replication.
Experimental Workflow for HCV Replicon Assay
Caption: Workflow for determining the in vitro antiviral activity of this compound.
Logical Relationship for Minimizing this compound Side Effects
Caption: Strategies to improve the tolerability of this compound treatment.
References
Validation & Comparative
Validating Miravirsen's Target Engagement of miR-122: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of Miravirsen, a Locked Nucleic Acid (LNA) antagomir designed to inhibit microRNA-122 (miR-122). The effective sequestration of miR-122 by this compound has been a key therapeutic strategy against Hepatitis C Virus (HCV) infection. This document outlines the performance of this compound against alternative miR-122 inhibitors and presents the experimental data and protocols necessary for their evaluation.
Executive Summary
This compound has demonstrated robust, dose-dependent target engagement in clinical trials by effectively reducing plasma miR-122 levels and, consequently, HCV RNA. Its dual mechanism of action, involving both the sequestration of mature miR-122 and the inhibition of its biogenesis, provides a sustained therapeutic effect. This guide compares this compound with another LNA-based antagomir, RG-101, and emerging small-molecule inhibitors, providing a framework for assessing their respective target engagement and therapeutic potential.
Comparative Performance of miR-122 Inhibitors
The following tables summarize the quantitative data from clinical trials and preclinical studies of various miR-122 inhibitors.
Table 1: Reduction in HCV RNA Levels
| Compound | Dosage | Mean Maximum Reduction in HCV RNA (log10 IU/mL) | Study Population | Citation(s) |
| This compound | 3 mg/kg | 1.2 | Chronic HCV Genotype 1 Patients | [1] |
| 5 mg/kg | 2.9 | Chronic HCV Genotype 1 Patients | [1] | |
| 7 mg/kg | 3.0 | Chronic HCV Genotype 1 Patients | [1] | |
| RG-101 | 2 mg/kg | 4.42 (median at week 4) | Chronic HCV Patients (Genotypes 1, 3, 4) | [2] |
| 4 mg/kg | 5.07 (median at week 4) | Chronic HCV Patients (Genotypes 1, 3, 4) | [2] | |
| Sulfonamide Inhibitor (Compound 33) | 10 µM (in vitro) | 90% reduction in viral RNA | Huh7.5 cells |
Table 2: Reduction in Plasma miR-122 Levels
| Compound | Dosage | Fold Reduction in Plasma miR-122 (from baseline) | Time Point | Citation(s) |
| This compound | 3, 5, or 7 mg/kg | 72 | Week 1 | |
| 174 | Week 4 | |||
| 1109 | Week 6 | |||
| 552 | Week 10/12 |
Table 3: Effect on Plasma Cholesterol (A Biomarker for miR-122 Inhibition)
| Compound | Effect on Plasma Cholesterol | Study Population/Model | Citation(s) |
| This compound | Dose-dependent reduction | Healthy volunteers and HCV patients | |
| Generic miR-122 ASO | Reduced plasma cholesterol levels | Mice |
Signaling Pathways and Experimental Workflows
Diagram 1: this compound's Dual Mechanism of Action
Caption: this compound inhibits miR-122 through sequestration and biogenesis interference.
Diagram 2: Experimental Workflow for Validating a miR-122 Inhibitor
Caption: A stepwise workflow for the validation of novel miR-122 inhibitors.
Experimental Protocols
Quantification of Plasma miR-122 by RT-qPCR
This protocol is essential for directly measuring the extent of miR-122 knockdown in plasma samples.
1. RNA Isolation:
-
Isolate total RNA from plasma using a commercial kit optimized for biofluids to ensure high purity and yield of small RNAs.
2. Reverse Transcription (RT):
-
Perform reverse transcription using a stem-loop primer specific for the mature miR-122 sequence. This method increases the specificity and efficiency of cDNA synthesis for small RNAs.
-
Include a synthetic spike-in control (e.g., cel-miR-39) during RNA isolation or RT to normalize for technical variability.
3. Quantitative PCR (qPCR):
-
Use a TaqMan-based qPCR assay with primers and a probe specific for the miR-122 cDNA.
-
Run the qPCR reaction in triplicate for each sample.
-
Use the comparative Ct (ΔΔCt) method for relative quantification, normalizing the miR-122 expression to the spike-in control and a reference sample (e.g., pre-treatment sample).
In Vitro Drosha and Dicer Cleavage Assays
These assays determine if the inhibitor can block the biogenesis of miR-122 from its precursors.
1. Substrate Preparation:
-
Synthesize the primary-miR-122 (pri-miR-122) and precursor-miR-122 (pre-miR-122) substrates via in vitro transcription using a T7 RNA polymerase system.
-
Label the RNA substrates with a radioactive isotope (e.g., 32P) or a fluorescent tag for detection.
2. Cleavage Reaction:
-
For the Drosha assay, incubate the labeled pri-miR-122 substrate with immunopurified Drosha complex in the presence and absence of the inhibitor at various concentrations.
-
For the Dicer assay, incubate the labeled pre-miR-122 substrate with recombinant Dicer enzyme in the presence and absence of the inhibitor.
3. Analysis:
-
Resolve the cleavage products on a denaturing polyacrylamide gel.
-
Visualize the results by autoradiography (for radioactive labels) or fluorescence imaging.
-
Quantify the band intensities to determine the percentage of inhibition of Drosha or Dicer activity.
Luciferase Reporter Assay for miR-122 Target Validation
This cell-based assay confirms that the inhibitor can functionally block the interaction of miR-122 with its target sequence.
1. Construct Preparation:
-
Clone the 3' UTR of a known miR-122 target gene (or a synthetic sequence containing the miR-122 binding site) downstream of a luciferase reporter gene in an expression vector.
-
Create a mutant construct with a mutated miR-122 binding site to serve as a negative control.
2. Cell Transfection and Treatment:
-
Co-transfect a suitable cell line (e.g., Huh-7, which has endogenous miR-122 expression) with the luciferase reporter construct and a plasmid expressing a control reporter (e.g., Renilla luciferase) for normalization.
-
Treat the transfected cells with the miR-122 inhibitor or a negative control oligonucleotide.
3. Luciferase Assay:
-
After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
A functional inhibitor will relieve the miR-122-mediated repression of the luciferase gene, resulting in an increased luciferase signal compared to the control.
Alternative Approaches to miR-122 Inhibition
RG-101 (GalNAc-conjugated Antagomir)
RG-101 is another LNA-based antagomir that, like this compound, targets miR-122. A key difference is its conjugation to N-acetylgalactosamine (GalNAc), which facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor. This targeted delivery potentially enhances potency and reduces off-target effects. As shown in Table 1, RG-101 has demonstrated a significant reduction in HCV RNA levels in clinical trials.
Small-Molecule Inhibitors
Small-molecule inhibitors offer an alternative to oligonucleotide-based therapies, with potential advantages in oral bioavailability and manufacturing costs. A recently identified class of sulfonamide-containing small molecules has been shown to inhibit the transcription of the miR-122 gene. These compounds were identified through a high-throughput screen using a luciferase-based reporter assay and have demonstrated the ability to reduce HCV replication in cell culture. Further preclinical and clinical development is required to validate their efficacy and safety in vivo.
Conclusion
The validation of this compound's target engagement of miR-122 has been thoroughly established through a combination of in vitro, cell-based, and in vivo studies, culminating in successful clinical trials. The direct measurement of plasma miR-122 levels via qPCR provides a robust pharmacodynamic biomarker for assessing the activity of this compound and other miR-122 inhibitors. While alternative approaches such as the GalNAc-conjugated antagomir RG-101 and small-molecule inhibitors are emerging, this compound remains a benchmark for the development of miRNA-targeted therapeutics. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of RNA therapeutics and drug development.
References
A Comparative Analysis of Miravirsen and Other Anti-HCV Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) therapeutics has been revolutionized by the advent of direct-acting antivirals (DAAs). However, the exploration of novel mechanisms of action, such as those offered by oligonucleotide-based therapies, remains a vital area of research for addressing challenges like drug resistance and difficult-to-treat patient populations. This guide provides a detailed comparative analysis of Miravirsen, a pioneering anti-HCV oligonucleotide, and other notable oligonucleotides that have been investigated for the treatment of HCV infection.
Introduction to Anti-HCV Oligonucleotides
Oligonucleotide-based drugs represent a unique therapeutic modality that can target viral RNA or essential host factors at the genetic level. This approach offers the potential for high specificity and a high barrier to resistance. This guide focuses on three key anti-HCV oligonucleotides:
-
This compound (SPC3649): An antisense oligonucleotide designed to inhibit the liver-specific microRNA-122 (miR-122), a crucial host factor for HCV replication.
-
RG-101 (Temavirsen): Another miR-122 antagonist that was in clinical development. Its development was discontinued due to safety concerns.
-
ISIS 14803: An antisense oligonucleotide that directly targets the Internal Ribosome Entry Site (IRES) of the HCV genome.
Mechanism of Action: Targeting Host vs. Virus
The anti-HCV oligonucleotides discussed here employ two distinct strategies: targeting a host factor essential for the virus or directly targeting the viral RNA.
1. Host Factor Targeting: The Anti-miR-122 Approach (this compound and RG-101)
The liver-specific microRNA, miR-122, is a critical host factor that HCV co-opts to facilitate its replication and stability. By binding to two sites on the 5' untranslated region (UTR) of the HCV genome, miR-122 shields the viral RNA from degradation and enhances its replication. This compound and RG-101 are antisense oligonucleotides that bind to and sequester mature miR-122, thereby preventing its interaction with the HCV RNA and rendering the viral genome susceptible to degradation.[1][2]
2. Direct Viral RNA Targeting: The Anti-IRES Approach (ISIS 14803)
The Internal Ribosome Entry Site (IRES) is a highly conserved structural element within the 5' UTR of the HCV RNA that is essential for the initiation of viral protein synthesis. ISIS 14803 is an antisense oligonucleotide designed to bind to a specific sequence within the IRES, physically obstructing the assembly of the ribosomal machinery and thus inhibiting the translation of viral proteins.[3][4]
Performance and Efficacy: A Comparative Overview
The clinical and preclinical data for these oligonucleotides reveal significant differences in their efficacy and safety profiles.
In Vitro Efficacy
The 50% effective concentration (EC50) is a key measure of a drug's potency in inhibiting viral replication in cell culture.
| Oligonucleotide | Target | HCV Replicon System | EC50 (μM) | Citation(s) |
| This compound | miR-122 | Genotype 1b | 0.67 | [1] |
| RG-101 | miR-122 | Genotype 1b | 0.67 | |
| ISIS 14803 | HCV IRES | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. |
Clinical Efficacy and Safety
Clinical trials provide crucial insights into the real-world performance and safety of these investigational drugs.
| Oligonucleotide | Phase of Development | Dosing Regimen | Viral Load Reduction | Sustained Virological Response (SVR) | Key Safety Findings | Citation(s) |
| This compound | Phase II | 3, 5, and 7 mg/kg weekly for 4 weeks | Dose-dependent; mean max reduction of 1.2, 2.9, and 3.0 log10 IU/mL, respectively. | 7 out of 12 patients achieved SVR when followed by peginterferon and ribavirin. | Generally well-tolerated in Phase I and IIa trials. No long-term safety issues were observed in a follow-up study. | |
| RG-101 | Development Discontinued | Single dose of 2 or 4 mg/kg | Median reduction of 4.42 and 5.07 log10 IU/mL at week 4, respectively. | 3 out of 22 patients achieved SVR76. In combination with GSK2878175, SVR48 rates were 50-89% depending on treatment duration. | Development halted due to cases of severe hyperbilirubinemia (jaundice). | |
| ISIS 14803 | Phase II | 0.5-3 mg/kg thrice weekly for 4 weeks | Transient reductions of 1.2-1.7 log10 in 3/28 patients at doses ≥2 mg/kg. Up to 3.8 log reduction in another study. | Not clearly established as a monotherapy. | Associated with transient, asymptomatic elevations in alanine transaminase (ALT) levels. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these anti-HCV oligonucleotides.
In Vitro HCV Replicon Luciferase Assay
This assay is a cornerstone for determining the in vitro potency of anti-HCV compounds.
Objective: To quantify the inhibition of HCV RNA replication in a cell-based system.
General Protocol:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons often contain a reporter gene, such as luciferase, to facilitate the quantification of replication.
-
Cell Seeding: Cells are seeded into multi-well plates (e.g., 96-well) at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: The cells are treated with a range of concentrations of the test oligonucleotide (e.g., this compound, RG-101, or ISIS 14803). A non-targeting oligonucleotide should be used as a negative control.
-
Incubation: The treated cells are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the effect of the oligonucleotide to manifest.
-
Cell Lysis: After incubation, the cells are washed and lysed using a specific lysis buffer compatible with the luciferase assay system.
-
Luciferase Assay: The cell lysate is then mixed with a luciferase substrate, and the resulting luminescence is measured using a luminometer. The light output is directly proportional to the level of HCV replicon RNA.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Quantitative Reverse Transcription-PCR (qRT-PCR) for HCV RNA
This method is the gold standard for quantifying viral RNA levels in patient serum or plasma.
Objective: To determine the viral load of HCV in clinical samples.
General Protocol:
-
RNA Extraction: Viral RNA is extracted from serum or plasma samples using a commercial kit (e.g., QIAamp Viral RNA Mini Kit). An internal control RNA is often added during the extraction process to monitor the efficiency of extraction and amplification.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and HCV-specific primers.
-
Real-Time PCR: The cDNA is then amplified in a real-time PCR instrument using HCV-specific primers and a fluorescently labeled probe. The probe binds to the target sequence between the primers and is cleaved during amplification, releasing a fluorescent signal.
-
Quantification: The instrument measures the fluorescence at each cycle, and the cycle at which the fluorescence crosses a certain threshold (the Ct value) is inversely proportional to the initial amount of viral RNA. A standard curve is generated using known concentrations of HCV RNA to quantify the viral load in the patient samples, typically reported in International Units per milliliter (IU/mL).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding.
Caption: Mechanism of action of anti-HCV oligonucleotides.
Caption: A typical workflow for in vitro screening of anti-HCV oligonucleotides.
Conclusion
Oligonucleotide-based therapies represent a promising frontier in the fight against HCV. The anti-miR-122 agents, this compound and RG-101, demonstrated the potential of host-targeting therapies to achieve significant viral load reductions. However, the discontinuation of RG-101's development due to safety concerns highlights the challenges of this approach. This compound, while showing a favorable safety profile in early trials, has not progressed to later-stage development for HCV in the era of highly effective DAAs. Antisense oligonucleotides targeting the viral IRES, such as ISIS 14803, represent a more direct antiviral strategy, though clinical efficacy data remains limited. While DAAs have revolutionized HCV treatment, the lessons learned from the development of these oligonucleotide therapies continue to inform the broader field of antiviral drug development and the potential of RNA-targeted therapeutics for a range of diseases.
References
- 1. Cellular factors involved in the hepatitis C virus life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Santaris Pharma A/S Advances this compound, the First microRNA-Targeted Drug to Enter Clinical Trials, Into Phase 2 to Treat Patients Infected With Hepatitis C Virus [prnewswire.com]
- 4. A phase I trial of an antisense inhibitor of hepatitis C virus (ISIS 14803), administered to chronic hepatitis C patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Miravirsen and Direct-Acting Antivirals for Hepatitis C Treatment
For Immediate Release
Foster City, CA – November 27, 2025 – The landscape of Hepatitis C Virus (HCV) therapeutics has undergone a profound transformation with the advent of direct-acting antivirals (DAAs), which have established a new benchmark for curative therapy. This guide provides a detailed comparison of the investigational antisense oligonucleotide, Miravirsen, with the current standard-of-care DAA regimens. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their respective mechanisms of action, clinical efficacy, and the experimental protocols underpinning their evaluation.
This compound, a first-in-class inhibitor of the liver-specific microRNA-122 (miR-122), presented a novel host-targeting approach to HCV treatment.[1][2] In contrast, DAAs directly target viral proteins essential for HCV replication, namely the NS3/4A protease, NS5A protein, and the NS5B RNA-dependent RNA polymerase.[3][4] While this compound demonstrated promising dose-dependent reductions in HCV RNA levels in early clinical trials, the development of highly effective, pan-genotypic DAA regimens with sustained virologic response (SVR) rates exceeding 95% has shifted the therapeutic paradigm.[1] This guide presents a side-by-side comparison of the available clinical data for this compound and leading DAA combinations, supplemented with detailed experimental protocols and visual representations of their mechanisms and clinical trial workflows.
Mechanism of Action
This compound operates by sequestering miR-122, a host microRNA that HCV utilizes to stabilize its genome and promote replication. By binding to miR-122, this compound prevents its interaction with the HCV RNA, leading to the degradation of the viral genome.
DAAs, conversely, function by directly inhibiting the activity of specific HCV enzymes and proteins crucial for the virus's life cycle. These are categorized into three main classes: NS3/4A protease inhibitors, NS5A inhibitors, and NS5B polymerase inhibitors. Modern HCV treatment regimens typically involve a combination of two or more DAAs, which provides a high barrier to the development of resistance.
Clinical Efficacy
Direct head-to-head clinical trials comparing this compound with DAAs have not been conducted. Therefore, a direct comparison of SVR rates from monotherapy trials is not possible. The primary endpoint in the this compound Phase 2a trial was the change in HCV RNA levels from baseline, not SVR. In this trial, this compound demonstrated a dose-dependent reduction in HCV RNA. A follow-up study showed that patients who received the highest dose of this compound (7 mg/kg) and were subsequently treated with pegylated interferon and ribavirin all achieved SVR.
DAA-based regimens, on the other hand, have consistently demonstrated high SVR rates, which is considered a curative outcome. The tables below summarize the efficacy data from key clinical studies for this compound and two widely used pan-genotypic DAA regimens.
Table 1: Summary of this compound Phase 2a Clinical Trial Data (Genotype 1)
| Dose Group | Mean Maximum HCV RNA Reduction (log10 IU/mL) | Patients with Undetectable HCV RNA (at any point) |
| 3 mg/kg | 1.2 | 0/9 |
| 5 mg/kg | 2.9 | 1/9 |
| 7 mg/kg | 3.0 | 4/9 |
| Placebo | 0.4 | 0/9 |
Data sourced from a Phase 2a, randomized, double-blind, placebo-controlled study in 36 treatment-naïve patients with chronic HCV genotype 1 infection.
Table 2: Sustained Virologic Response (SVR12) Rates for Pan-Genotypic DAA Regimens
| DAA Regimen | HCV Genotype | SVR12 Rate (Treatment-Naïve, Non-Cirrhotic) | SVR12 Rate (Treatment-Naïve, Cirrhotic) |
| Sofosbuvir/Velpatasvir | 1 | 98% | 99% |
| 2 | 99% | 100% | |
| 3 | 98% | 96% | |
| 4 | 100% | 100% | |
| 5 | 97% | 100% | |
| 6 | 100% | 100% | |
| Glecaprevir/Pibrentasvir | 1-6 | 99% | 98% |
SVR12 is defined as undetectable HCV RNA at 12 weeks post-treatment. Data compiled from various clinical trials and real-world studies.
Experimental Protocols
This compound Phase 2a Study Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, ascending multiple-dose Phase 2a study.
-
Patient Population: 36 treatment-naïve adult patients with chronic HCV genotype 1 infection.
-
Dosing Regimen: Patients were enrolled sequentially into one of three cohorts and received five weekly subcutaneous injections of this compound at doses of 3, 5, or 7 mg/kg, or a matching placebo, over a 29-day period.
-
Primary Endpoint: Change in HCV RNA levels from baseline.
-
HCV RNA Quantification: Serum HCV RNA levels were quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.
Representative DAA (Sofosbuvir/Velpatasvir) Clinical Trial Protocol
-
Study Design: A Phase 2, open-label, multicenter, multi-cohort study.
-
Patient Population: Treatment-naïve and treatment-experienced adult patients with chronic HCV infection across all genotypes (1-6), with and without compensated cirrhosis.
-
Dosing Regimen: Sofosbuvir (400 mg)/Velpatasvir (100 mg) as a fixed-dose combination tablet administered orally once daily for 12 weeks.
-
Primary Endpoint: Sustained Virologic Response at 12 weeks post-treatment (SVR12).
-
HCV RNA Quantification: Plasma HCV RNA levels were quantified using a real-time RT-PCR assay with a lower limit of quantification of ≤25 IU/mL.
Experimental Workflow
The following diagram illustrates a typical clinical trial workflow for evaluating an anti-HCV therapeutic, from patient screening to the final determination of efficacy.
Conclusion
This compound, with its novel host-targeting mechanism, represented a significant scientific advancement and demonstrated antiviral activity in early-phase clinical trials for HCV genotype 1. However, the rapid development and superior efficacy of pan-genotypic DAA regimens, which offer a cure for the vast majority of patients with a short, well-tolerated oral treatment course, have established them as the undisputed standard of care for HCV infection. Future research into host-targeting agents may still hold value, particularly for addressing challenges such as drug resistance, although the high barrier to resistance with current DAA combinations makes this a less pressing concern. The data presented in this guide underscore the remarkable progress in HCV therapeutics, transitioning from viral suppression to predictable viral eradication.
References
- 1. benchchem.com [benchchem.com]
- 2. Long-term safety and efficacy of [RG-101] microRNA-targeted therapy in chronic hepatitis C patients [natap.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Treatment of Chronic HCV Infection with the New Direct Acting Antivirals (DAA): First Report of a Real World Experience in Southern Brazil | Annals of Hepatology [elsevier.es]
Miravirsen's Efficacy in Hepatitis C: A Genotype-Specific Comparison
A novel microRNA inhibitor, miravirsen, has demonstrated significant antiviral activity against Hepatitis C virus (HCV), particularly genotype 1. This guide provides a comprehensive comparison of this compound's efficacy with current standard-of-care direct-acting antiviral (DAA) regimens, supported by clinical trial data and detailed experimental protocols.
This compound represents a first-in-class therapeutic that targets a host factor, microRNA-122 (miR-122), which is essential for HCV replication.[1][2] This unique mechanism of action offers the potential for pan-genotypic activity and a high barrier to resistance.[1][2] However, the advent of highly effective pan-genotypic DAA regimens has set a new benchmark for HCV treatment.[1]
Comparative Efficacy Data
Clinical trials have primarily focused on the efficacy of this compound in patients with HCV genotype 1. A phase 2a study showed that this compound produced a dose-dependent and prolonged decrease in HCV RNA levels in these patients. In contrast, modern DAA regimens, such as sofosbuvir/velpatasvir and glecaprevir/pibrentasvir, have demonstrated sustained virologic response (SVR) rates exceeding 95% across all major HCV genotypes.
Table 1: Efficacy of this compound in HCV Genotype 1
| This compound Dose | Mean Maximum HCV RNA Reduction (log10 IU/mL) | Patients with Undetectable HCV RNA (at 14 weeks post-treatment) |
| 3 mg/kg | 1.2 | 0 |
| 5 mg/kg | 2.9 | 1 of 9 |
| 7 mg/kg | 3.0 | 4 of 9 |
| Placebo | 0.4 | 0 |
Table 2: SVR12 Rates of Pan-Genotypic DAA Regimens
| DAA Regimen | HCV Genotype 1 | HCV Genotype 2 | HCV Genotype 3 | HCV Genotype 4 | HCV Genotype 5 | HCV Genotype 6 |
| Sofosbuvir/Velpatasvir | >98% | >98% | >95% | >98% | >98% | >98% |
| Glecaprevir/Pibrentasvir | >98% | >98% | >97% | >98% | >98% | >98% |
SVR12, or sustained virologic response 12 weeks after the end of treatment, is considered a cure.
Experimental Protocols
This compound Phase 2a Clinical Trial Methodology
-
Study Design: A randomized, double-blind, placebo-controlled, ascending multiple-dose study was conducted to evaluate the safety and efficacy of this compound in treatment-naive patients with chronic HCV genotype 1 infection.
-
Patient Population: 36 patients were enrolled and sequentially assigned to one of three cohorts receiving 3, 5, or 7 mg/kg of this compound, or a placebo.
-
Treatment Regimen: Patients received five weekly subcutaneous injections of this compound or placebo over a 29-day period.
-
Efficacy Assessment: The primary efficacy endpoint was the change in HCV RNA levels from baseline. HCV RNA was quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.
Quantification of HCV RNA
The quantification of HCV RNA is crucial for assessing antiviral efficacy. The process generally involves the following steps:
-
Sample Collection: Serum or plasma is collected from the patient.
-
RNA Extraction: Viral RNA is extracted from the sample.
-
Reverse Transcription: The viral RNA is converted into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is amplified and quantified in real-time. The results are typically reported in International Units per milliliter (IU/mL).
Mechanism of Action and Experimental Workflows
This compound's Mechanism of Action
HCV replication is dependent on the liver-specific microRNA, miR-122. This compound is an antisense oligonucleotide that binds to and sequesters mature miR-122, preventing it from stabilizing the HCV genome. This action exposes the viral RNA to degradation by host nucleases, thereby inhibiting viral replication.
Generalized HCV Clinical Trial Workflow
The evaluation of new anti-HCV drugs like this compound typically follows a standardized clinical trial workflow to assess safety and efficacy.
References
Cross-Validation of Miravirsen's Antiviral Effects: A Comparative Guide for Researchers
For Immediate Release
Hørsholm, Denmark and Frederick, MD – In the landscape of Hepatitis C Virus (HCV) therapeutics, the validation of a drug's antiviral efficacy across multiple research settings is paramount for establishing its potential. This guide provides a comprehensive cross-validation of the antiviral effects of Miravirsen, a first-in-class microRNA-122 (miR-122) inhibitor, and compares its performance against other direct-acting antivirals (DAAs). The data presented is compiled from multi-center in vitro studies and clinical trials, offering researchers, scientists, and drug development professionals a clear, data-driven comparison.
This compound operates through a novel mechanism by targeting a host factor, miR-122, which is essential for HCV replication.[1] This approach presents a high barrier to resistance.[2][3] This guide summarizes key quantitative data, details the experimental protocols used in pivotal studies, and provides visual diagrams of the underlying biological pathways and experimental workflows.
Comparative Antiviral Efficacy
This compound has demonstrated robust antiviral activity against HCV, particularly genotype 1.[2][4] The following tables summarize the in vitro efficacy of this compound and its additive effect when combined with other anti-HCV agents. Furthermore, a comparison with modern pan-genotypic DAA regimens provides context for its clinical potential.
Table 1: In Vitro Antiviral Activity of this compound against HCV Genotype 1b
| Compound | Mean EC50 (μM) | Therapeutic Index |
| This compound | 0.67 | ≥297 |
EC50 (50% effective concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. Therapeutic Index is the ratio of the concentration at which the drug is cytotoxic to the concentration at which it is effective.
Table 2: Interaction of this compound with Other Anti-HCV Agents in Combination Studies
| Combination | Interaction |
| This compound + Interferon α2b | Additive |
| This compound + Ribavirin | Additive |
| This compound + Telaprevir (NS3/4A Protease Inhibitor) | Additive |
| This compound + VX-222 (NS5B Polymerase Inhibitor) | Additive |
| This compound + BMS-790052 (NS5A Inhibitor) | Additive |
| This compound + 2'-MeC (NS5B Nucleoside Inhibitor) | Additive |
Table 3: Clinical Efficacy of this compound in a Phase 2a Trial (Treatment-Naïve HCV Genotype 1 Patients)
| This compound Dose | Mean Maximum Reduction in HCV RNA (log10 IU/mL) |
| 3 mg/kg | 1.2 |
| 5 mg/kg | 2.9 |
| 7 mg/kg | 3.0 |
| Placebo | 0.4 |
Table 4: Comparative Efficacy with Pan-Genotypic DAA Regimens
| Regimen | Sustained Virologic Response (SVR12) Rate |
| Sofosbuvir/Velpatasvir | >95% across all major genotypes |
| Glecaprevir/Pibrentasvir | >95% across all major genotypes |
SVR12 (Sustained Virologic Response at 12 weeks post-treatment) is considered a cure.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of Action of this compound.
Caption: In Vitro Antiviral Activity Assay Workflow.
Caption: Generalized HCV Clinical Trial Workflow.
Detailed Experimental Protocols
The following methodologies are based on the in vitro studies that form the basis of the quantitative data presented.
In Vitro Antiviral Activity Assay
-
Cell Line: A human hepatoma cell line (Huh-luc/neo-ET) harboring a persistently replicating HCV genotype 1b replicon was used. This replicon contains a firefly luciferase reporter gene, allowing for the quantification of viral replication.
-
Drug Preparation: this compound and a negative control oligonucleotide were reconstituted in water. Other DAAs (telaprevir, VX-222, BMS-790052, etc.) were purchased from commercial suppliers.
-
Assay Procedure:
-
Cells were seeded in 96-well plates.
-
The following day, the culture medium was replaced with a medium containing two-fold serial dilutions of the test compounds.
-
The plates were incubated for 72 hours.
-
Antiviral activity was determined by measuring luciferase activity using a commercial luciferase assay system.
-
The 50% effective concentration (EC50) was calculated from the dose-response curves.
-
Cytotoxicity Assay
-
Procedure: To assess the cytotoxicity of this compound, a separate set of cell plates was treated with the same concentrations of the compound as in the antiviral assay.
-
Measurement: After 72 hours of incubation, cell viability was measured using a colorimetric assay that detects the metabolic activity of viable cells (e.g., MTS assay).
-
Calculation: The 50% cytotoxic concentration (CC50) was determined from the dose-response curves. The therapeutic index was calculated as CC50/EC50.
Combination Antiviral Activity Assay
-
Methodology: The interaction between this compound and other anti-HCV agents was evaluated using the method of Prichard and Shipman.
-
Procedure:
-
Eight successive two-fold dilutions of this compound were tested alone and in all possible combinations with five successive serial dilutions of a second compound.
-
The antiviral activity of each combination was measured as described above.
-
-
Data Analysis: The data was analyzed using MacSynergy II software. Positive values at a 95% confidence interval indicate synergy, while negative values indicate antagonism. Values close to zero suggest an additive effect.
Conclusion
The data from multiple studies consistently demonstrate the dose-dependent antiviral activity of this compound against HCV genotype 1. Its unique mechanism of targeting a host factor, miR-122, results in a high barrier to resistance. Combination studies indicate an additive effect with other classes of DAAs, suggesting its potential use in combination therapies. While this compound showed promise, the advent of highly effective pan-genotypic DAA regimens has set a new standard for HCV treatment, with cure rates exceeding 95%. Further research would be necessary to fully elucidate the role of this compound in the current and future landscape of HCV therapy.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro antiviral activity and preclinical and clinical resistance profile of this compound, a novel anti-hepatitis C virus therapeutic targeting the human factor miR-122 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Santaris Pharma A/S Phase 2a data of this compound shows dose-dependent, prolonged antiviral activity of 2-3 logs HCV RNA after four-week treatment in Hepatitis C patients - press release [natap.org]
- 4. In Vitro Antiviral Activity and Preclinical and Clinical Resistance Profile of this compound, a Novel Anti-Hepatitis C Virus Therapeutic Targeting the Human Factor miR-122 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Miravirsen and RG-101 (Temavirsen) for the Treatment of Hepatitis C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two pioneering antisense oligonucleotides, Miravirsen (SPC3649) and RG-101 (also referred to as Temavirsen), which were developed to treat Hepatitis C virus (HCV) infection. Both agents represent a novel therapeutic strategy by targeting a host factor, microRNA-122 (miR-122), which is essential for viral replication. This approach offers a high barrier to resistance compared to direct-acting antivirals that target viral proteins.
Mechanism of Action: A Shared Target with a Structural Divergence
This compound and RG-101 share a common mechanism of action: they are both designed to bind to and inhibit the liver-specific microRNA, miR-122.[1] HCV hijacks miR-122 to stabilize its RNA genome and promote its replication. By sequestering miR-122, these drugs prevent its interaction with the 5' untranslated region of the HCV RNA, leading to the degradation of the viral genome and a subsequent reduction in viral load.[1]
The primary difference between the two lies in their chemical structure and delivery mechanism. This compound is a 15-nucleotide locked nucleic acid (LNA)-modified phosphorothioate antisense oligonucleotide.[2][3] The LNA modifications enhance its binding affinity and stability.[3] In contrast, RG-101 is an N-acetylgalactosamine (GalNAc)-conjugated antisense oligonucleotide. The GalNAc ligand targets the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes, leading to more efficient and targeted delivery to the liver, the site of HCV replication.
Below is a diagram illustrating the shared signaling pathway and the distinct nature of the two molecules.
Caption: Mechanism of action of this compound and RG-101.
Performance Data: A Quantitative Comparison
The following tables summarize the key quantitative data from clinical trials of this compound and RG-101.
Table 1: Efficacy Data - HCV RNA Reduction
| Parameter | This compound (Phase 2a) | RG-101 (Phase 1b) |
| Patient Population | Treatment-naïve, chronic HCV genotype 1 | Treatment-naïve or relapsed after IFN-α, chronic HCV genotypes 1, 3, and 4 |
| Dosage Regimen | 3, 5, or 7 mg/kg weekly for 5 weeks | Single subcutaneous dose of 2 or 4 mg/kg |
| Mean Max. HCV RNA Reduction (log10 IU/mL) | 1.2 (3 mg/kg), 2.9 (5 mg/kg), 3.0 (7 mg/kg) | 4.42 (2 mg/kg), 5.07 (4 mg/kg) at week 4 |
| Patients with Undetectable HCV RNA | 1 in 5 mg/kg group, 4 in 7 mg/kg group | 3 patients had undetectable HCV RNA at 76 weeks post-dose |
Table 2: Safety and Tolerability
| Parameter | This compound (Phase 2a) | RG-101 (Phase 1b) |
| Common Adverse Events | Generally infrequent and mild, similar to placebo | At least one treatment-related adverse event reported in 26 of 28 patients |
| Serious Adverse Events | No dose-limiting toxicities or discontinuations due to adverse events | Not specified in detail |
Experimental Protocols
This compound Phase 2a Clinical Trial
The Phase 2a study of this compound was a randomized, double-blind, placebo-controlled, ascending multiple-dose trial.
-
Objective: To assess the safety, tolerability, and antiviral activity of this compound in treatment-naïve patients with chronic HCV genotype 1 infection.
-
Patient Population: Treatment-naïve adults with chronic HCV genotype 1 infection.
-
Study Design: Patients were enrolled sequentially into three cohorts receiving 3, 5, or 7 mg/kg of this compound or placebo (9 active: 3 placebo per cohort).
-
Dosing: A total of five weekly subcutaneous injections were administered over a 29-day period.
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Pharmacokinetics and the effect on HCV RNA levels.
RG-101 Phase 1b Clinical Trial
The Phase 1b study of RG-101 was a randomized, double-blind, placebo-controlled trial.
-
Objective: To assess the safety, tolerability, pharmacokinetics, and antiviral effect of a single dose of RG-101.
-
Patient Population: Men and postmenopausal or hysterectomized women (aged 18-65) with chronic HCV genotype 1, 3, or 4 infection who were either treatment-naïve or had relapsed after interferon-α based therapy.
-
Study Design: Patients were randomly assigned to receive a single subcutaneous injection of RG-101 or placebo (7:1 ratio). The first cohort received 2 mg/kg and the second cohort received 4 mg/kg.
-
Follow-up: Patients were followed for 8 weeks, with an extended follow-up of up to 76 weeks for those without viral rebound.
-
Primary Endpoint: Safety and tolerability of RG-101.
Below is a generalized workflow for a clinical trial of an anti-HCV oligonucleotide therapeutic.
Caption: Generalized clinical trial workflow.
Conclusion
Both this compound and RG-101 have demonstrated the potential of targeting miR-122 as a therapeutic strategy for HCV infection, showing significant dose-dependent reductions in viral load. The key distinction lies in their chemical modifications, with RG-101's GalNAc conjugation aiming for enhanced hepatocyte targeting and potentially improved potency. While both showed promise, the landscape of HCV treatment has evolved rapidly with the advent of highly effective direct-acting antiviral regimens. Nevertheless, the development of these molecules has provided invaluable insights into the therapeutic application of antisense oligonucleotides and the targeting of host factors in infectious diseases.
References
Miravirsen Phase 2a Clinical Trial: A Comparative Analysis for Drug Development Professionals
A deep dive into the performance of Miravirsen, a first-in-class microRNA inhibitor, for the treatment of chronic Hepatitis C virus (HCV) infection. This guide provides a comprehensive analysis of the Phase 2a clinical trial data, comparing its efficacy against placebo and providing context with the then-standard of care. Detailed experimental protocols and visual pathways offer a complete picture for researchers and scientists in the field of drug development.
Executive Summary
This compound, an antisense oligonucleotide targeting the liver-specific microRNA-122 (miR-122), demonstrated a significant, dose-dependent reduction in Hepatitis C virus (HCV) RNA levels in patients with chronic HCV genotype 1 infection during its Phase 2a clinical trial. This novel mechanism of action, which involves sequestering a host factor essential for viral replication, presented a promising alternative to the standard interferon-based therapies of the time. The trial established proof-of-concept for this therapeutic approach, showing prolonged viral suppression and a favorable safety profile. This guide will dissect the quantitative outcomes, experimental design, and underlying biological pathways of this pivotal study.
Quantitative Data Summary
The this compound Phase 2a trial was a randomized, double-blind, placebo-controlled study that evaluated the safety and antiviral activity of ascending doses of this compound. The key findings are summarized in the tables below.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | This compound (n=27) | Placebo (n=9) |
| Mean Age (years) | 48 | 51 |
| Male (%) | 74 | 78 |
| HCV Genotype 1a (%) | 56 | 56 |
| HCV Genotype 1b (%) | 44 | 44 |
| Mean Baseline HCV RNA (log10 IU/mL) | 6.7 | 6.5 |
Table 2: Efficacy of this compound - HCV RNA Reduction
The primary endpoint of the study was the change in HCV RNA levels from baseline. This compound demonstrated a dose-dependent reduction in viral load.
| Treatment Group | Mean Maximum Reduction in HCV RNA (log10 IU/mL) | Patients with Undetectable HCV RNA |
| Placebo | 0.4 | 0 of 9 |
| This compound 3 mg/kg | 1.2 | 0 of 9 |
| This compound 5 mg/kg | 2.9 | 1 of 9 |
| This compound 7 mg/kg | 3.0 | 4 of 9 |
Data reflects results from a four-week treatment period with five weekly subcutaneous injections.[1][2][3][4][5]
A follow-up study offered peginterferon and ribavirin (PR) therapy to patients after the initial this compound or placebo dosing. Of the 12 patients who had received this compound and started PR therapy, 7 (58%) achieved a sustained virological response (SVR). Notably, all patients who had received the 7 mg/kg dose of this compound and were subsequently treated with PR achieved SVR.
Experimental Protocols
Study Design
The Phase 2a trial was a randomized, double-blind, placebo-controlled, ascending multiple-dose study conducted at multiple centers. A total of 36 treatment-naïve patients with chronic HCV genotype 1 infection were enrolled. Patients were sequentially assigned to one of three cohorts receiving 3, 5, or 7 mg/kg of this compound, or placebo. Within each cohort, patients were randomized in a 3:1 ratio to receive either this compound or placebo.
Treatment Regimen
Patients received five weekly subcutaneous injections of this compound or placebo over a 29-day period. They were then followed for a period of 18 weeks after the first dose to assess safety and antiviral activity.
HCV RNA Quantification
Plasma HCV RNA levels were quantified at baseline and at various time points throughout the study. The specific assay used for quantification was a real-time reverse transcriptase-polymerase chain reaction (RT-PCR) assay. While the exact commercial assay is not specified in all public documents, this is the standard method for virologic monitoring in HCV clinical trials.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound is a locked nucleic acid (LNA)-modified antisense oligonucleotide designed to be complementary to mature miR-122. In hepatocytes, miR-122 binds to two sites on the 5' untranslated region (UTR) of the HCV RNA genome. This binding protects the viral RNA from degradation by host nucleases and promotes its replication. This compound works by sequestering miR-122, thereby preventing it from binding to the HCV RNA. This action exposes the viral genome to degradation, leading to a reduction in HCV RNA levels.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
This compound Phase 2a Clinical Trial Workflow
The clinical trial followed a structured workflow from patient recruitment to data analysis. This included screening for eligibility, randomization to treatment arms, a defined dosing period, and a follow-up period for monitoring safety and efficacy.
Caption: Workflow of the this compound Phase 2a clinical trial.
Comparison with Alternatives
At the time of the this compound Phase 2a trial, the standard of care for chronic HCV genotype 1 infection was a combination of pegylated interferon-alfa and ribavirin. This regimen was associated with significant side effects, including flu-like symptoms, fatigue, and depression, and had a sustained virologic response rate of approximately 40-50% for genotype 1.
This compound, as a monotherapy, showed a promising antiviral effect with a different and generally more favorable side effect profile. The adverse events reported were generally mild and infrequent. While the Phase 2a trial was not a head-to-head comparison, the robust, dose-dependent reduction in HCV RNA with this compound monotherapy, and the high SVR rates observed when followed by PR therapy, suggested its potential as a component of future interferon-free regimens. The prolonged suppression of HCV RNA, even after the cessation of therapy, was a particularly noteworthy finding.
In vitro studies also indicated that this compound had an additive effect when combined with other anti-HCV agents, including direct-acting antivirals like NS3 protease inhibitors and NS5B polymerase inhibitors, and was active against HCV replicons resistant to these agents. This highlighted its potential for use in combination therapies.
Conclusion
The Phase 2a clinical trial of this compound successfully demonstrated its novel mechanism of action translates into a significant and sustained antiviral effect in patients with chronic HCV genotype 1 infection. The dose-dependent reduction in HCV RNA, coupled with a favorable safety profile, established this compound as a promising therapeutic candidate. While the landscape of HCV treatment has since evolved dramatically with the advent of highly effective direct-acting antiviral agents, the this compound trial remains a landmark study, validating the concept of targeting host microRNAs as a viable antiviral strategy. The data from this trial provide a valuable reference for the ongoing development of oligonucleotide-based therapeutics for a range of diseases.
References
- 1. Long-term safety and efficacy of microRNA-targeted therapy in chronic hepatitis C patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Santaris Pharma A/S Phase 2a data of this compound shows dose-dependent, prolonged antiviral activity of 2-3 logs HCV RNA after four-week treatment in Hepatitis C patients - press release [natap.org]
- 3. researchgate.net [researchgate.net]
- 4. Santaris Pharma A/S Phase 2a Data of this compound Shows Dose-Dependent, Prolonged Viral Reduction of 2-3 Logs HCV RNA After Four-Week Treatment in Hepatitis C Patients [prnewswire.com]
- 5. firstwordpharma.com [firstwordpharma.com]
A Comparative Guide to the Preclinical Reproducibility of Miravirsen
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: A Novel Host-Targeting Approach
Miravirsen is a locked nucleic acid (LNA)-modified antisense oligonucleotide designed to sequester the liver-specific microRNA-122 (miR-122).[1][2][3] In HCV infection, the virus hijacks miR-122 to protect its RNA genome from degradation and to promote its replication.[4][5] this compound binds to miR-122, preventing its interaction with the HCV RNA and thereby leading to the degradation of the viral genome and a reduction in viral load. This host-targeting mechanism offered a high barrier to resistance, a significant advantage over direct-acting antivirals (DAAs) that target viral proteins.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Preclinical Efficacy: In Vitro and In Vivo Findings
The preclinical development of this compound demonstrated potent antiviral activity in both cell culture models and in the only validated animal model for HCV, the chimpanzee.
In Vitro Studies
Initial in vitro studies using HCV genotype 1b replicons showed that this compound had a mean 50% effective concentration (EC50) of 0.67 μM. Importantly, no cytotoxicity was observed at concentrations up to 320 μM, indicating a high therapeutic index of ≥297. Furthermore, this compound demonstrated additive antiviral effects when combined with other anti-HCV agents, including interferon α2b, ribavirin, and various classes of DAAs. A key finding was its broad activity against HCV variants resistant to these DAAs, with less than a 2-fold reduction in susceptibility.
| Parameter | This compound | Alternative: Direct-Acting Antivirals (DAAs) |
| Target | Host factor (miR-122) | Viral proteins (e.g., NS3/4A protease, NS5A, NS5B polymerase) |
| EC50 (Genotype 1b) | 0.67 μM | Varies by compound (nM to low µM range) |
| Therapeutic Index | ≥297 | Varies, but generally high |
| Activity Against DAA-Resistant Variants | Yes (<2-fold change in susceptibility) | No (class-specific resistance) |
| Barrier to Resistance | High | Lower (potential for resistance-associated substitutions) |
In Vivo Chimpanzee Studies
The most compelling preclinical evidence for this compound's efficacy came from studies in chronically HCV-infected chimpanzees. Intravenous administration of this compound resulted in a significant, dose-dependent reduction in HCV RNA levels. In one study, a maximum decrease of 2.6 orders of magnitude in viral titer was observed. Notably, this antiviral effect was sustained long after the cessation of treatment, with no evidence of viral rebound or the emergence of resistant variants during the study period.
Experimental Protocols
In Vitro HCV Replicon Assay
Caption: Workflow for the in vitro HCV replicon assay.
The in vitro antiviral activity of this compound was primarily assessed using a luciferase-based HCV replicon assay.
-
Cell Line: Huh-7 human hepatoma cells stably expressing an HCV genotype 1b subgenomic replicon containing a luciferase reporter gene were utilized.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound.
-
Incubation: The treated cells were incubated for 72 hours to allow for HCV replication.
-
Luciferase Assay: Following incubation, the cells were lysed, and luciferase activity was measured using a luminometer. The light output is directly proportional to the level of HCV replication.
-
Data Analysis: The EC50 value, representing the concentration of this compound that inhibits 50% of HCV replication, was calculated by plotting the luciferase activity against the drug concentration.
Comparison with Alternative Therapies: The Rise of DAAs
During the preclinical and clinical development of this compound, a new class of antiviral drugs, the direct-acting antivirals (DAAs), emerged and revolutionized HCV treatment. These drugs target specific viral proteins essential for replication.
| Feature | This compound | Direct-Acting Antivirals (DAAs) |
| Mechanism | Host-targeting (miR-122 sequestration) | Virus-targeting (inhibition of viral enzymes) |
| Resistance | High barrier to resistance | Potential for rapid emergence of resistance |
| Spectrum | Potentially pan-genotypic | Often genotype-specific (though pan-genotypic regimens were later developed) |
| Clinical Outcome | Showed promise in early trials | Led to sustained virologic response (SVR) rates >95% in combination therapies |
| Development Status | Development halted | Became the standard of care |
While this compound's preclinical data was promising and demonstrated a novel mechanism with a high barrier to resistance, the rapid development and overwhelming efficacy of DAA combination therapies ultimately led to the discontinuation of this compound's development for HCV. The SVR rates achieved with DAAs set a new, high bar for HCV therapeutics that was difficult for a monotherapy with a slower onset of action to compete with.
Reproducibility and Concluding Remarks
The preclinical findings for this compound, as reported by the developing company and its collaborators, were consistent across in vitro and in vivo models. The mechanism of action, centered on the sequestration of miR-122, was scientifically sound and supported by experimental data. While there is a lack of independent, formal reproducibility studies, the progression of this compound into clinical trials, where it also demonstrated dose-dependent antiviral activity, provides a degree of validation for the preclinical observations.
However, the ultimate success and "reproducibility" of a therapeutic concept lie in its clinical utility and competitiveness. In the case of this compound, while the preclinical science was robust, the therapeutic landscape evolved at a pace that ultimately favored the more rapidly acting and highly curative DAA regimens. The story of this compound underscores the importance of not only rigorous preclinical science but also the dynamic nature of drug development, where even promising novel mechanisms can be superseded by paradigm-shifting alternative therapies.
References
- 1. In Vitro Antiviral Activity and Preclinical and Clinical Resistance Profile of this compound, a Novel Anti-Hepatitis C Virus Therapeutic Targeting the Human Factor miR-122 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro antiviral activity and preclinical and clinical resistance profile of this compound, a novel anti-hepatitis C virus therapeutic targeting the human factor miR-122 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MicroRNA 122 Affects both the Initiation and the Maintenance of Hepatitis C Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA-122 Regulation of HCV Infections: Insights from Studies of miR-122-Independent Replication - PMC [pmc.ncbi.nlm.nih.gov]
Miravirsen for Hepatitis C: A Comparative Meta-Analysis of Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical studies involving Miravirsen (SPC3649), a first-in-class microRNA (miRNA) antagonist developed for the treatment of chronic Hepatitis C virus (HCV) infection. This compound represents a novel therapeutic approach by targeting a host factor, miR-122, which is essential for HCV replication.[1][2] This document objectively compares the performance of this compound with alternative HCV treatments, supported by experimental data from key clinical trials.
Mechanism of Action: Targeting a Host Factor for Viral Suppression
This compound is a β-D-oxy-locked nucleic acid (LNA)-modified phosphorothioate antisense oligonucleotide.[3][4] It is designed to bind with high affinity and specificity to mature miR-122, a liver-specific microRNA that plays a crucial role in the stability and propagation of HCV RNA.[1] By sequestering miR-122, this compound prevents its interaction with the 5' untranslated region (UTR) of the HCV genome, leading to the degradation of viral RNA and a subsequent reduction in viral load. This unique mechanism of targeting a host factor presents a high barrier to the development of viral resistance.
Below is a diagram illustrating the signaling pathway of miR-122 in HCV replication and the point of intervention for this compound.
Clinical Efficacy: A Review of Phase 2a Studies
Clinical development of this compound primarily focused on Phase 2a trials in treatment-naïve patients with chronic HCV genotype 1 infection. These studies demonstrated a dose-dependent reduction in HCV RNA levels.
| Dosage | Mean Maximum Reduction in HCV RNA (log10 IU/mL) | Patients with Undetectable HCV RNA | Key Findings | References |
| 3 mg/kg | 1.2 | 0/9 | Modest antiviral activity. | |
| 5 mg/kg | 2.9 | Not all became undetectable | Significant dose-dependent antiviral response. | |
| 7 mg/kg | 3.0 | 4/9 | Robust and sustained viral suppression. | |
| Placebo | 0.4 | 0/9 | Minimal change in viral load. |
Data synthesized from Phase 2a clinical trial results.
Comparison with Alternative Hepatitis C Therapies
The landscape of HCV treatment has evolved significantly since the development of this compound. While it showed promise, particularly in its novel mechanism and high barrier to resistance, the advent of direct-acting antivirals (DAAs) has established a new standard of care with very high cure rates.
| Treatment | Mechanism of Action | Sustained Virologic Response (SVR) Rates | Treatment Duration | Key Advantages | Key Disadvantages | References |
| This compound | Host-targeting (miR-122 inhibitor) | Not established as curative monotherapy | 4 weeks in trials | High barrier to resistance, potential for combination therapy. | Lower efficacy than DAAs, trials terminated. | |
| Pegylated Interferon + Ribavirin (PEG-IFN/RBV) | Immunomodulatory and antiviral | ~45% for genotype 1 | 24-48 weeks | Broadly used historically. | Significant side effects, lower efficacy. | |
| Direct-Acting Antivirals (DAAs) (e.g., Sofosbuvir/Velpatasvir) | Target viral proteins (NS5B, NS5A, NS3/4A protease) | >95% (pan-genotypic) | 8-12 weeks | High cure rates, well-tolerated, short duration. | Potential for resistance (though low with combination therapy). |
Experimental Protocols: Phase 2a Clinical Trial Design
The pivotal Phase 2a trials of this compound followed a randomized, double-blind, placebo-controlled, ascending multiple-dose design.
Patient Population:
-
Treatment-naïve adults (18-65 years) with chronic HCV genotype 1 infection.
-
Exclusion of patients with co-infections (e.g., HBV, HIV) or other liver diseases.
Study Design:
-
Patients were enrolled sequentially into cohorts receiving 3, 5, or 7 mg/kg of this compound or a matching placebo.
-
The drug was administered via subcutaneous injections weekly for four weeks.
-
A follow-up period of 18 weeks was established to monitor safety, pharmacokinetics, and viral load.
Endpoints:
-
Primary: Safety and tolerability of this compound.
-
Secondary: Pharmacokinetics and the effect on HCV RNA levels.
Below is a generalized workflow for the this compound Phase 2a clinical trials.
Resistance Profile
A key advantage of this compound's host-targeting mechanism is a high genetic barrier to resistance. While viral rebound was observed after treatment cessation, this was not associated with the development of resistant viral variants during the initial studies. However, later in vitro studies and analysis of samples from patients with viral rebound in a Phase 2 trial did identify a C3U nucleotide change in the HCV 5' UTR that could confer reduced susceptibility to this compound.
Conclusion
This compound was a pioneering therapeutic that validated the concept of targeting host microRNAs for the treatment of infectious diseases. Clinical trials demonstrated its ability to produce a dose-dependent reduction in HCV RNA with a favorable safety profile. However, the subsequent development of highly effective and curative direct-acting antiviral regimens has shifted the standard of care for Hepatitis C. While the clinical development of this compound for HCV was discontinued, the insights gained from its mechanism of action and clinical performance continue to be valuable for the development of future RNA-targeted therapies.
References
- 1. MicroRNA-targeting therapeutics for hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Antiviral Activity and Preclinical and Clinical Resistance Profile of this compound, a Novel Anti-Hepatitis C Virus Therapeutic Targeting the Human Factor miR-122 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Safety Operating Guide
Navigating the Disposal of Miravirsen: A Guide for Laboratory Professionals
For researchers and drug development professionals handling Miravirsen, an oligonucleotide therapeutic, the absence of specific public disposal protocols necessitates a cautious and compliant approach based on general principles for oligonucleotide and pharmaceutical waste management. This guide provides essential safety and logistical information to ensure the proper disposal of this compound in a laboratory setting.
This compound is a 15-nucleotide locked nucleic acid-modified phosphorothioate antisense oligonucleotide designed to inhibit miR-122, a crucial host factor for Hepatitis C virus (HCV) replication.[1][2] While it is intended for research use only and not for sale to patients, proper handling and disposal are paramount to ensure laboratory safety and environmental protection.[1][3]
Core Disposal Procedures
The primary recommendation for the disposal of research-grade pharmaceuticals like this compound is to utilize a licensed biomedical waste disposal company.[4] These services are equipped to handle and dispose of chemical and pharmaceutical waste in accordance with local, state, and federal regulations, including those set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).
For in-house management prior to professional disposal, the following steps, derived from general laboratory and pharmaceutical waste guidelines, should be followed:
-
Segregation: Keep this compound waste separate from other laboratory waste streams. This includes contaminated materials such as gloves, filter paper, tissues, and vials. Have a dedicated and clearly labeled waste container for this compound and associated contaminated items.
-
Containment: Place the waste in a clearly labeled, sealed container to prevent leaks or spills. The container should be compatible with the waste material. For any sharps contaminated with this compound, use designated sharps containers for incineration.
-
Storage: Store the contained waste in a designated, secure area away from incompatible materials. If the waste is liquid, the primary container should be placed in a suitable bund. Ensure the storage area is well-ventilated.
-
Documentation: Maintain a log of all disposed this compound, including quantities and dates of disposal, to ensure a clear waste tracking record.
-
Professional Disposal: Arrange for pickup and disposal by a certified biomedical or hazardous waste management company. These companies can provide the necessary documentation, such as a chain-of-custody, for regulatory compliance.
Crucially, do not dispose of this compound down the drain or in regular trash. This practice is strongly discouraged to avoid the potential for environmental contamination.
General Handling and Storage
While specific quantitative disposal parameters for this compound are not publicly available, the following table summarizes general handling and storage information pertinent to maintaining the integrity of the substance before use and eventual disposal.
| Parameter | Recommendation | Source |
| Storage Temperature | Room temperature in the continental US; may vary elsewhere. | |
| Stability | The free form of the compound is prone to instability; the stable salt form (this compound sodium) is advisable. | |
| Formulation | Provided as a solid or in solution. |
Disposal Workflow
The following diagram illustrates the recommended logical workflow for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Logistics for Handling Miravirsen
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like Miravirsen is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans for handling, and appropriate disposal methods for Miravirpen, a locked nucleic acid (LNA)-modified antisense oligonucleotide.
Personal Protective Equipment (PPE)
Given that this compound is an investigational therapeutic oligonucleotide, a cautious approach to handling is recommended. The following table summarizes the essential PPE for minimizing exposure risk in a laboratory setting.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended to provide an extra layer of protection against potential skin contact. Nitrile offers good chemical resistance. |
| Body Protection | Laboratory Coat | A standard, full-length lab coat should be worn to protect against accidental spills and contamination of personal clothing. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Essential for protecting the eyes from splashes or aerosols that may be generated during handling and preparation of this compound solutions. |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when handling the powdered form of the compound or when there is a potential for aerosol generation to prevent inhalation. |
Operational Plan for Handling this compound
Adherence to a strict operational plan is crucial for maintaining a safe laboratory environment and ensuring the integrity of the experimental results.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Refer to the supplier's instructions for specific storage temperature requirements.
-
Access to the storage area should be restricted to authorized personnel only.
Preparation and Handling:
-
All handling of this compound, especially the powder form, should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weighing paper, etc.) for handling this compound to prevent cross-contamination.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid generating dust.
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For small powder spills, gently cover with a damp paper towel to avoid creating dust and then carefully wipe the area.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. As an investigational drug, it should be treated as a chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound (Powder or Solution) | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The waste should be placed in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container for incineration. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in a designated hazardous waste stream, separate from regular lab trash. |
Disposal of investigational drugs used in clinical trials must adhere to strict guidelines, often requiring incineration by an approved vendor[1].
Experimental Protocol: In Vitro Assessment of this compound Activity
The following is a detailed methodology for a key experiment to assess the in vitro activity of this compound.
Objective: To determine the 50% effective concentration (EC50) of this compound against a Hepatitis C Virus (HCV) replicon system.
Materials:
-
Huh-7 cells stably expressing an HCV genotype 1b subgenomic replicon
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (lyophilized powder)
-
Nuclease-free water or appropriate buffer for reconstitution
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Appropriate controls (e.g., vehicle, known HCV inhibitor)
Procedure:
-
Cell Seeding: Seed the Huh-7 HCV replicon cells in 96-well plates at a density that will ensure they are in the logarithmic growth phase at the time of analysis.
-
Compound Preparation: Prepare a stock solution of this compound by reconstituting the lyophilized powder in nuclease-free water or a suitable buffer to a known concentration.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in cell culture medium to achieve a range of desired final concentrations for the assay.
-
Cell Treatment: Remove the growth medium from the seeded cells and replace it with the medium containing the various concentrations of this compound. Include wells with vehicle control and a positive control.
-
Incubation: Incubate the plates in a CO2 incubator at 37°C for a predetermined period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Endpoint Analysis: After incubation, assess the level of HCV replication. The specific method will depend on the replicon system used (e.g., luciferase reporter assay, qRT-PCR for HCV RNA).
-
Data Analysis: Determine the EC50 value by plotting the percentage of HCV replication inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Mechanism of Action of this compound
This compound is an antisense oligonucleotide that targets the liver-specific microRNA-122 (miR-122).[2] MiR-122 is a host factor that is essential for the replication of the Hepatitis C virus.[2] By binding to miR-122, this compound prevents it from stabilizing the HCV RNA, leading to the degradation of the viral genome and a reduction in viral replication.
Caption: Mechanism of Action of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
